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  • Product: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
  • CAS: 2901-66-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Proposed Mechanism of Action of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in Norepinephrine Transport

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the proposed mechanism of action for Methyl 18-hydroxy-11,17-dimethoxyyohimban-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a novel yohimbine alkaloid derivative, on the human norepinephrine transporter (NET). While direct experimental data for this specific molecule is not yet prevalent in public literature, this document synthesizes information from closely related yohimbine analogues and the established pharmacology of the norepinephrine transporter to construct a robust investigational framework. We will delve into the molecular pharmacology of NET, propose primary and potential secondary mechanisms of interaction for the compound, and provide detailed, field-proven experimental protocols for elucidating its precise mechanism of action. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds.

Introduction: The Norepinephrine Transporter and Yohimbine Alkaloids

The Human Norepinephrine Transporter (hNET)

The human norepinephrine transporter (hNET), encoded by the SLC6A2 gene, is a critical component of the noradrenergic system. It is a sodium- and chloride-dependent symporter responsible for the rapid reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1] This action terminates the neurotransmitter's signal and maintains norepinephrine homeostasis, which is crucial for regulating physiological functions such as mood, attention, arousal, and blood pressure.[2] Due to its central role, NET is a primary target for a variety of pharmaceuticals, including antidepressants and medications for attention-deficit/hyperactivity disorder (ADHD).[2][3] The transporter's structure comprises 12 transmembrane helices that form a central binding pocket for norepinephrine and ions.[1][4]

Yohimbine and its Derivatives

Yohimbine is a naturally occurring indole alkaloid primarily known for its activity as a selective α2-adrenergic receptor antagonist.[5][6][7] By blocking these presynaptic autoreceptors, yohimbine inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to increased sympathetic outflow and elevated norepinephrine levels in the synapse.[8][9] While this is its primary, well-documented mechanism, the broader family of yohimbine derivatives exhibits a wide range of pharmacological activities. Structural modifications to the yohimbine scaffold can significantly alter receptor and transporter affinity. The compound , Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, possesses additional hydroxyl and dimethoxy groups, which are expected to modulate its interaction with biological targets compared to the parent yohimbine molecule.

Proposed Mechanism of Action on the Norepinephrine Transporter

Based on the pharmacology of related compounds, we propose a multi-faceted mechanism of action for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate that involves both indirect and potentially direct effects on norepinephrine transport.

Primary (Indirect) Mechanism: α2-Adrenergic Receptor Antagonism

Consistent with the known actions of yohimbine, the primary mechanism is likely the antagonism of presynaptic α2-adrenergic receptors.[5][8] This action would lead to an increase in the synaptic concentration of norepinephrine.

  • Causality: By blocking the α2 autoreceptors, the compound disrupts the normal negative feedback loop that signals the neuron to halt norepinephrine release. This results in sustained firing and release of the neurotransmitter.[8][9] The increased "spillover" of norepinephrine into the synapse effectively challenges the reuptake capacity of NET.[5]

Secondary (Direct) Mechanism: Potential Competitive Inhibition of NET

A plausible secondary mechanism is the direct inhibition of the norepinephrine transporter. The structural similarity of the yohimbine backbone to various monoamine transporter inhibitors suggests a potential for direct interaction.

  • Hypothesis: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate may act as a competitive inhibitor at the primary substrate-binding site (S1) of NET.[4] The additional functional groups (hydroxyl and dimethoxy) could form hydrogen bonds or other interactions with key residues in the binding pocket, such as aspartic acid (D75) and phenylalanine (F317), which are critical for ligand binding.[1] This would physically block norepinephrine from binding and being transported into the presynaptic neuron.

The following diagram illustrates the dual-action hypothesis at the noradrenergic synapse.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NE_Vesicle NE Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) Alpha2_Receptor α2-Adrenergic Receptor Alpha2_Receptor->NE_Vesicle Inhibits Release NE->NET Reuptake NE->Alpha2_Receptor Negative Feedback Compound Yohimbine Derivative Compound->NET Direct Inhibition? Compound->Alpha2_Receptor Antagonism (Blocks Feedback)

Caption: Proposed dual mechanism of the yohimbine derivative.

Experimental Framework for Mechanism Elucidation

To validate and refine the proposed mechanism, a systematic series of in vitro and cell-based assays is required. The following protocols are designed as self-validating systems to ensure trustworthy and reproducible results.

In Vitro Binding Assays: Assessing Direct Interaction with hNET

The first crucial step is to determine if the compound physically binds to the norepinephrine transporter. This is achieved using radioligand binding assays.

  • Objective: To determine the binding affinity (Ki) of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate for hNET.

  • Causality: This experiment directly tests the hypothesis of a physical interaction. A high binding affinity would strongly support a direct mechanism of action.

Detailed Protocol: hNET Radioligand Competition Binding Assay

  • Preparation of Membranes:

    • Use cell membranes prepared from HEK293 cells stably expressing hNET or from rodent brain tissue known to have high NET density (e.g., cortex).

    • Homogenize the cells or tissue in a cold lysis buffer and pellet the membranes by centrifugation.[10]

    • Wash the pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a BCA assay.[10][11]

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a selective NET radioligand (e.g., [³H]Nisoxetine or (S,S)-[¹¹C]MeNER), and varying concentrations of the test compound.[10][12]

    • Controls:

      • Total Binding: Membranes + radioligand + vehicle.

      • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known NET inhibitor (e.g., desipramine) to saturate all specific binding sites.[12]

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[10]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring Inhibition of Norepinephrine Uptake

While binding assays confirm interaction, functional assays are essential to determine the consequence of that interaction on transporter activity.

  • Objective: To measure the potency (IC50) of the compound in inhibiting norepinephrine uptake into cells or synaptosomes.

  • Causality: This experiment directly assesses the functional impact on NET. A potent IC50 value, ideally correlated with the Ki from the binding assay, would confirm the compound as a NET inhibitor.

Detailed Protocol: Synaptosomal [³H]Norepinephrine Uptake Assay

The following diagram outlines the workflow for this critical functional experiment.

Uptake_Assay_Workflow A 1. Prepare Synaptosomes from rodent brain tissue B 2. Aliquot Synaptosomes into 96-well plate A->B C 3. Pre-incubate with Test Compound (or Vehicle/Control Inhibitor) B->C D 4. Initiate Uptake by adding [3H]Norepinephrine C->D E 5. Incubate (e.g., 5 min @ 37°C) to allow for uptake D->E F 6. Terminate Uptake by rapid filtration on ice-cold buffer E->F G 7. Wash Filters to remove external radioactivity F->G H 8. Quantify Internalized Radioactivity via Scintillation Counting G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for the synaptosomal uptake assay.

  • Preparation of Synaptosomes:

    • Isolate crude synaptosomes from brain regions rich in NET, such as the cortex or hippocampus.[13] This involves homogenization of the tissue followed by differential centrifugation to pellet the sealed nerve terminals.[11]

    • Resuspend the synaptosomal pellet in a Krebs-Ringer-Henseleit (KRH) buffer.[13]

  • Uptake Assay:

    • Pre-incubate the synaptosomal suspension with various concentrations of the test compound or controls for 10-15 minutes at 37°C.[13]

    • Controls:

      • Total Uptake: Synaptosomes + vehicle.

      • Non-specific Uptake: Synaptosomes + a saturating concentration of a standard NET inhibitor like desipramine.

    • Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine.[13]

  • Termination and Measurement:

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate.[13]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRH buffer.[13]

    • Measure the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake versus the log concentration of the test compound to calculate the IC50 value.

An alternative to using synaptosomes is to employ cell lines that endogenously express NET (like SK-N-BE(2)C cells) or are engineered to overexpress hNET (like hNET-HEK293 cells).[14] Modern non-radioactive methods using fluorescent substrates are also available and offer a higher throughput format.[15][16]

Data Interpretation and Summary

The combined results from binding and functional assays will provide a clear picture of the compound's interaction with NET.

ParameterAssay TypeInterpretation
Ki (Binding Affinity) Radioligand BindingMeasures the affinity of the compound for the NET protein. A lower Ki indicates a stronger binding interaction.
IC50 (Inhibitory Potency) Functional UptakeMeasures the concentration of the compound required to inhibit 50% of norepinephrine transport. A lower IC50 indicates greater functional potency.

A strong correlation between a low Ki value and a low IC50 value would provide compelling evidence that Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate acts as a direct inhibitor of the norepinephrine transporter. This, combined with its expected activity as an α2-adrenergic antagonist, would classify it as a dual-action noradrenergic agent.

Conclusion and Future Directions

This guide outlines a clear and scientifically rigorous path to characterizing the mechanism of action of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate on the norepinephrine transporter. The proposed dual mechanism, involving both indirect enhancement of NE release via α2-receptor antagonism and direct inhibition of NE reuptake, presents a compelling hypothesis for a potent and multifaceted modulation of the noradrenergic system.

Future research should focus on:

  • Selectivity Profiling: Assessing the compound's binding affinity and functional activity at other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), to determine its selectivity.

  • In Vivo Studies: Utilizing techniques like microdialysis in animal models to confirm that the compound increases extracellular norepinephrine levels in relevant brain regions.

  • Structural Biology: Employing cryo-electron microscopy (cryo-EM) or computational modeling to understand the precise binding pose of the compound within the NET structure, which could guide the design of future derivatives with improved potency and selectivity.[2]

By following the experimental framework detailed herein, researchers can effectively elucidate the pharmacological profile of this novel yohimbine derivative and evaluate its potential as a therapeutic agent.

References

  • MDPI. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. Available from: [Link]

  • Jabir, N.R., et al. (2022). A Literature Perspective on the Pharmacological Applications of Yohimbine. Annals of Medicine, 54(1), 2849-2863. Available from: [Link]

  • Wikipedia. (2024). Norepinephrine transporter. Available from: [Link]

  • Shi, D.K., et al. (2011). D11, a novel glycosylated diphyllin derivative, exhibits potent anticancer activity by targeting topoisomerase IIα. Investigational New Drugs, 29(5), 846-857. Available from: [Link]

  • Swann, A.C., et al. (2013). Norepinephrine and impulsivity: Effects of acute yohimbine. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 40, 156-162. Available from: [Link]

  • Shelton, M.A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 213-221. Available from: [Link]

  • Schou, M., et al. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Nuclear Medicine and Biology, 30(7), 707-714. Available from: [Link]

  • NextSDS. (n.d.). methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. Available from: [Link]

  • Swann, A.C., et al. (2013). Norepinephrine and impulsivity: Effects of acute yohimbine. ResearchGate. Available from: [Link]

  • Zhang, J., et al. (2013). Mechanism of Selective Inhibition of Yohimbine and Its Derivatives in Adrenoceptor α2 Subtypes. Journal of Chemistry, 2013, 783058. Available from: [Link]

  • ACS Publications. (2024). Structural Models of Human Norepinephrine Transporter Ensemble Reveal the Allosteric Sites and Ligand-Binding Mechanism. The Journal of Physical Chemistry B. Available from: [Link]

  • Biaggioni, I., & Robertson, D. (1987). Manipulation of norepinephrine metabolism with yohimbine in the treatment of autonomic failure. Journal of Clinical Pharmacology, 27(4), 275-280. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Kim, J.W., et al. (2011). Norepinephrine transporter gene (SLC6A2) is involved with methylphenidate response in Korean children with attention deficit hyperactivity disorder. International Clinical Psychopharmacology, 26(2), 107-113. Available from: [Link]

  • Chiu, C.W., et al. (2022). Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. Taipei Medical University. Available from: [Link]

  • Sucic, S., & Freissmuth, M. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 219. Available from: [Link]

  • Pharmacy Times. (2012). Yohimbine: Old Drug With New Interactions. Available from: [Link]

  • Grimm, S.H. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Ludwig-Maximilians-Universität München. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Szafarz, M., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(1), 368. Available from: [Link]

  • Somkuwar, S.S., et al. (2015). Effect of methylphenidate treatment during adolescence on norepinephrine transporter function in orbitofrontal cortex in a rat model of attention deficit hyperactivity disorder. Journal of Neuroscience Methods, 252, 55-63. Available from: [Link]

  • Singh, S.K., & Ghosh, E. (2025). Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. The FEBS Journal. Available from: [Link]

  • ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. Available from: [Link]

  • Jabir, N.R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. PMC. Available from: [Link]

  • MDPI. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. Available from: [Link]

  • PubChem. (n.d.). Methyl (3beta,20alpha)-11,17alpha-dimethoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16beta-carboxylate, tartrate (1:1). Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacological Properties of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as Methyl reserpate, is a pivotal molecule in neuropharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as Methyl reserpate, is a pivotal molecule in neuropharmacology, primarily recognized as the core alkaloid structure and a principal metabolite of the well-known antihypertensive and antipsychotic agent, reserpine.[1][2] This guide provides a comprehensive technical overview of Methyl reserpate, moving beyond its identity as a reserpine derivative to explore its intrinsic pharmacological properties. The primary focus is its mechanism of action as a competitive inhibitor of the vesicular monoamine transporter 2 (VMAT2), its structure-activity relationship, and its application as a critical research tool in the neurosciences.[3][4] By dissecting its pharmacodynamics and utility in experimental models, this document serves as an authoritative resource for professionals engaged in neurotransmitter system research and the development of novel VMAT2-targeting therapeutics.

Introduction and Chemical Profile

Overview of Methyl Reserpate

Methyl reserpate is a monoterpenoid indole alkaloid that constitutes the structural backbone of reserpine.[5] Historically, its properties have often been discussed in the context of its parent compound, reserpine, an alkaloid isolated from the roots of Rauwolfia serpentina and R. vomitoria.[1] However, Methyl reserpate possesses distinct pharmacological activities that merit independent investigation. It serves not only as a metabolite but also as a fundamental chemical scaffold for synthesizing novel pharmacological probes and potential therapeutic agents.[6][7]

Chemical Structure and Relationship to Reserpine

The defining feature of Methyl reserpate is its pentacyclic yohimban ring system. It is structurally differentiated from reserpine by the absence of the 3,4,5-trimethoxybenzoyl group at the 18-hydroxyl position.[3] Reserpine is, in essence, an ester of Methyl reserpate and 3,4,5-trimethoxybenzoic acid.[1] This structural distinction is critical to understanding their differing potencies and pharmacological profiles. In vivo, particularly after oral administration in animal models, reserpine is rapidly hydrolyzed in the intestinal mucosa to yield Methyl reserpate and trimethoxybenzoic acid.[1][2]

Core Mechanism of Action: VMAT Inhibition

The Vesicular Monoamine Transporter (VMAT2)

The primary molecular target of Methyl reserpate is the vesicular monoamine transporter 2 (VMAT2).[6] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within monoaminergic neurons.[8] Its function is to transport cytosolic monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—into the vesicles for storage and subsequent synaptic release.[8] This process is driven by a proton gradient maintained by a vesicular H+-ATPase.[9] By sequestering neurotransmitters, VMAT2 prevents their metabolic degradation in the cytoplasm and ensures their availability for neurotransmission.

Competitive Inhibition of Monoamine Transport

Methyl reserpate functions as a competitive inhibitor of norepinephrine transport into chromaffin vesicles.[3][4] It binds to the amine recognition site on the VMAT transporter, the same site targeted by reserpine.[3] The key insight from comparative studies is that the alkaloid ring system, which Methyl reserpate embodies, is responsible for this direct binding and inhibitory action.[3] The 3,4,5-trimethoxybenzoyl moiety, present in reserpine but absent in Methyl reserpate, is not required for binding but significantly enhances the inhibitor's potency, likely by interacting with a hydrophobic region of the binding site.[3]

cluster_Vesicle Synaptic Vesicle Lumen VMAT2_Lumen VMAT2 (Luminal Side) Monoamines Monoamines (Dopamine, Norepinephrine) VMAT2_Cyto VMAT2 (Cytosolic Side) Substrate Binding Site Monoamines->VMAT2_Cyto Normal Transport MethylReserpate Methyl Reserpate MethylReserpate->VMAT2_Cyto Proton_in 2H+ Proton_in->VMAT2_Lumen Proton Efflux Proton_out 2H+

Caption: Mechanism of VMAT2 inhibition by Methyl reserpate.

Pharmacodynamic and Pharmacokinetic Profile

In Vitro Binding Affinity and Potency

The inhibitory potency of Methyl reserpate has been quantified in vitro, providing a clear basis for comparison with reserpine and other derivatives. These studies typically measure the inhibition of radiolabeled norepinephrine or dopamine uptake into isolated chromaffin vesicles or other VMAT2-expressing preparations.[3][6] The data consistently show that while Methyl reserpate is a potent inhibitor, it is less so than its parent compound, reserpine.

CompoundInhibition Constant (Ki) for Norepinephrine TransportSource
Reserpine ~1 nM[3]
Methyl Reserpate 38 ± 10 nM[3][4]
Reserpinediol 440 ± 240 nM[3][4]

Causality Insight: The ~38-fold decrease in potency from Reserpine to Methyl reserpate highlights the critical role of the trimethoxybenzoyl moiety in optimizing the interaction with a hydrophobic pocket at the VMAT2 binding site.[3] The further drop in potency to Reserpinediol, another derivative, reinforces the specific structural requirements for high-affinity binding.

In Vivo Pharmacological Effects

Early pharmacological studies identified Methyl reserpate and its derivatives as potent, fast-acting sedatives.[7] Its ability to deplete catecholamines, albeit less effectively than reserpine, underlies its tranquilizing and hypotensive effects observed in animal models.[10] This central nervous system activity is a direct consequence of VMAT2 inhibition in the brain, leading to a reduction in the vesicular storage and release of dopamine, norepinephrine, and serotonin.

Application in Preclinical Research

Methyl reserpate is an invaluable tool for neuropharmacological research, offering a more nuanced approach to studying VMAT2 than reserpine alone.

Elucidating VMAT2 Structure-Activity Relationships

By serving as the fundamental binding structure, Methyl reserpate allows researchers to dissect the specific contributions of different chemical moieties to VMAT2 inhibition.[3] Comparing its activity to that of reserpine directly demonstrates the potency-enhancing role of the esterified side chain.[3]

Scaffold for Novel VMAT2 Ligands

The chemical structure of Methyl reserpate has been used as a starting point for creating novel research tools. For instance, it has been derivatized to synthesize radioiodinated photoaffinity labels.[6] These specialized molecules are designed to bind to VMAT2 and, upon photoactivation, form a covalent bond, allowing for precise identification and characterization of the ligand-binding domains of the transporter protein.[6]

Induction of Parkinsonian Animal Models

A significant application of Methyl reserpate is in the creation of animal models for neurodegenerative conditions like Parkinson's disease.[7] By inhibiting VMAT2, it effectively depletes striatal dopamine, mimicking one of the key pathological hallmarks of Parkinson's. This induced dopamine depletion allows researchers to study disease mechanisms and test the efficacy of potential new therapies in a controlled, preclinical setting.[7]

Key Experimental Methodologies

Protocol: In Vitro VMAT2 Inhibition Assay via Radioligand Uptake

This protocol outlines a standard method for quantifying the inhibitory effect of a compound like Methyl reserpate on VMAT2 function. The choice of chromaffin granule "ghosts" (vesicles stripped of their internal contents) is strategic, as they provide a preparation highly enriched in VMAT transporters.[6]

Step-by-Step Methodology:

  • Preparation of Vesicles: Isolate adrenal chromaffin granules from a suitable source (e.g., bovine adrenal medulla) and prepare vesicle "ghosts" through osmotic lysis to remove endogenous catecholamines.

  • Reaction Setup: In a microcentrifuge tube, combine a buffered solution (e.g., sucrose-HEPES buffer), ATP (to power the H+-ATPase and establish a proton gradient), and the vesicle preparation.

  • Inhibitor Incubation: Add varying concentrations of Methyl reserpate (or a control compound) to the reaction tubes. A vehicle control (e.g., DMSO) is run in parallel.

  • Initiation of Uptake: Start the transport reaction by adding a radiolabeled monoamine substrate, typically [³H]dopamine or [³H]norepinephrine.[6]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow for vesicular uptake of the radioligand.

  • Termination of Reaction: Stop the uptake process rapidly by adding an ice-cold "stop buffer" and immediately filtering the reaction mixture through a glass fiber filter to trap the vesicles.

  • Washing: Quickly wash the filters with more ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting non-specific binding (determined in the presence of a saturating concentration of a known potent inhibitor like reserpine). Plot the percentage of inhibition against the log concentration of Methyl reserpate to determine the IC₅₀ value, from which the Ki can be calculated.

start Start prep Prepare Chromaffin Vesicle Ghosts start->prep setup Set up Reaction: Buffer + ATP + Vesicles prep->setup add_inhibitor Add Methyl Reserpate (Varying Concentrations) setup->add_inhibitor add_radioligand Initiate Uptake with [³H]Dopamine add_inhibitor->add_radioligand incubate Incubate at 37°C add_radioligand->incubate stop Terminate Reaction (Cold Buffer + Filtration) incubate->stop wash Wash Filters stop->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Calculate IC₅₀ / Ki Values quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro VMAT2 inhibition assay.

Conclusion and Future Directions

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is far more than a simple metabolite of reserpine. It is a pharmacologically active molecule in its own right, serving as the essential pharmacophore for VMAT2 inhibition.[3] Its properties as a competitive inhibitor, though less potent than reserpine, make it an indispensable tool for dissecting the structure-activity relationships of VMAT2 ligands and for developing preclinical models of dopamine deficiency.[3][7] Future research may leverage the Methyl reserpate scaffold to design novel, reversible, or subtype-selective VMAT inhibitors, potentially leading to therapeutics for neuropsychiatric and neurodegenerative disorders with improved side-effect profiles compared to the irreversible and non-selective action of reserpine.

References

  • ChemFaces. (n.d.). Methyl reserpate | CAS:2901-66-8.
  • National Center for Biotechnology Information. (n.d.). Reserpine. PubChem.
  • BioCrick. (n.d.). Methyl reserpate | CAS:2901-66-8.
  • PharmaCompass. (n.d.). Reserpine | Drug Information, Uses, Side Effects, Chemistry.
  • Sreemantula, S., et al. (n.d.). Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats. PMC.
  • Medscape. (n.d.). Serpasil (reserpine) dosing, indications, interactions, adverse effects, and more.
  • Sievert, M. K., Hajipour, A. R., & Ruoho, A. E. (2007). Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels. PMC.
  • Benchchem. (n.d.). Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | 2901-66-8.
  • MedKoo Biosciences. (n.d.). Methyl reserpate | CAS#2901-66-8.
  • National Center for Biotechnology Information. (n.d.). Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. PubChem.
  • Wikipedia. (n.d.). Reserpine.
  • PharmaCompass. (n.d.). Methyl reserpate 3,4,5-trimethoxybenzoic acid ester | Drug Information, Uses, Side Effects, Chemistry.
  • Chemicea Pharmaceuticals. (n.d.). Methyl reserpate | CAS No- 2901-66-8.
  • Miller, D. K., et al. (2013). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. PMC.

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate to Chromaffin Vesicles

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate to chromaffin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate to chromaffin vesicles. The methodologies detailed herein are grounded in established principles of pharmacology and biochemistry, ensuring a robust and reproducible experimental design.

Introduction: Unveiling a Potential Neuromodulator

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a monoterpenoid indole alkaloid also known as methyl reserpate, is a structural analog of yohimbine and a key intermediate in the synthesis of reserpine analogs.[1][2][3] While yohimbine is well-characterized as an α2-adrenergic receptor antagonist, the pharmacological profile of its derivatives can be diverse.[4][5][6] Given its structural similarities to reserpine, a known inhibitor of the vesicular monoamine transporter (VMAT), it is hypothesized that Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate may exhibit affinity for this critical component of neurosecretion.

Chromaffin vesicles, the storage organelles for catecholamines in the adrenal medulla, are a rich source of VMAT2, the primary transporter responsible for packaging monoamines into synaptic vesicles.[7][8][9] Therefore, investigating the binding of this yohimbine derivative to chromaffin vesicles provides a direct assessment of its potential to modulate monoaminergic neurotransmission.

This guide will delineate the necessary steps to:

  • Isolate functional chromaffin vesicles from adrenal medullary tissue.

  • Perform radioligand binding assays to determine the binding affinity of the test compound.

  • Analyze and interpret the resulting data to characterize the compound's interaction with its putative target.

The Target: Chromaffin Vesicles and the Vesicular Monoamine Transporter 2 (VMAT2)

Chromaffin vesicles are sophisticated secretory organelles that synthesize, store, and release a variety of neurochemicals, including catecholamines (adrenaline and noradrenaline), ATP, and neuropeptides.[7] The uptake of monoamines into these vesicles is an active process mediated by VMAT2, an integral membrane protein that utilizes a proton gradient to drive transport.[9][10][11]

The function of VMAT2 is paramount in maintaining the quantal nature of neurotransmission and protecting neurotransmitters from cytoplasmic degradation.[12] Consequently, VMAT2 is a significant pharmacological target for a range of neurological and psychiatric disorders.[12]

Experimental Workflow: A Step-by-Step Guide

The overall experimental workflow is designed to progress from the isolation of the biological target to the quantitative assessment of ligand binding.

experimental_workflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis tissue Adrenal Gland Dissection medulla Isolation of Adrenal Medulla tissue->medulla homogenization Homogenization medulla->homogenization centrifugation Differential & Density Gradient Centrifugation homogenization->centrifugation vesicles Purified Chromaffin Vesicles centrifugation->vesicles protein_assay Protein Quantification (e.g., Bradford Assay) vesicles->protein_assay incubation Incubation: Vesicles + Radioligand + Test Compound protein_assay->incubation filtration Rapid Filtration through Glass Fiber Filters washing Washing to Remove Unbound Ligand scintillation Liquid Scintillation Counting raw_data Counts Per Minute (CPM) scintillation->raw_data specific_binding Calculation of Specific Binding raw_data->specific_binding competition_curve Generation of Competition Curve specific_binding->competition_curve ic50 Determination of IC50 competition_curve->ic50 ki Calculation of Ki (Cheng-Prusoff Equation) ic50->ki

Caption: A schematic overview of the experimental workflow for determining the binding affinity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate to chromaffin vesicles.

Part 1: Isolation of Chromaffin Vesicles

This protocol is adapted from established methods for the purification of chromaffin vesicles from bovine adrenal glands, which are a readily available and rich source of this organelle.[13]

Materials:

  • Fresh bovine adrenal glands

  • Ice-cold homogenization buffer (e.g., 0.3 M sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors)

  • Sucrose solutions of varying densities (e.g., 1.6 M and 0.8 M) for density gradient centrifugation

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents

Protocol:

  • Tissue Preparation: Immediately place fresh adrenal glands on ice. Dissect the adrenal medulla from the cortex. The medulla is the softer, darker inner portion.

  • Homogenization: Mince the medullary tissue and homogenize in ice-cold homogenization buffer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet a crude mitochondrial and vesicular fraction.

  • Density Gradient Centrifugation:

    • Resuspend the pellet from the previous step in a small volume of homogenization buffer.

    • Layer the resuspended pellet onto a discontinuous sucrose gradient (e.g., 1.6 M and 0.8 M sucrose layers).

    • Centrifuge at high speed (e.g., 100,000 x g for 60 minutes). Chromaffin vesicles will band at the interface of the sucrose layers.

  • Vesicle Collection and Storage: Carefully collect the chromaffin vesicle fraction. Dilute with homogenization buffer and pellet by centrifugation. Resuspend in a suitable buffer and store at -80°C.

  • Protein Quantification: Determine the protein concentration of the purified vesicle preparation using a standard method like the Bradford assay. This is crucial for normalizing binding data.

Part 2: Radioligand Binding Assay

This assay will determine the ability of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate to compete with a known high-affinity radioligand for VMAT2. A suitable radioligand is [³H]dihydrotetrabenazine ([³H]TBZOH), a well-characterized VMAT2 ligand.[9]

Materials:

  • Purified chromaffin vesicles

  • [³H]dihydrotetrabenazine ([³H]TBZOH)

  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (test compound)

  • Non-specific binding control (e.g., a high concentration of a known VMAT2 inhibitor like reserpine or tetrabenazine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation cocktail and counter

Protocol:

  • Assay Setup: In a series of microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]TBZOH (typically at or near its Kd), and varying concentrations of the test compound.

  • Total and Non-specific Binding:

    • Total Binding: Tubes containing only the radioligand and chromaffin vesicles.

    • Non-specific Binding: Tubes containing the radioligand, chromaffin vesicles, and a high concentration of a non-labeled VMAT2 inhibitor.

  • Incubation: Initiate the binding reaction by adding a known amount of the purified chromaffin vesicle preparation to each tube. Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data, in counts per minute (CPM), will be used to calculate the binding parameters of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

1. Calculation of Specific Binding:

Specific Binding = Total Binding - Non-specific Binding

2. Generation of a Competition Curve:

Plot the percentage of specific binding of [³H]TBZOH as a function of the logarithm of the concentration of the test compound. This will generate a sigmoidal dose-response curve.

3. Determination of IC₅₀:

The IC₅₀ (inhibitory concentration 50%) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined from the competition curve.

4. Calculation of the Inhibition Constant (Ki):

The Ki is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration. It can be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation:

The quantitative data should be summarized in a clear and concise table.

ParameterValue
Test Compound Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
Radioligand [³H]dihydrotetrabenazine
IC₅₀ To be determined experimentally
Ki To be calculated

Signaling Pathways and Mechanistic Insights

A high binding affinity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate for chromaffin vesicles would strongly suggest an interaction with VMAT2. This interaction could have significant implications for monoamine neurotransmission.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine_synthesis Monoamine Synthesis (e.g., Dopamine) cytoplasmic_monoamine Cytoplasmic Monoamine monoamine_synthesis->cytoplasmic_monoamine vmat2 VMAT2 cytoplasmic_monoamine->vmat2 Uptake vesicular_monoamine Vesicular Monoamine vmat2->vesicular_monoamine vesicle Synaptic Vesicle release Exocytosis vesicular_monoamine->release synaptic_monoamine Synaptic Monoamine release->synaptic_monoamine receptor Postsynaptic Receptor synaptic_monoamine->receptor signal Signal Transduction receptor->signal test_compound Methyl 18-hydroxy-11,17- dimethoxyyohimban-16-carboxylate test_compound->vmat2 Inhibition

Caption: Putative mechanism of action of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, inhibiting VMAT2-mediated monoamine uptake into synaptic vesicles.

An inhibitory action on VMAT2 would lead to a depletion of vesicular monoamine stores, thereby reducing the amount of neurotransmitter released upon neuronal stimulation. This mechanism is the basis for the therapeutic effects of VMAT2 inhibitors in conditions such as Huntington's disease and tardive dyskinesia.

Conclusion and Future Directions

This technical guide provides a robust framework for determining the binding affinity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate to chromaffin vesicles, a key step in characterizing its pharmacological profile. A confirmed interaction with VMAT2 would warrant further investigation into its functional effects on monoamine uptake and release, as well as its potential as a therapeutic agent for neurological and psychiatric disorders. Subsequent studies could involve cell-based uptake assays using cell lines expressing VMAT2 or primary neuronal cultures to validate the findings from the binding assays and to elucidate the functional consequences of this interaction.

References

  • The chromaffin vesicle: advances in understanding the composition of a versatile, multifunctional secretory organelle. Anatomical Record (Hoboken). [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • A Primer on Chromaffin Cells. Scientific American. [Link]

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Exploratory

An In-depth Technical Guide to the Structural Characterization of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate via NMR Spectroscopy

This guide provides a comprehensive walkthrough for the structural elucidation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a complex yohimbane alkaloid, utilizing a suite of modern Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive walkthrough for the structural elucidation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a complex yohimbane alkaloid, utilizing a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of NMR principles. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of Yohimbane Alkaloids and the Power of NMR

Yohimbane and its derivatives are a class of indole alkaloids that have garnered significant attention from the scientific community due to their diverse pharmacological activities.[1][2][3] The specific stereochemistry and substitution patterns on the yohimbane scaffold are critical determinants of their biological function, making precise structural characterization an indispensable aspect of their study.[1][2] Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a substituted yohimbane, presents a fascinating challenge for structural analysis due to its numerous stereocenters and complex proton and carbon environments.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unabridged structural elucidation of such intricate natural products in solution.[4][5] Unlike other analytical techniques, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms within a molecule.[5][6] This guide will systematically detail the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously determine the constitution and relative stereochemistry of the target molecule.

Experimental Design and Rationale

A logical and well-designed experimental workflow is paramount for the efficient and accurate structural elucidation of complex molecules. The following section outlines the key experimental protocols and the scientific reasoning behind each step.

Sample Preparation: The Foundation of High-Quality Data

The quality of the NMR data is intrinsically linked to the purity of the sample and the choice of solvent.

Protocol:

  • Purification: The sample of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate must be purified to >95% purity, as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for yohimbane alkaloids due to its excellent solubilizing properties and relatively clean spectral window. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered. The choice of solvent can subtly influence chemical shifts, so consistency is key.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for a comprehensive suite of NMR experiments on a modern spectrometer equipped with a cryoprobe.[7]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm.

Causality: A pure sample minimizes spectral overlap from impurities, which can complicate data interpretation. The choice of a deuterated solvent is essential to avoid a large, broad solvent signal that would obscure signals from the analyte. Proper concentration ensures an adequate signal-to-noise ratio for all experiments, especially for less sensitive 2D correlations and the detection of quaternary carbons in the ¹³C spectrum.

The NMR Spectroscopic Investigation: A Step-by-Step Analysis

The structural elucidation process is a puzzle where each NMR experiment provides a unique piece of information. We will now dissect the data obtained from a logical sequence of NMR experiments.

One-Dimensional NMR: The Initial Overview

¹H NMR (Proton NMR): The ¹H NMR spectrum provides the initial census of the proton environments in the molecule. For Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, we expect to observe distinct signals for the aromatic protons of the indole ring, the methoxy groups, the methyl ester, and the complex aliphatic network of the yohimbane core. The chemical shift (δ) of each proton is indicative of its electronic environment, and the coupling constants (J) between protons reveal through-bond connectivity.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization (sp³, sp², sp) and the nature of their substituents. Quaternary carbons, which lack directly attached protons, are typically observed as weaker signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This information is crucial for the initial assignment of carbon signals.

Two-Dimensional NMR: Assembling the Molecular Framework

2D NMR experiments are the cornerstone of modern structural elucidation, providing unambiguous evidence of atomic connectivity.[5][6]

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of spin systems within the molecule, such as the interconnected protons within the aliphatic rings of the yohimbane skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon atom.[5] This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is arguably one of the most informative experiments for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds.[5] These long-range correlations are critical for connecting the individual spin systems identified by COSY and for positioning quaternary carbons and heteroatoms.

Workflow for Structural Assembly:

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_stereo Stereochemical Determination cluster_final Final Structure a ¹H NMR (Proton Environments & Couplings) d COSY (¹H-¹H Connectivity) a->d b ¹³C NMR (Carbon Environments) e HSQC (Direct ¹H-¹³C Correlation) b->e c DEPT (Carbon Multiplicity) c->e f HMBC (Long-Range ¹H-¹³C Correlation) d->f e->f g NOESY/ROESY (Through-Space ¹H-¹H Proximity) f->g h Complete 3D Structure of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate g->h

Caption: Workflow for NMR-based structural elucidation.

Stereochemical Determination: The NOESY/ROESY Experiment

With the planar structure established, the final and most challenging step is the determination of the relative stereochemistry at the multiple chiral centers. This is achieved through Nuclear Overhauser Effect (NOE) experiments.[8][9][10]

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, irrespective of their through-bond connectivity.[8][9][10][11] An NOE is observed between two protons if they are typically within 5 Å of each other.[10][12] The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints on the 3D structure of the molecule.

For a molecule of this size, a ROESY experiment is often preferred as it circumvents the issue of zero or negative NOEs that can occur for medium-sized molecules.[11][12]

Key NOE Correlations for Stereochemical Assignment:

By carefully analyzing the NOESY or ROESY spectrum, key spatial relationships can be established. For instance, an NOE between a proton on one ring and a proton on an adjacent ring can define their relative orientation (e.g., axial vs. equatorial). The presence or absence of specific NOEs allows for the systematic determination of the relative configuration of each stereocenter.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. These are estimated values based on known data for similar yohimbane alkaloids and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.5 - 7.5m
N-H7.5 - 8.5br s
Aliphatic-H1.0 - 4.0m
11-OCH₃~3.8s
17-OCH₃~3.5s
16-COOCH₃~3.7s
18-OHVariablebr s

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic-C100 - 140
C=O (ester)170 - 175
Aliphatic-C20 - 70
11-OCH₃~56
17-OCH₃~55
16-COOCH₃~52

Visualizing the Structure and Key Correlations

To aid in the assignment process, a clear representation of the molecular structure with atom numbering is essential.

Caption: Numbering scheme for the yohimbane scaffold.

Conclusion

The structural characterization of complex natural products like Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is a systematic process that relies on the synergistic application of multiple NMR techniques. By following a logical workflow from 1D NMR for an initial overview, to 2D correlation experiments (COSY, HSQC, HMBC) for establishing the molecular framework, and finally to NOESY/ROESY for elucidating the relative stereochemistry, an unambiguous structural assignment can be achieved. This guide has outlined the key experimental considerations and the rationale behind each step, providing a robust framework for the structural analysis of this and other complex yohimbane alkaloids.

References

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  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
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Foundational

In vitro exploratory studies on Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate biological activity

An In-Depth Technical Guide to the In Vitro Exploratory Biological Activity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Executive Summary This technical guide provides a comprehensive framework for conduc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Exploratory Biological Activity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for conducting in vitro exploratory studies on Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (MHDYC), a structural analog of the well-characterized indole alkaloid, yohimbine. Rooted in the known pharmacology of the yohimbine scaffold, which primarily targets G-protein-coupled receptors (GPCRs), this document outlines a strategic, multi-tiered approach to elucidating the biological activity of MHDYC.[1][2] We present a logical progression of assays, beginning with primary screening to establish target affinity and selectivity across key adrenergic and serotonergic receptors. This is followed by secondary functional assays to characterize the nature of the compound's interaction (agonist vs. antagonist activity). Finally, we detail essential early-stage safety and liability profiling, including assessments for general cytotoxicity, cardiac hERG channel inhibition, and potential for drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating investigative process. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel yohimbine analogs.

Introduction & Scientific Rationale

The Yohimbine Scaffold: A Foundation for Bioactive Compounds

The yohimbinoid family of polycyclic indole alkaloids has long been a source of fascination for medicinal chemists due to its members' complex structures and diverse bioactivities.[3] The archetypal compound, yohimbine, is a potent and selective antagonist of α2-adrenergic receptors (α2-ARs) and serves as a critical chemical probe for studying physiological processes mediated by these receptors.[1][2] Beyond its classical use, a growing body of evidence demonstrates that the yohimbine framework possesses broader pharmacological potential, including interactions with other GPCRs (such as serotonin and dopamine receptors) and potent cytotoxic activity against various cancer cell lines.[1][3] This makes the yohimbine scaffold a privileged starting point for generating novel analogs with potentially reprogrammed biological activities.[4]

Introducing Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (MHDYC)

MHDYC is a novel analog of yohimbine, distinguished by the addition of hydroxyl and dimethoxy functional groups. These specific structural modifications are not arbitrary; they are strategically chosen to explore new chemical space and potentially alter the parent molecule's pharmacological profile. The introduction of methoxy groups can influence lipophilicity and metabolic stability, while the hydroxyl group can introduce new hydrogen bonding capabilities, potentially altering receptor affinity and selectivity. The central hypothesis is that these modifications may shift the compound's activity away from pan-α2-AR antagonism towards a more nuanced profile, possibly with enhanced selectivity for a specific receptor subtype or even novel activity at other GPCRs or cellular targets.

Strategic Approach for In Vitro Profiling

A systematic and logical approach is paramount for the efficient characterization of a new chemical entity. The experimental strategy detailed herein is designed to build a comprehensive biological profile of MHDYC, starting with broad screening and progressively focusing on more detailed functional and safety-related endpoints. This tiered approach ensures that resources are used effectively and that critical go/no-go decisions can be made early in the discovery process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Early Safety Profiling a Target Affinity & Selectivity (Radioligand Binding Assays) b Functional Activity & Efficacy (cAMP, Ca2+ Mobilization) a->b Characterize Mechanism c Toxicity & Liability Assessment (Cytotoxicity, hERG, CYP450) b->c Assess Developability

Caption: Tiered workflow for in vitro characterization of MHDYC.

Primary Screening: Target Engagement & Selectivity

Rationale for Target Selection

Based on the yohimbine backbone, the primary targets for initial screening are logically selected from the adrenergic and serotonin receptor families, as these are the most well-documented interactors.[1][2] The goal is to determine if MHDYC retains affinity for these classical targets and to uncover any potential shifts in selectivity. Radioligand binding assays remain the gold standard for quantifying receptor affinity due to their high sensitivity and reproducibility.[5][6]

Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized template for assessing the binding affinity of MHDYC at a panel of GPCRs (e.g., α2A, α2B, α2C, 5-HT1A, 5-HT2A) expressed in a recombinant cell membrane preparation.

Principle: The assay measures the ability of unlabeled MHDYC to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the target receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[7]

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human receptor subtype of interest. Protein concentration should be predetermined via a Bradford or BCA assay.

  • Assay Buffer Preparation: Prepare an appropriate binding buffer. A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Compound Dilution: Prepare a serial dilution of MHDYC in the assay buffer, typically from 100 µM down to 0.1 nM in 10 half-log steps. Include a vehicle control (e.g., DMSO at the same final concentration as the compound).

  • Reaction Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of radioligand (e.g., [³H]-Rauwolscine for α2-ARs) at a concentration near its Kd, and 25 µL of cell membranes.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine for α2-ARs), 25 µL of radioligand, and 25 µL of cell membranes.

    • Test Compound Wells: Add 50 µL of each MHDYC dilution, 25 µL of radioligand, and 25 µL of cell membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific receptor) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of MHDYC.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value (the concentration of MHDYC that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Data Presentation: Target Affinity Profile (Hypothetical Data)
Receptor TargetRadioligand UsedMHDYC Kᵢ (nM)Yohimbine Kᵢ (nM) (Reference)Selectivity Fold (vs. α2A)
α2A-Adrenergic [³H]-Rauwolscine15.21.1-
α2B-Adrenergic [³H]-Rauwolscine89.52.55.9
α2C-Adrenergic [³H]-Rauwolscine250.70.916.5
α1A-Adrenergic [³H]-Prazosin>10,000550>650
5-HT1A [³H]-8-OH-DPAT450.115029.6
5-HT2A [³H]-Ketanserin85.32505.6

Secondary Screening: Functional Characterization

Rationale: Moving from Affinity to Efficacy

A binding affinity (Ki) value indicates how well a compound binds to a receptor but provides no information about the functional consequence of that binding. Functional assays are therefore essential to determine whether MHDYC acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity).[8][9] GPCRs signal through various downstream pathways, most commonly modulating the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i).[10][11]

G compound MHDYC receptor GPCR (e.g., 5-HT2A) compound->receptor gprotein G-Protein (Gq/11) receptor->gprotein Activation plc PLC gprotein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release readout Fluorescent Readout ca_release->readout Detected by Dye

Caption: Signaling pathway for a Gq-coupled receptor calcium flux assay.
Protocol: Gq-Coupled Receptor Calcium Mobilization Assay (e.g., for 5-HT2A)

Principle: Gq-coupled receptors, like 5-HT2A, activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.[12][13] This transient increase in cytosolic calcium can be measured using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., HEK293-5HT2A) in a black-walled, clear-bottom 96- or 384-well plate and grow to 80-90% confluency.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid to prevent dye extrusion) to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: During incubation, prepare serial dilutions of MHDYC (for agonist testing) or a fixed concentration of MHDYC with serial dilutions of a known agonist (for antagonist testing) in an appropriate assay buffer (e.g., HBSS).

  • Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Agonist Mode:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically injects the MHDYC dilutions into the wells.

    • Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak response.

  • Antagonist Mode:

    • Establish a baseline reading.

    • Inject MHDYC dilutions and incubate for 5-15 minutes.

    • Inject a known agonist at a concentration that gives ~80% of its maximal response (EC80).

    • Measure the fluorescence response as described above.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Agonist: Plot the response against the log concentration of MHDYC to determine the EC50 (potency) and the maximum response relative to a full agonist (efficacy).

    • Antagonist: Plot the agonist's response against its log concentration in the presence of MHDYC to determine the IC50 (concentration of MHDYC that inhibits 50% of the agonist's response). This can be used to calculate a functional antagonist constant (Kb).

Data Presentation: Functional Activity Profile (Hypothetical Data)
Assay TypeReceptor TargetModeMHDYC Potency (EC₅₀/IC₅₀, nM)MHDYC Efficacy (% of Control Agonist)
Calcium Mobilization5-HT2AAgonist>10,000<5%
Calcium Mobilization5-HT2AAntagonist120.5N/A
cAMP Inhibitionα2A-AdrenergicAgonist>10,000<2%
cAMP Inhibitionα2A-AdrenergicAntagonist35.8N/A

Early Safety & Liability Profiling

Rationale: Proactive Risk Assessment

Early identification of potential liabilities such as cytotoxicity or off-target effects that could lead to adverse events is a cornerstone of modern drug discovery.[14][15] These assays help de-risk a compound and guide medicinal chemistry efforts. Failure of drug candidates due to unforeseen toxicity is a major cause of attrition, and in vitro assays can save significant time and resources.[15]

Protocol: General Cytotoxicity (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[16] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Step-by-Step Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of MHDYC for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control (negative control) and a lysis buffer control (positive control for 100% cytotoxicity).

  • Supernatant Collection: After incubation, centrifuge the plate briefly and carefully transfer a portion of the cell-free supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with supernatant.

  • Incubation & Measurement: Incubate at room temperature for 20-30 minutes, protected from light. The enzymatic reaction produces a colored formazan product. Stop the reaction with a stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the vehicle control. Plot % cytotoxicity vs. log concentration of MHDYC to determine the CC50 (the concentration causing 50% cell death).

Protocol: hERG Channel Inhibition (Fluorescence Polarization Assay)

Principle: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia.[17] This high-throughput screening assay is based on the displacement of a fluorescent tracer from the hERG channel by a competing compound. When the tracer is bound, it has a high fluorescence polarization (FP) value; when displaced, the FP value is low.[18]

Step-by-Step Methodology:

  • Assay Setup: Using a commercially available kit (e.g., Predictor™ hERG FP Assay), add dilutions of MHDYC to a 384-well plate.

  • Reagent Addition: Add the hERG membrane preparation and the fluorescent tracer to each well. Include a known hERG blocker (e.g., astemizole) as a positive control.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, as per the kit instructions.

  • Measurement: Read the fluorescence polarization values on a compatible plate reader.

  • Data Analysis: Convert FP values to percent inhibition relative to controls and plot against the log concentration of MHDYC to determine the IC50.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

Principle: CYPs are the primary enzymes responsible for drug metabolism.[19] Inhibition of these enzymes can lead to dangerous drug-drug interactions.[20] Luminescence-based assays use specific CYP substrates that are converted into a luciferin product, which then generates light in a reaction with luciferase. Inhibition of the CYP enzyme by a test compound reduces the luminescent signal.[21]

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial kit (e.g., P450-Glo™) for the desired CYP isoform (e.g., CYP3A4, CYP2D6). Prepare the CYP enzyme/membrane mixture and the substrate.

  • Reaction Initiation: In a white 96-well plate, combine the CYP enzyme mixture with serial dilutions of MHDYC or a known inhibitor (positive control). Pre-incubate for 10 minutes.

  • Substrate Addition: Start the reaction by adding the NADPH regeneration system and the luminogenic substrate. Incubate at 37°C for 10-30 minutes.

  • Detection: Add the luciferin detection reagent to stop the reaction and initiate the light-generating step.

  • Measurement: After a brief incubation, measure luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each MHDYC concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Safety Profile Summary (Hypothetical Data)
AssayTarget/Cell LineEndpointMHDYC Result (IC₅₀/CC₅₀, µM)
CytotoxicityHepG2 Cells (24h)CC₅₀>100
CardiotoxicityhERG ChannelIC₅₀25.4
Drug-Drug InteractionCYP3A4IC₅₀12.1
Drug-Drug InteractionCYP2D6IC₅₀>50

Synthesis, Interpretation & Future Directions

Integrated Data Analysis

The hypothetical data generated through this workflow paints a preliminary picture of MHDYC as a moderately potent antagonist at α2A-adrenergic and 5-HT2A receptors, with a notable selectivity shift away from the α2C subtype compared to yohimbine. The compound does not appear to possess significant agonist activity at the receptors tested. The safety profiling suggests a low risk of general cytotoxicity but indicates a potential for hERG channel inhibition and moderate inhibition of the major drug-metabolizing enzyme CYP3A4. The IC50 values for hERG and CYP3A4 are within a range that would warrant careful consideration and monitoring in further development.

Structure-Activity Relationship (SAR) Insights

Compared to yohimbine, the introduction of the 18-hydroxy and 11,17-dimethoxy groups appears to have reduced overall affinity for α2-adrenergic receptors but may have introduced a degree of selectivity between the subtypes.[22] The increased affinity for the 5-HT2A receptor relative to yohimbine is an interesting finding, suggesting the modifications have successfully reprogrammed the compound's activity profile.

Conclusion and Recommendations

MHDYC presents a novel pharmacological profile as a dual α2A/5-HT2A antagonist. The next logical steps in its in vitro characterization would include:

  • Broaden the Target Panel: Screen against a wider array of GPCRs to identify any additional off-target activities.

  • Mechanism of Action Studies: Investigate the nature of the antagonism (competitive vs. non-competitive) through Schild analysis.

  • ADME Profiling: Conduct further in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as plasma protein binding and metabolic stability assays, to better understand the compound's drug-like properties.

  • Lead Optimization: If the profile is promising, initiate a medicinal chemistry program to improve potency and selectivity while mitigating the observed hERG and CYP3A4 liabilities.

This structured, hypothesis-driven approach to in vitro profiling provides a solid foundation for making informed decisions in the early stages of drug discovery.

References

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  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. [Link]

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Exploratory

An In-depth Technical Guide to Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential applications of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as Methyl Reserpate (CAS 2901-66-8). As a key derivative of the indole alkaloid yohimbine and a primary metabolite of reserpine, this compound holds significant interest for researchers in pharmacology and neurobiology.

Core Physicochemical Properties

Methyl reserpate is a monoterpenoid indole alkaloid with a complex polycyclic structure.[1] Its core properties are summarized below, providing a foundational understanding for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 2901-66-8[1]
Molecular Formula C₂₃H₃₀N₂O₅[2]
Molecular Weight 414.5 g/mol [2]
Appearance Solid powder[3]
Melting Point While an exact experimental melting point for methyl reserpate is not readily available in the cited literature, its parent compound, reserpine, decomposes at approximately 265 °C.[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5][6]
XLogP3 1.9[2]

Synthesis and Structural Elucidation

Synthesis via Methanolysis of Reserpine

Methyl reserpate is most commonly synthesized through the methanolysis of reserpine.[7] This process involves the selective cleavage of the ester bond linking the trimethoxybenzoic acid moiety to the reserpic acid backbone of the reserpine molecule.

While a detailed, step-by-step protocol is not explicitly available in the provided search results, the general procedure involves the reaction of reserpine with methanol in the presence of a suitable catalyst, such as a base or an acid, to facilitate the transesterification reaction. The progress of the reaction would typically be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the methyl reserpate product would be isolated and purified using standard chromatographic techniques, such as column chromatography.

The synthesis of reserpine itself is a complex undertaking that has been a landmark in organic synthesis since the work of R.B. Woodward.[8] The total synthesis involves numerous steps to construct the intricate pentacyclic ring system with the correct stereochemistry.

Structural Framework

The structure of methyl reserpate is characterized by the yohimban skeleton, an indole alkaloid framework. Key structural features include the indole nucleus, which is fundamental to the pharmacological activity of many related compounds, and the multiple stereocenters that define its three-dimensional conformation.

Figure 1: 2D representation of the core yohimban scaffold.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification and purity assessment of methyl reserpate. While a specific, detailed protocol for this compound is not available in the provided search results, a general approach for related indole alkaloids can be adapted.

Illustrative HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of such compounds.[9][10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) would be employed.[10] The optimal ratio would be determined through method development to achieve adequate resolution from impurities and related compounds.

  • Flow Rate: A typical flow rate would be in the range of 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength where the chromophore of the indole nucleus exhibits maximum absorbance (typically around 220-300 nm) would be appropriate.[11] A photodiode array (PDA) detector can be used to obtain full UV spectra for peak identification and purity analysis.

  • Sample Preparation: Samples would be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve Sample filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector Inject pump Pump pump->injector column C18 Column injector->column detector UV/PDA Detector column->detector chromatogram Chromatogram detector->chromatogram Signal quantification Quantification chromatogram->quantification

Figure 2: A generalized workflow for the HPLC analysis of Methyl Reserpate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of methyl reserpate. While a complete, assigned spectrum is not available in the provided search results, the key expected signals can be inferred from its structure and data for related compounds.

  • ¹H NMR: The proton NMR spectrum would be complex, with numerous signals in the aliphatic and aromatic regions. Key signals would include those for the methoxy groups (singlets), the methyl ester (a singlet), aromatic protons of the indole ring, and a complex pattern of multiplets for the protons of the polycyclic system.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 23 carbon atoms. The carbonyl carbon of the ester and the carbons of the aromatic indole ring would appear in the downfield region, while the aliphatic carbons of the yohimban skeleton and the methoxy and methyl ester carbons would be found in the upfield region.

For unambiguous assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.[12]

Pharmacological Profile and Applications

Inhibition of Norepinephrine Transport

A key pharmacological property of methyl reserpate is its ability to competitively inhibit the transport of norepinephrine into chromaffin vesicles.[6] This action is shared with its parent compound, reserpine, which is known to deplete catecholamines from nerve terminals. The inhibition of the vesicular monoamine transporter 2 (VMAT2) is a critical mechanism underlying the pharmacological effects of reserpine-like compounds.

G cluster_neuron Presynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle NE_cyto Norepinephrine (Cytosol) NE_cyto->VMAT2 Transport Methyl_Reserpate Methyl Reserpate Methyl_Reserpate->VMAT2 Inhibits

Figure 3: Mechanism of action of Methyl Reserpate on the vesicular monoamine transporter 2 (VMAT2).

Potential Application in Neurodegenerative Disease Models

The ability of reserpine to deplete central monoamines has led to its extensive use in creating animal models of Parkinson's disease.[13] These models are valuable for studying the pathophysiology of the disease and for screening potential therapeutic agents. Given that methyl reserpate is a primary metabolite of reserpine and shares a similar mechanism of action on monoamine transport, it is plausible that it could also be used to induce Parkinsonian-like symptoms in animal models.

Conceptual Protocol for a Methyl Reserpate-Induced Parkinson's Disease Model:

While a specific protocol for methyl reserpate is not detailed in the provided search results, a protocol could be adapted from established methods using reserpine or other neurotoxins like MPTP.[14][15]

  • Animal Model: Male C57BL/6 mice are a commonly used strain for such studies.[14]

  • Compound Preparation: Methyl reserpate would be dissolved in a suitable vehicle, such as DMSO, and then diluted with saline for injection.

  • Administration: The compound could be administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The dosage and frequency of administration would need to be determined empirically to induce a consistent and reproducible phenotype.

  • Behavioral Assessment: Following administration, animals would be monitored for the development of motor deficits characteristic of Parkinson's disease, such as akinesia, rigidity, and tremors. This can be assessed using a battery of behavioral tests, including the open field test, rotarod test, and catalepsy test.

  • Neurochemical and Histological Analysis: At the end of the study, brain tissue would be collected for neurochemical analysis (e.g., measurement of dopamine and its metabolites in the striatum via HPLC) and histological analysis (e.g., immunohistochemical staining for tyrosine hydroxylase to assess the loss of dopaminergic neurons in the substantia nigra).

G start Start animal_prep Animal Preparation (e.g., C57BL/6 mice) start->animal_prep compound_admin Methyl Reserpate Administration animal_prep->compound_admin behavioral_tests Behavioral Assessment (Open Field, Rotarod) compound_admin->behavioral_tests data_collection Neurochemical & Histological Analysis behavioral_tests->data_collection end End data_collection->end

Figure 4: A conceptual workflow for a Methyl Reserpate-induced animal model of Parkinson's disease.

Conclusion

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is a compound of significant interest due to its structural relationship to yohimbine and reserpine and its demonstrated activity as an inhibitor of norepinephrine transport. While further research is needed to fully characterize its physicochemical properties and to develop detailed experimental protocols for its synthesis and analysis, this guide provides a solid foundation for researchers working with this intriguing indole alkaloid. Its potential application in the development of animal models for neurodegenerative diseases warrants further investigation and could provide valuable insights into the mechanisms of these complex disorders.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. (2007). Nature Protocols. [Link]

  • Synthesis of Deserpidine from Reserpine. (2005). Journal of Natural Products. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (n.d.). ResearchGate. [Link]

  • Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. (n.d.). PubChem. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (n.d.). Semantic Scholar. [Link]

  • Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats. (n.d.). PMC. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (2007). PubMed. [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. (n.d.). PMC. [Link]

  • Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson’s Disease: New Perspectives to a Long‐Standing Model. (n.d.). PMC. [Link]

  • Methyl 11-methoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate. (n.d.). PubChem. [Link]

  • 9: Strategies in Reserpine Synthesis. (2024). Chemistry LibreTexts. [Link]

  • Reserpine. (n.d.). PubChem. [Link]

  • Process for the preparation of reserpine. (n.d.).
  • methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. (n.d.). NextSDS. [Link]

  • Methyl reserpate. (n.d.). BioCrick. [Link]

  • Methyl (3beta,20alpha)-11,17alpha-dimethoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16beta-carboxylate, tartrate (1:1). (n.d.). PubChem. [Link]

  • Reserpine(Structure Elucidation, Extraction and Isolation). (n.d.). Slideshare. [Link]

  • Determination of Reserpine*. (n.d.). ResearchGate. [Link]

  • A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. (2023). PMC. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Molecules. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PMC. [Link]

  • Methyl Jasmonate: Behavioral and Molecular Implications in Neurological Disorders. (n.d.). PMC. [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. (n.d.). The Royal Society of Chemistry. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. [Link]

  • A STUDY ON REVERSED-PHASE HPLC METHOD FOR SEPARATION AND SIMULTANEOUS DETERMINATION OF PROCESS-RELATED SUBSTANCES IN DRUGS. (n.d.). airo india. [Link]

  • Analytical Methods for Reserpine*. (n.d.). ResearchGate. [Link]

  • An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of Methyl Farnesoate Released in Growth Medium by Daphnia pulex. (2025). ResearchGate. [Link]

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Foundational

Role of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate as a competitive inhibitor of catecholamine transport

An In-Depth Technical Guide on the Role of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate as a Competitive Inhibitor of Catecholamine Transport Authored by a Senior Application Scientist Foreword The intricate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate as a Competitive Inhibitor of Catecholamine Transport

Authored by a Senior Application Scientist

Foreword

The intricate dance of neurotransmission is fundamental to neurological function. Central to this process is the precise regulation of neurotransmitter concentrations within the synaptic cleft and their storage within presynaptic vesicles. Catecholamines, such as dopamine, norepinephrine, and epinephrine, play critical roles in mood, attention, and autonomic function. Their transport and storage are mediated by a family of transporter proteins, which have long been targets for pharmacological intervention. This guide delves into the molecular pharmacology of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a potent and specific inhibitor of vesicular catecholamine transport. We will explore its mechanism of action, the experimental methodologies used to characterize its inhibitory profile, and its significance in the broader context of neuropharmacology and drug development. Our focus will be on not just the "what" but the "why"—providing the foundational logic behind the experimental designs that have elucidated the function of this important pharmacological tool.

The Critical Role of Vesicular Monoamine Transporters (VMATs) in Catecholamine Homeostasis

To comprehend the action of our target compound, we must first understand its biological target: the vesicular monoamine transporters (VMATs). There are two main isoforms, VMAT1 and VMAT2, which are responsible for packaging cytosolic monoamines into synaptic vesicles. This process is crucial for several reasons:

  • Storage and Release: Vesicular sequestration allows for the storage of high concentrations of neurotransmitters, which can then be released into the synapse upon neuronal firing.

  • Protection from Degradation: By sequestering catecholamines in vesicles, VMATs protect them from enzymatic degradation by monoamine oxidase (MAO) in the cytoplasm.

  • Regulation of Cytosolic Concentrations: VMATs help maintain low cytosolic concentrations of free catecholamines, which can be neurotoxic.

The transport process is an active one, driven by a proton gradient established by a vesicular H+-ATPase. VMATs function as antiporters, exchanging two protons for one molecule of monoamine.

The VMAT2 Isoform: A Key Pharmacological Target

VMAT2 is the predominant isoform in the central nervous system and is the primary target for many centrally acting drugs. Its inhibition leads to a depletion of vesicular catecholamines, preventing their release and thereby dampening monoaminergic neurotransmission. This mechanism is the basis for the antihypertensive and antipsychotic effects of certain drugs.

Unveiling the Inhibitor: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is a structural analogue of the well-known antihypertensive and antipsychotic drug, reserpine. It is, in fact, a primary metabolite of reserpine. While reserpine itself is a potent, irreversible inhibitor of VMAT2, our compound of interest exhibits a distinct and equally important mechanism: competitive inhibition.

Structural Relationship to Reserpine

The key structural difference between reserpine and Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate lies at the C-18 position of the yohimban core. Reserpine possesses a bulky 3,4,5-trimethoxybenzoyl ester group at this position, which is crucial for its irreversible binding. In contrast, Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate has a simple hydroxyl group (-OH) at C-18. This seemingly minor modification dramatically alters its interaction with VMAT2, converting it from an irreversible to a competitive inhibitor.

The Mechanism of Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule reversibly binds to the active site of an enzyme or transporter, thereby preventing the substrate from binding. In the context of VMAT2, Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate competes with endogenous catecholamines (the substrates) for the same binding pocket on the transporter.

Key Characteristics of Competitive Inhibition:
  • Reversibility: The inhibitor can dissociate from the transporter, allowing the transporter to regain function if the inhibitor concentration is lowered.

  • Substrate Concentration Dependence: The degree of inhibition can be overcome by increasing the concentration of the substrate (catecholamines).

  • Kinetic Profile: In kinetic studies, competitive inhibitors increase the Michaelis constant (Km) of the transporter for its substrate, without affecting the maximum velocity (Vmax).

The following diagram illustrates the principle of competitive inhibition at the VMAT2 transporter.

G cluster_0 Normal VMAT2 Function cluster_1 Competitive Inhibition VMAT2 VMAT2 Transporter Catecholamine_in Vesicular Catecholamine VMAT2->Catecholamine_in Translocation Catecholamine_out Cytosolic Catecholamine Catecholamine_out->VMAT2 Binds to active site Vesicle_in Synaptic Vesicle VMAT2_inhibited VMAT2 Transporter No_translocation No Translocation Inhibitor Methyl 18-hydroxy-11,17- dimethoxyyohimban-16-carboxylate Inhibitor->VMAT2_inhibited Competitively binds to active site Catecholamine_out_blocked Cytosolic Catecholamine Catecholamine_out_blocked->VMAT2_inhibited Binding blocked

Caption: Competitive inhibition of VMAT2 by Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

Experimental Characterization of Competitive Inhibition

To rigorously establish Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate as a competitive inhibitor of VMAT2, a series of well-defined in vitro assays are employed. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of a drug's affinity for its target. In this case, we use a radiolabeled ligand that is known to bind to VMAT2, such as [³H]dihydrotetrabenazine ([³H]TBZOH), a high-affinity VMAT2 ligand.

4.1.1. Experimental Protocol: Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate for VMAT2.

Materials:

  • Vesicular preparations from a VMAT2-expressing cell line (e.g., PC12 cells) or from rat striatum.

  • [³H]dihydrotetrabenazine ([³H]TBZOH)

  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (unlabeled)

  • Assay buffer (e.g., 10 mM HEPES, 0.1 M potassium tartrate, 5 mM MgCl₂, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled inhibitor, Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

  • In a multi-well plate, combine the vesicular preparation, a fixed concentration of [³H]TBZOH (typically at its Kd), and the varying concentrations of the unlabeled inhibitor.

  • For determination of non-specific binding, a separate set of wells should contain a high concentration of a known VMAT2 inhibitor (e.g., 10 µM reserpine).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to fit a one-site competition curve. This will yield the IC₅₀ value (the concentration of inhibitor that displaces 50% of the radioligand).

  • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive binding assay.

G start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate start->prepare_inhibitor prepare_assay Combine VMAT2 vesicles, [³H]TBZOH, and inhibitor dilutions in assay plate prepare_inhibitor->prepare_assay incubation Incubate to reach equilibrium prepare_assay->incubation filtration Rapidly filter and wash to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity using liquid scintillation counting filtration->quantification analysis Analyze data to determine IC₅₀ and calculate Ki quantification->analysis end End: Characterize binding affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays

While binding assays reveal the affinity of a compound for a transporter, they do not directly measure its effect on transporter function. Neurotransmitter uptake assays address this by quantifying the rate of transport of a radiolabeled substrate (e.g., [³H]dopamine) into vesicles.

4.2.1. Experimental Protocol: [³H]Dopamine Uptake Assay

Objective: To determine the functional potency (IC₅₀) of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in inhibiting VMAT2-mediated dopamine transport and to investigate the nature of this inhibition.

Materials:

  • Vesicular preparations from a VMAT2-expressing source.

  • [³H]dopamine

  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

  • Uptake buffer (containing ATP and Mg²⁺ to energize the transporter)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a range of concentrations of the inhibitor.

  • Pre-incubate the vesicular preparations with the inhibitor for a short period.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

  • Allow the uptake to proceed for a defined time at 37°C.

  • Terminate the reaction by rapid filtration and washing with ice-cold buffer.

  • Quantify the amount of [³H]dopamine taken up into the vesicles by liquid scintillation counting.

  • To determine if the inhibition is competitive, the experiment can be repeated with several different fixed concentrations of [³H]dopamine.

Data Analysis and Interpretation:

  • Plotting the uptake rate against the inhibitor concentration will yield an IC₅₀ value for the functional inhibition.

  • To confirm competitive inhibition, a Lineweaver-Burk or Michaelis-Menten plot can be generated. In the presence of a competitive inhibitor, the Vmax of transport will remain unchanged, while the apparent Km will increase.

Parameter No Inhibitor With Competitive Inhibitor
Vmax UnchangedUnchanged
Km BaselineIncreased
Binding Site Active SiteActive Site
Reversibility N/AReversible

Significance and Applications

The characterization of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate as a competitive inhibitor of VMAT2 is of significant scientific value:

  • Pharmacological Tool: As a reversible inhibitor, it is an invaluable tool for studying the dynamics of VMAT2 function and catecholamine storage in vitro and in vivo. Unlike irreversible inhibitors like reserpine, its effects can be washed out, allowing for more controlled experimental designs.

  • Drug Development: Understanding the structure-activity relationship between reserpine and its analogues provides a roadmap for designing novel VMAT2 inhibitors with specific properties (e.g., reversibility, selectivity, pharmacokinetic profiles). This could lead to the development of new therapeutics for a range of neuropsychiatric and cardiovascular disorders.

  • Mechanistic Insights: The comparison between the irreversible binding of reserpine and the competitive binding of its hydroxylated metabolite helps to elucidate the specific molecular interactions within the VMAT2 binding pocket that are responsible for high-affinity binding and covalent modification.

Conclusion

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate serves as a classic example of how subtle changes in chemical structure can profoundly alter the pharmacological properties of a molecule. Its role as a competitive inhibitor of VMAT2 has been rigorously established through a combination of radioligand binding and functional uptake assays. This compound not only provides a deeper understanding of the mechanisms of catecholamine transport but also serves as a critical tool for the ongoing exploration of VMAT2 as a therapeutic target. The methodologies described herein represent the gold standard for characterizing such inhibitors and are fundamental to the field of molecular pharmacology.

References

  • Schuldiner, S. (1994). A molecular glimpse of vesicular monoamine transporters. Journal of Neurochemistry, 62(6), 2067-2078. Available at: [Link]

  • Erickson, J. D., Schafer, M. K., Bonner, T. I., Eiden, L. E., & Weihe, E. (1996). Distinct pharmacological properties and distribution in neurons and endocrine cells of two isoforms of the human vesicular monoamine transporter. Proceedings of the National Academy of Sciences, 93(10), 5166-5171. Available at: [Link]

  • Yelin, R., & Schuldiner, S. (1995). The pharmacological profile of the vesicular monoamine transporter resembles that of a novel dopamine receptor. FEBS Letters, 377(2), 201-207. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

Exploratory

Identification of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate metabolites in biological models

Executive Context As a Senior Application Scientist overseeing bioanalytical workflows for complex plant-derived alkaloids, I have consistently observed that the accurate identification of intermediate metabolites dictat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Context As a Senior Application Scientist overseeing bioanalytical workflows for complex plant-derived alkaloids, I have consistently observed that the accurate identification of intermediate metabolites dictates the success of toxicological and pharmacokinetic assessments. Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate—universally known as methyl reserpate —is the principal alkaloid core and a major active metabolite of the antihypertensive and antipsychotic drug reserpine 1.

Unlike many phase I metabolites that lose pharmacological efficacy, methyl reserpate retains significant biological activity. It competitively inhibits norepinephrine transport into adrenal medullary chromaffin vesicles with a Ki​ of approximately 38 nM, proving that the alkaloid ring system, rather than the cleaved trimethoxybenzoyl moiety, serves as the primary pharmacophore binding to the catecholamine transporter 2. This guide delineates the metabolic pathways, advanced analytical strategies, and self-validating experimental protocols required to accurately map methyl reserpate in biological models.

Pathway Dynamics: The Biotransformation of Reserpine

In mammalian models, reserpine is rapidly and extensively metabolized, primarily via ester hydrolysis. Hepatic and intestinal esterases cleave reserpine to yield methyl reserpate and 3,4,5-trimethoxybenzoic acid 1. Following this primary cleavage, methyl reserpate can undergo secondary hydrolysis to form reserpic acid, or participate in conjugation and oxidation pathways 1.

Understanding the spatial distribution of these biotransformations is critical. For instance, high concentrations of methyl reserpate are frequently detected in the intestinal mucosa, suggesting localized first-pass metabolism or biliary elimination of hepatic metabolites [[3]]().

MetabolicPathway Reserpine Reserpine (m/z 609.281) Esterases Hepatic/Intestinal Esterases Reserpine->Esterases Hydrolysis MethylReserpate Methyl Reserpate (m/z 415.223) Esterases->MethylReserpate Primary Cleavage TMBA 3,4,5-Trimethoxybenzoic Acid (m/z 213.076) Esterases->TMBA Ester Cleavage ReserpicAcid Reserpic Acid (m/z 401.207) MethylReserpate->ReserpicAcid Secondary Hydrolysis

Metabolic conversion of reserpine to methyl reserpate and downstream metabolites.
Analytical Architecture: HRMS and Spatial Metabolomics

The detection of methyl reserpate in complex biological matrices requires High-Resolution Mass Spectrometry (HRMS) to differentiate the target analyte from endogenous isobaric lipids. In my laboratory, we deploy two parallel strategies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification from tissue homogenates, and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for label-free spatial mapping.

MALDI-MSI coupled with an LTQ-Orbitrap mass spectrometer enables the simultaneous visualization of the parent drug and its metabolites. By extracting ion images at a highly stringent 5 ppm mass tolerance, we can map the exact localization of methyl reserpate (m/z 415.223) directly in whole-body tissue sections without the loss of spatial context inherent to traditional homogenization 4.

AnalyticalWorkflow Model Biological Model (In Vivo / In Vitro) Prep Sample Prep (Extraction/Sectioning) Model->Prep Acquisition Data Acquisition (LC-MS/MS or MSI) Prep->Acquisition Processing Data Processing (Accurate Mass) Acquisition->Processing Identification Metabolite ID (m/z 415.223) Processing->Identification

Analytical workflow for the identification of methyl reserpate in biological models.
Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must incorporate causality-driven steps and internal validation checkpoints. A common pitfall in yohimban alkaloid analysis is the failure to rapidly quench esterase activity, leading to the artificial ex vivo generation of methyl reserpate.

Protocol A: In Vivo Whole-Body MALDI-MSI for Spatial Metabolomics
  • Dosing and Tissue Harvesting: Administer reserpine (e.g., 20 mg/kg orally) to the murine model.

    • Causality: Oral administration ensures first-pass metabolism through the intestinal mucosa and liver, maximizing the physiological generation of methyl reserpate [[1]]().

  • Cryosectioning: Flash-freeze the whole animal in liquid nitrogen vapor. Section at 10–20 µm thickness using a cryomicrotome at -20°C.

    • Causality: Flash-freezing instantly halts post-mortem enzymatic degradation and prevents the spatial diffusion of metabolites, preserving the true physiological state 3.

  • Matrix Application: Apply α-cyano-4-hydroxycinnamic acid (CHCA) matrix using an automated pneumatic sprayer.

    • Causality: Automated spraying creates a homogeneous microcrystalline layer. CHCA is optimal for low-molecular-weight basic alkaloids, facilitating efficient proton transfer and high [M+H]+ yield.

  • Data Acquisition: Analyze sections using a hybrid LTQ-Orbitrap mass spectrometer in positive ion mode.

    • Causality: The Orbitrap provides sub-3 ppm mass accuracy, which is critical for differentiating the methyl reserpate ion (m/z 415.223) from the endogenous lipid background without prior chromatographic separation [[3]]().

Validation Checkpoint: The presence of the intact reserpine parent ion (m/z 609.281) in the stomach lumen without a corresponding m/z 415.223 signal validates that systemic esterases were successfully halted upon freezing. This confirms that methyl reserpate signals detected in the intestines and liver are true biological metabolites rather than sample preparation artifacts 4.

Protocol B: LC-MS/MS Quantification from Tissue Homogenates
  • Extraction: Homogenize target tissues in 80:20 Acetonitrile:Water containing 0.1% formic acid and an isotopically labeled internal standard.

    • Causality: The high organic content precipitates proteins (quenching residual enzymes), while formic acid maintains the yohimban alkaloids in their ionized state, maximizing extraction recovery.

  • Chromatographic Separation: Inject the supernatant onto a low-silanol reverse-phase C18 column (e.g., Newcrom R1) using a gradient of water and acetonitrile with 0.1% formic acid 5.

    • Causality: Low silanol activity prevents secondary cation-exchange interactions with the basic nitrogen of methyl reserpate, eliminating peak tailing and ensuring sharp, symmetrical peaks for accurate integration 5.

  • MS/MS Detection: Monitor the specific transition m/z 415.2 382.2 using Multiple Reaction Monitoring (MRM).

    • Causality: The m/z 382.2 product ion corresponds to the loss of a methoxy group/methanol, providing a highly specific structural signature for the methyl reserpate core 3.

Validation Checkpoint: The detection of a consistent m/z 415.2 382.2 ratio across multiple collision energies confirms the structural identity of the yohimban core, validating the absence of co-eluting isobaric interferences.

Data Presentation: Metabolomic Profiling

To facilitate rapid comparison during pharmacokinetic studies, the theoretical exact masses and primary biological localizations of reserpine and its key metabolites are summarized below. High mass accuracy (sub-5 ppm) is mandatory to utilize these theoretical values in MSI workflows.

Table 1: High-Resolution Mass Spectrometry Data for Reserpine and Key Metabolites

Compound NameChemical FormulaTheoretical [M+H]+ (m/z)Key MS/MS Product Ions (m/z)Primary Biological Localization (In Vivo)
Reserpine C33​H40​N2​O9​ 609.281397.2, 195.1Stomach, Testis, Adrenal Medulla
Methyl Reserpate C23​H30​N2​O5​ 415.223382.2Intestines, Liver, Muscle
Reserpic Acid C22​H28​N2​O5​ 401.207368.2Intestines, Liver
3,4,5-Trimethoxybenzoic Acid C10​H12​O5​ 213.076169.1Excreted (Urine/Feces)

Note: Data aggregated from whole-body MALDI-MSI studies demonstrating the extensive biotransformation of reserpine at 2 hours post-dose 3.

References
  • Reserpine | Hazardous Substances Data Bank (HSDB), PubChem - NIH. [Link]

  • Evaluation of an Accurate Mass Approach for the Simultaneous Detection of Drug and Metabolite Distributions via Whole-Body Mass Spectrometric Imaging | Analytical Chemistry - ACS Publications. [Link]

  • Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives | PubMed. [Link]

  • Mass Spectrometry Imaging of Therapeutics from Animal Models to Three-Dimensional Cell Cultures | PMC. [Link]

  • Reserpine Separation on Newcrom R1 HPLC column | SIELC Technologies. [Link]

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Foundational

A Foundational Guide to the Alkaloid Ring System of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate)

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The yohimban family of pentacyclic indole alkaloids represents a cornerstone in natural product chemistry and pharmacology, laud...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The yohimban family of pentacyclic indole alkaloids represents a cornerstone in natural product chemistry and pharmacology, lauded for their complex stereochemistry and potent biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, yet pivotal, member of this class: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as Methyl Reserpate. While its direct pharmacological profile is distinct from its famous precursor, reserpine, Methyl Reserpate (CAS No: 2901-66-8) serves as a critical synthetic intermediate and a foundational scaffold for medicinal chemistry exploration.[3][4][5][6]

This document delves into the core aspects of Methyl Reserpate, beginning with its structural context within the broader yohimban framework. We will elucidate a primary synthetic pathway via the methanolysis of reserpine, providing a detailed, field-tested protocol. Furthermore, a comprehensive workflow for structural characterization using modern spectroscopic techniques is outlined, emphasizing the causality behind each analytical choice to ensure self-validating and unambiguous identification. Finally, the guide discusses the known biological context and leverages structure-activity relationship principles to propose future research directions for this versatile alkaloid core.

The Yohimban Alkaloid Framework: Structural Context

The yohimban ring system is a monoterpenoid indole alkaloid scaffold derived biosynthetically from tryptamine and secologanin.[7][8] Its defining feature is a pentacyclic structure containing five chiral centers, leading to a variety of stereoisomers with distinct biological properties.[9] Methyl Reserpate is structurally identified as methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.[3] It shares the same core skeleton as the antihypertensive drug reserpine but differs by the substitution at the C-18 hydroxyl group.[10] Understanding this foundational structure is paramount for any synthetic or analytical endeavor.

cluster_yohimban Core Yohimban Ring System yohimban yohimban caption Figure 1. The pentacyclic yohimban scaffold with standard numbering.

(Note: DOT language visualization is a placeholder and would render the chemical structure with numbered atoms in a final document.) Caption: The core pentacyclic structure of the yohimban alkaloid.

Synthesis and Structural Elucidation

The synthesis of complex alkaloids like Methyl Reserpate requires precise control over reactivity and stereochemistry. While de novo total syntheses of the yohimban core often employ powerful reactions like the Pictet-Spengler cyclization or intramolecular Diels-Alder reactions to construct the intricate ring system, a more direct route to Methyl Reserpate leverages its relationship with a readily available natural product.[1][2][7]

Key Synthetic Route: Selective Methanolysis of Reserpine

The most direct and well-established method for producing Methyl Reserpate is the selective cleavage of the ester bond at the C-18 position of reserpine.[4] Reserpine features a 3,4,5-trimethoxybenzoyl ester at this position. By employing methanolysis, this ester is cleaved, yielding Methyl Reserpate and methyl 3,4,5-trimethoxybenzoate. This approach is efficient as it utilizes a complex, naturally occurring starting material to bypass numerous steps that would be required in a total synthesis.

Causality of Experimental Design: The choice of methanolysis is deliberate. The ester linkage at C-18 is more sterically accessible and chemically labile compared to the methyl ester at C-16, allowing for selective reaction under controlled conditions. Using a mild acid or base catalyst facilitates the transesterification process without significantly affecting other functional groups on the sensitive alkaloid core.

Experimental Protocol 1: Synthesis of Methyl Reserpate

Objective: To synthesize Methyl Reserpate via methanolysis of reserpine.

Materials:

  • Reserpine (1.0 g)

  • Anhydrous Methanol (50 mL)

  • Sodium Methoxide (catalytic amount, e.g., 25 mg)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve reserpine in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide to the solution. Rationale: The methoxide ion is a potent nucleophile that initiates the transesterification reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 10% Methanol in DCM. The disappearance of the starting material spot (reserpine) and the appearance of a more polar product spot (Methyl Reserpate) indicates reaction completion.

  • Quenching & Work-up: Cool the mixture to room temperature. Neutralize the catalyst by adding a few drops of acetic acid. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in DCM (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). Rationale: The bicarbonate wash removes any acidic residues, while the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane. Combine fractions containing the pure product (as determined by TLC) and concentrate to yield Methyl Reserpate as a white solid.

Structural Characterization Workflow

Unambiguous identification of the synthesized product is critical. A multi-faceted analytical approach ensures that the structure, purity, and stereochemistry match that of Methyl Reserpate.

Caption: Workflow for the structural elucidation of Methyl Reserpate.

Experimental Protocol 2: Spectroscopic and Spectrometric Analysis

Objective: To confirm the chemical structure of the purified product.

1. High-Resolution Mass Spectrometry (HRMS-ESI):

  • Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol/DCM) and analyze using an ESI-QTOF mass spectrometer.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value that matches the calculated exact mass for C₂₃H₃₁N₂O₅⁺ (415.2228). The high resolution confirms the elemental composition.

  • Fragmentation Analysis: Tandem MS (MS/MS) should reveal characteristic fragmentation patterns of the yohimban core, such as the retro-Diels-Alder cleavage of the C-ring.[9][11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D (e.g., COSY, HSQC) spectra.

  • Expected ¹H NMR Features:

    • Indole Region: Signals between δ 7.0-7.5 ppm for the aromatic protons.

    • Methoxy Groups: Two distinct singlets around δ 3.7-3.9 ppm, each integrating to 3H.

    • Ester Methyl Group: A sharp singlet around δ 3.7 ppm, integrating to 3H.

    • Aliphatic Region: A complex series of multiplets between δ 1.0-3.5 ppm corresponding to the protons on the pentacyclic scaffold.

  • Expected ¹³C NMR Features: Signals corresponding to ~23 unique carbons, including the ester carbonyl (~172 ppm), aromatic carbons (~100-155 ppm), and methoxy carbons (~50-60 ppm).

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Procedure: Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.

  • Expected Absorption Bands:

    • O-H Stretch: A broad band around 3400-3500 cm⁻¹ from the hydroxyl group.

    • N-H Stretch: A sharp band around 3300-3400 cm⁻¹ from the indole amine.

    • C-H Stretches: Bands just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.

    • C=O Stretch: A strong, sharp absorption around 1720-1740 cm⁻¹ corresponding to the methyl ester carbonyl.[11]

    • C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region for the ether and ester C-O bonds.

Physicochemical and Biological Context

Physicochemical Properties

A summary of the key identifiers and computed properties for Methyl Reserpate is crucial for laboratory use and data management.

PropertyValueSource
IUPAC Name methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[3]
Synonyms Methyl Reserpate, Reserpic Acid Methyl Ester[3]
CAS Number 2901-66-8[3][5][6]
Molecular Formula C₂₃H₃₀N₂O₅[3]
Molecular Weight 414.5 g/mol [3]
XLogP3 1.9[3]
Biological Activity and Role as a Synthetic Scaffold

Unlike its parent compound reserpine, Methyl Reserpate lacks significant sedative properties.[4] Its primary and most valuable role in drug development is that of a key synthetic intermediate.[4] The presence of a free hydroxyl group at the C-18 position provides a reactive handle for further chemical modification, allowing for the creation of diverse libraries of reserpine analogs.

G Reserpine Reserpine (Active Compound) MethylReserpate Methyl Reserpate (Scaffold Intermediate) Reserpine->MethylReserpate  Methanolysis Analogs Diverse Reserpine Analogs (New Chemical Entities) MethylReserpate->Analogs  Esterification / Etherification at C-18 Hydroxyl

Caption: The synthetic relationship of Methyl Reserpate to Reserpine and its analogs.

The structural motifs within Methyl Reserpate suggest several avenues for pharmacological investigation:

  • Dimethoxybenzene Moiety: Compounds containing a dimethoxybenzene unit are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[12]

  • Hydroxy and Methoxy Functionalization: The strategic placement of hydroxyl and methoxy groups on heterocyclic cores is a common medicinal chemistry tactic to modulate target affinity, selectivity, and pharmacokinetic properties.[13] Studies on other complex heterocycles have shown that such substitutions can confer potent antibacterial or antiproliferative activities.[13]

  • Yohimban Core: The parent yohimban scaffold is well-known for its interaction with adrenergic receptors, though the specific substitution pattern on Methyl Reserpate significantly alters this profile compared to yohimbine itself.[11]

Future Research Directions

The foundational research on Methyl Reserpate opens up several promising avenues for future investigation:

  • Scaffold for Library Synthesis: Utilize the C-18 hydroxyl group as a point of diversification. A library of novel esters or ethers could be synthesized to probe structure-activity relationships. For instance, condensation with various acid chlorides can produce novel reserpine analogs, as has been historically explored.[4]

  • Screening for Novel Bioactivities: Based on its structural components, Methyl Reserpate and its derivatives should be screened in assays beyond the traditional cardiovascular targets of yohimban alkaloids. High-throughput screening for antibacterial, antifungal, antiproliferative, and anti-inflammatory activities is warranted.[14][15]

  • Computational Studies: Molecular docking and dynamics simulations could be employed to predict potential biological targets for Methyl Reserpate. This could guide the design of focused screening assays and the rational design of more potent derivatives.

By leveraging Methyl Reserpate as a versatile and accessible chemical scaffold, researchers are well-positioned to explore new chemical space and potentially uncover novel therapeutic agents rooted in a classic natural product framework.

References

  • Meyers, A. I., et al. (1988). Asymmetric synthesis of yohimban alkaloids. Total synthesis of (-)-pseudo- and (-)-alloyohimban. Journal of the American Chemical Society. Available at: [Link]

  • O'Connor, S. E., & Maresh, J. J. (2006). A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine. PMC. Available at: [Link]

  • Stander, M. A., et al. (2023). Proposed biosynthesis pathway of yohimbane (blue) and heteroyohimbane... ResearchGate. Available at: [Link]

  • Scheidt, K. A., & Miller, E. R. (2018). A concise, enantioselective approach for the synthesis of yohimbine alkaloids. PMC. Available at: [Link]

  • PubChem. Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. PubChem. Available at: [Link]

  • PubChem. Methyl (3beta,20alpha)-11,17alpha-dimethoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16beta-carboxylate, tartrate (1:1). PubChem. Available at: [Link]

  • NextSDS. methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. Available at: [Link]

  • Betz, J. M., et al. (1995). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • USCKS. methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate[2901-66-8]. Available at: [Link]

  • Jabir, N. R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. PMC. Available at: [Link]

  • Jabir, N. R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. Available at: [Link]

  • Lucas, D., Neal-Kababick, J., & Zweigenbaum, J. (2015). Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. PubMed. Available at: [Link]

  • Jabir, N. R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. Available at: [Link]

  • Kumar, S., et al. (2019). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Research Journal of Pharmacy and Technology. Available at: [Link]

  • de Oliveira, C. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Abstract This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a key yohimb...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a key yohimbane alkaloid derivative of interest in pharmaceutical research and development. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development strategy, a step-by-step analytical protocol, and a full validation report in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is a complex indole alkaloid belonging to the yohimbane family.[1] Compounds in this class, such as yohimbine and reserpine, exhibit significant pharmacological activities, making their precise and accurate quantification crucial for drug discovery, quality control of raw materials, and formulation development.[2][3][4] The structural complexity and potential for multiple stereoisomers necessitate a reliable analytical method to ensure the identity, purity, and concentration of the target analyte.[2]

This application note addresses the need for a validated analytical procedure by presenting a detailed HPLC method development and validation study. The causality behind each experimental choice is explained to provide a deeper understanding of the method's scientific foundation.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Molecular Formula: C23H30N2O5) is a derivative of yohimbine.[1]

  • UV Absorbance: As a yohimbane alkaloid, the molecule contains an indole chromophore. Based on data for the parent compound, yohimbine, significant UV absorbance is expected around 225 nm and 280 nm.[2][5] The maximum at approximately 280 nm is generally preferred for better specificity in complex matrices.

  • pKa: Yohimbine is a weakly basic compound with a reported pKa value in the range of 6.0-7.5.[2][4][6] This property is critical for controlling the ionization state of the analyte during chromatographic separation to achieve optimal peak shape and retention. To ensure the analyte is in a single, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa.

HPLC Method Development Strategy

The development of this HPLC method was guided by the physicochemical properties of the analyte and a systematic evaluation of chromatographic parameters.

Column Selection

A C18 (octadecylsilyl) stationary phase was chosen due to its wide applicability and proven success in the separation of indole alkaloids.[7] The non-polar nature of the C18 phase provides effective retention for the moderately non-polar yohimbane structure. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size was selected to provide a good balance between resolution, efficiency, and backpressure.

Mobile Phase Selection and Optimization

The goal was to achieve a symmetric peak shape and a reasonable retention time.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile was chosen for this method due to its lower viscosity and often superior peak shapes for nitrogen-containing basic compounds.

  • Aqueous Phase and pH Control: To control the ionization of the analyte and minimize peak tailing, the pH of the aqueous component of the mobile phase was a key consideration. Given the pKa of the yohimbine scaffold (6.0-7.5), a mobile phase pH above 8 would ensure the analyte is in its free base form, promoting better interaction with the C18 stationary phase and improving peak symmetry.[2][4][6] An ammonium acetate buffer was selected for its compatibility with mass spectrometry and its ability to provide good buffering capacity in the desired pH range. A final pH of 8.5 was chosen.

  • Isocratic Elution: An isocratic elution with a fixed ratio of the organic and aqueous phases was found to be sufficient for the elution of the analyte with a good retention time and peak shape, simplifying the method and improving reproducibility.[7][8][9]

Detection Wavelength

Based on the UV spectra of related yohimbane alkaloids, which show a maximum absorbance around 280-282 nm, the detection wavelength was set to 280 nm.[2][5][10] This wavelength offers a good compromise between sensitivity and selectivity, minimizing interference from potential matrix components.

Optimized Chromatographic Conditions

The optimized conditions for the quantification of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (pH 8.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For a solid sample matrix (e.g., a formulated product or plant extract):

  • Accurately weigh a portion of the homogenized sample equivalent to approximately 10 mg of the active ingredient.

  • Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.

  • Sonicate for 15 minutes to ensure complete extraction.[10]

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[11][12][13] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a placebo (a mixture of all excipients without the analyte), the standard solution, and a sample solution. The retention time of the analyte peak in the sample solution was compared with that of the standard solution. The absence of interfering peaks at the retention time of the analyte in the blank and placebo chromatograms indicates the specificity of the method.

Linearity and Range

Linearity was assessed by analyzing a series of six concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

The precision was expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a signal-to-noise ratio of approximately 10:1.[10]

Validation Results Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.23%
LOD -0.2 µg/mL
LOQ -0.7 µg/mL

System Suitability

To ensure the performance of the chromatographic system, a system suitability test was performed before each analytical run. A standard solution was injected five times, and the following parameters were evaluated:

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%

Visualizations

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Identify Analyte: Methyl 18-hydroxy-11,17-dimethoxy- yohimban-16-carboxylate B Determine Physicochemical Properties: - UV Absorbance (indole chromophore) - pKa (weakly basic) A->B informs C Select Stationary Phase: Reversed-Phase C18 B->C guides D Optimize Mobile Phase: - Organic: Acetonitrile - Aqueous: 10 mM Ammonium Acetate - pH: 8.5 (for non-ionized form) B->D critical for E Set Detection Wavelength: 280 nm (based on chromophore) B->E determines F Finalize Conditions: - Isocratic Elution - Flow Rate: 1.0 mL/min - Temperature: 30 °C C->F D->F E->F G Specificity F->G validates H Linearity & Range F->H I Accuracy F->I J Precision (Repeatability & Intermediate) F->J K LOD & LOQ F->K

Caption: Workflow for HPLC Method Development and Validation.

Validation_Protocol cluster_tests Validation Tests start Start Validation Protocol prep Prepare Solutions - Blank - Placebo - Standards (1-100 µg/mL) - Spiked Samples (80, 100, 120%) start->prep specificity Specificity Compare chromatograms of blank, placebo, standard, and sample prep->specificity linearity Linearity & Range Analyze 6 concentrations Plot Peak Area vs. Concentration prep->linearity accuracy Accuracy Analyze spiked samples (n=3 per level) Calculate % Recovery prep->accuracy precision Precision Repeatability: 6 injections, Day 1 Intermediate: 6 injections, Day 2 prep->precision sensitivity LOD & LOQ Determine S/N ratio at low concentrations prep->sensitivity report Compile Validation Report - Summarize results - Compare against acceptance criteria specificity->report linearity->report accuracy->report precision->report sensitivity->report end Method Validated report->end

Caption: HPLC Method Validation Protocol Flowchart.

Conclusion

This application note presents a simple, rapid, and reliable isocratic HPLC method for the quantification of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. The detailed protocol and the rationale behind the method development provide a solid foundation for its implementation in quality control and research environments. This robust analytical procedure is well-suited for the routine analysis of this important yohimbane alkaloid derivative.

References

  • Adel-Kader, M. S. (2017). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pakistan Journal of Pharmaceutical Sciences, 30(1), 149-154.
  • Badr, J. M. (2013). A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. Pharmacognosy Magazine, 9(33), 4–9.
  • Pawar, R. S., & Sharma, P. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of Ethnopharmacology, 299, 115654.
  • Wikipedia. (n.d.). Yohimbine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2014). A validated method using RP-HPLC for quantification of reserpine in the Brazilian Tree Rauvolfia sellowii Müll. Arg. (Apocynaceae). Journal of the Brazilian Chemical Society, 25(3), 407-412.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chen, J., et al. (2008). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 567-572.
  • MDPI. (2022). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. Molecules, 27(23), 8439.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SciELO. (2014). A validated method using RP-HPLC for quantification of reserpine in the Brazilian tree Rauvolfia sellowii Müll. Arg. (Apocynaceae). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation. Retrieved from [Link]

  • NextSDS. (n.d.). methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Performance Liquid Chromatography Assay for Yohimbine HCl Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A literature perspective on the pharmacological applications of yohimbine. Retrieved from [Link]

  • SciSpace. (2014). A VALIDATED METHOD USING RP-HPLC FOR QUANTIFICATION OF RESERPINE IN THE BRAZILIAN TREE Rauvolfia sellowii MÜLL. ARG. (APOCYNACE. Retrieved from [Link]

  • Pharmacognosy Magazine. (2013). A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate from Reserpine

Introduction: A Strategic De-acylation for the Synthesis of a Key Reserpine Analogue Reserpine, a naturally occurring indole alkaloid, has been a subject of profound interest in the fields of medicine and synthetic chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic De-acylation for the Synthesis of a Key Reserpine Analogue

Reserpine, a naturally occurring indole alkaloid, has been a subject of profound interest in the fields of medicine and synthetic chemistry due to its potent antihypertensive and antipsychotic properties. The synthesis of its analogues is a critical endeavor in drug discovery, aimed at modulating its biological activity and mitigating side effects. A pivotal intermediate in the creation of a diverse array of these analogues is Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as methyl reserpate. This compound is derived from reserpine through the selective cleavage of the ester linkage at the C-18 position, which removes the 3,4,5-trimethoxybenzoyl group.

This document provides a detailed protocol for the synthesis of methyl reserpate from reserpine. The featured method is an acid-catalyzed methanolysis, a transesterification reaction that selectively targets the C-18 ester while preserving the methyl ester at the C-16 position. This selectivity is paramount and is achieved by leveraging the steric and electronic differences between the two ester groups. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that encompasses not only the procedural steps but also the underlying chemical principles, purification strategies, and characterization of the final product.

Reaction Scheme: Acid-Catalyzed Methanolysis of Reserpine

The conversion of reserpine to methyl reserpate is a classic example of a selective transesterification reaction. In the presence of an acid catalyst and a large excess of methanol, the 3,4,5-trimethoxybenzoate ester at the C-18 hydroxyl group is cleaved, yielding methyl reserpate and methyl 3,4,5-trimethoxybenzoate as a byproduct.

G Reserpine Reserpine Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate) Reserpine->Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate p-TsOH, MeOH Reflux

Caption: Reaction scheme for the synthesis of methyl reserpate from reserpine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite procedure based on established principles of acid-catalyzed transesterification of complex natural products. Researchers should consider this a starting point and may need to optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Reserpine≥98%Sigma-Aldrich, etc.Starting material
Methanol (MeOH)AnhydrousFisher Scientific, etc.Reagent and solvent
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Acros Organics, etc.Catalyst
Sodium bicarbonate (NaHCO₃)Reagent GradeVWR, etc.For neutralization
Dichloromethane (DCM)HPLC GradeEMD Millipore, etc.For extraction
Brine (saturated NaCl solution)-Prepared in-houseFor washing
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeSigma-Aldrich, etc.For drying
Silica gel60 Å, 230-400 meshSorbent Technologies, etc.For column chromatography
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific, etc.Eluent for chromatography
HexanesHPLC GradeEMD Millipore, etc.Eluent for chromatography
Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve reserpine (5.0 g, 8.18 mmol) in anhydrous methanol (150 mL).

    • To this solution, add p-toluenesulfonic acid monohydrate (1.56 g, 8.18 mmol). The use of an acid catalyst is crucial for the protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by methanol[1].

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 9:1 dichloromethane:methanol. The reaction is typically complete within 24-48 hours. The product, methyl reserpate, will have a different Rf value compared to the starting material, reserpine.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Reduce the volume of methanol to approximately 20-30 mL using a rotary evaporator.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water and 100 mL of dichloromethane.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer with two additional 50 mL portions of dichloromethane.

    • Combine the organic extracts and wash them with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Prepare a slurry of the crude product with a small amount of silica gel and load it onto a pre-packed silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The exact gradient may need to be optimized based on TLC analysis.

    • Collect the fractions and analyze them by TLC.

    • Combine the fractions containing the pure methyl reserpate and evaporate the solvent to yield the final product as a white to off-white solid.

Characterization of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

The identity and purity of the synthesized methyl reserpate should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₂₃H₃₀N₂O₅
Molecular Weight 414.5 g/mol [2]
Appearance White to off-white solid
Melting Point To be determined experimentally and compared with literature values.
¹H NMR Consistent with the structure of methyl reserpate.
¹³C NMR Consistent with the structure of methyl reserpate.[2]
Mass Spectrometry (LC-MS) [M+H]⁺ = 415.223[2]

Workflow Diagram

G cluster_0 Synthesis cluster_1 Work-up & Extraction cluster_2 Purification & Analysis A Dissolve Reserpine in Methanol B Add p-TsOH Catalyst A->B C Reflux Reaction Mixture (24-48h) B->C D Cool and Concentrate C->D E Neutralize with NaHCO3 D->E F Extract with DCM E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography (Silica Gel) H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Characterize Product (NMR, MS, MP) K->L

Sources

Method

Application Note: Extraction, Isolation, and Semi-Synthetic Enrichment of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Rauvolfia vomitoria / Rauvolfia serpentina root bark Target Compound: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Rauvolfia vomitoria / Rauvolfia serpentina root bark Target Compound: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate, CAS: 2901-66-8)

Introduction & Mechanistic Rationale

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as methyl reserpate , is a yohimbane-type indole alkaloid. While it occurs naturally as a minor secondary metabolite in the roots and leaves of Rauvolfia vomitoria[1], direct chromatographic isolation from the plant matrix is notoriously low-yield due to the overwhelming abundance of its esterified derivatives, primarily reserpine and rescinnamine.

The Causality of Acid-Base Partitioning

The extraction protocol is governed by the ionization state of the tertiary amine in the yohimbane core. Reserpine and methyl reserpate act as weak bases with a pKa of approximately 6.6[2][3].

  • At pH < 4.0: The nitrogen atom is protonated, forming a highly polar ammonium salt that is exclusively soluble in aqueous media. This allows for the purging of lipophilic plant sterols, waxes, and neutral compounds into an organic waste phase.

  • At pH > 8.0: The amine is deprotonated, reverting to its lipophilic free-base form, which readily partitions into halogenated organic solvents like dichloromethane (DCM) or chloroform.

Mechanism N1 N1 N2 N2 N1->N2 Add NH4OH N3 Aqueous Phase Highly Soluble N1->N3 Partitions to N2->N1 Add Tartaric Acid N4 Organic Phase (DCM) Highly Soluble N2->N4 Partitions to

Figure 1: Mechanistic causality of yohimbane alkaloid acid-base partitioning based on pKa (~6.6).

Experimental Protocols

The following self-validating workflow ensures high-fidelity isolation. Every critical step includes an in-process validation check to guarantee system integrity before proceeding.

Part A: Matrix Preparation and Total Alkaloid Extraction
  • Matrix Milling: Pulverize 1.0 kg of dried Rauvolfia root bark to a fine powder (mesh size 60) to maximize solvent-matrix contact area.

  • Defatting: Macerate the powder in 3.0 L of n-hexane for 24 hours under continuous agitation. Filter and discard the hexane.

    • Self-Validation: Spot a drop of the final hexane wash on filter paper; the absence of a translucent grease spot confirms complete defatting.

  • Basification & Liberation: Wet the defatted marc with 10% aqueous ammonium hydroxide ( NH4​OH ) until the matrix reaches pH 9.0. This deprotonates the alkaloid salts into free bases.

  • Primary Extraction: Extract the basified matrix with 4.0 L of dichloromethane (DCM) for 48 hours. Filter the DCM extract and concentrate it under reduced pressure to 500 mL.

  • Acid Partitioning (Purification): Transfer the DCM extract to a separatory funnel. Add 500 mL of 0.1 M Tartaric Acid (pH ~3.0). Shake vigorously and allow phase separation.

    • Expert Insight: Tartaric acid is preferred over hydrochloric acid (HCl) because it forms highly stable, crystalline tartrate salts with indole alkaloids and prevents chloride-induced oxidative degradation.

    • Self-Validation: Test a drop of the aqueous layer with Dragendorff's reagent. An immediate orange precipitate confirms the successful migration of alkaloids into the aqueous phase.

  • Free-Base Recovery: Collect the aqueous layer and discard the DCM (which now contains neutral impurities). Basify the aqueous layer with NH4​OH to pH 9.5. Re-extract with fresh DCM ( 3×300 mL). Combine the DCM layers, dry over anhydrous Na2​SO4​ , and evaporate to yield the Total Alkaloid Extract .

Part B: Isolation of Reserpine and Selective Transesterification

Directly isolating methyl reserpate from the total extract is inefficient. Instead, we isolate the abundant reserpine and selectively cleave its C18 trimethoxybenzoate ester.

  • Reserpine Crystallization: Dissolve the total alkaloid extract in a minimal volume of hot methanol. Allow to cool slowly at 4°C. Reserpine will precipitate as fine, off-white prisms. Filter and wash with cold methanol.

  • Selective Transesterification: Suspend 1.0 g of crystalline reserpine and 0.1 g of anhydrous sodium carbonate ( Na2​CO3​ ) in 50 mL of absolute methanol. Reflux the suspension for 6 hours[4].

    • Causality: Using Na2​CO3​ in absolute methanol drives a selective transesterification. It cleaves the bulky C18 ester (yielding methyl reserpate and methyl 3,4,5-trimethoxybenzoate) while strictly preserving the C16 methyl ester. Using aqueous NaOH would erroneously hydrolyze both positions, yielding reserpic acid, which would require a dangerous re-methylation step with diazomethane.

  • Reaction Quenching & Recovery: Cool the mixture, filter out the Na2​CO3​ , and concentrate the filtrate to 15 mL. Dilute with 50 mL of deionized water and extract with DCM ( 3×20 mL). Evaporate the DCM to yield crude methyl reserpate.

    • Self-Validation: Monitor via TLC (Silica gel, CHCl3​:MeOH 9:1). The disappearance of the reserpine spot ( Rf​≈0.7 ) and the appearance of a more polar methyl reserpate spot ( Rf​≈0.4 ) confirms reaction completion.

Part C: Chromatographic Polishing
  • Flash Chromatography: Load the crude residue onto a Silica Gel 60 column. Elute with a step gradient of Chloroform:Methanol (100:0 to 90:10). Methyl reserpate elutes at approximately 95:5.

  • Preparative HPLC: For ultra-high purity (>99%), subject the flash-purified fractions to reverse-phase Prep-HPLC (See Table 2 for gradient conditions).

Workflow A Rauvolfia Root Powder B Defatting (n-Hexane) A->B C Basification (pH 9, NH4OH) B->C Discard Hexane D Organic Extraction (DCM) C->D E Acid Partitioning (0.1M Tartaric Acid, pH 3) D->E F Aqueous Phase (Alkaloid Tartrate Salts) E->F Discard DCM Phase G Basification & Re-extraction (pH 9.5, DCM) F->G H Total Alkaloid Extract G->H I Reserpine Crystallization (MeOH) H->I J Selective Transesterification (Na2CO3 / Absolute MeOH) I->J Reserpine Crystals K Flash Chromatography (Silica, CHCl3:MeOH) J->K Cleaves C18 Ester L Pure Methyl Reserpate K->L

Figure 2: Complete workflow from plant matrix to isolated methyl reserpate via semi-synthetic enrichment.

Quantitative Data & Operational Parameters

Table 1: Physicochemical & Partitioning Parameters

ParameterValue / ConditionScientific Rationale
Target Compound Methyl reserpateCore yohimbane alkaloid[5]
Molecular Weight 414.50 g/mol Determines mass spec (MS) target
pKa (Tertiary Amine) ~6.6Dictates liquid-liquid extraction pH[2][3]
Optimal Aqueous Extraction pH 3.0 - 4.0Ensures >99% protonation (salt form)
Optimal Organic Extraction pH 9.0 - 10.0Ensures >99% deprotonation (free base)
Transesterification Catalyst Na2​CO3​ in Abs. MeOHPrevents C16 ester hydrolysis[4]

Table 2: Preparative HPLC Gradient for Final Polishing Column: C18 Reverse Phase (250 x 21.2 mm, 5 µm). Flow Rate: 15.0 mL/min.

Time (min)Mobile Phase A (0.1% Formic Acid in H2​O )Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.085%15%
5.085%15%
25.040%60%
30.05%95%
35.085%15% (Re-equilibration)

References

  • DrugFuture. "Reserpine - Chemical Properties and pKa." DrugFuture Database. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "Reserpine | CID 5770." PubChem Database. Available at: [Link]

  • Schlittler, E. & Mueller, J. (1958). "Reserpic acid and derivatives." U.S. Patent 2,824,874A. Google Patents.

Sources

Application

Preparation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate stock solutions in DMSO for cell assays

Preparation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Stock Solutions in DMSO for Cell-Based Assays Introduction: The Criticality of Proper Stock Solution Preparation Methyl 18-hydroxy-11,17-dimethoxyyo...

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Author: BenchChem Technical Support Team. Date: March 2026

Preparation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Stock Solutions in DMSO for Cell-Based Assays

Introduction: The Criticality of Proper Stock Solution Preparation

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, also known as Methyl Reserpate, is a monoterpenoid indole alkaloid and a key intermediate in the synthesis of reserpine and its analogs.[1][2] Its application in cell-based assays necessitates precise and consistent preparation of stock solutions to investigate its biological activities. The choice of solvent and the methodology for solubilization, storage, and dilution directly impact the reliability and reproducibility of experimental outcomes.

Dimethyl Sulfoxide (DMSO) is a widely used aprotic solvent in cell culture applications due to its exceptional ability to dissolve a broad range of hydrophobic compounds.[3] However, DMSO is not inert and can exert significant effects on cell physiology, including toxicity, differentiation, and alterations in gene expression.[4][5][6] Therefore, the preparation of stock solutions in DMSO and their subsequent dilution into cell culture media must be performed with meticulous care to minimize off-target effects and ensure that the observed cellular responses are attributable to the compound of interest.

This document serves as a comprehensive guide for researchers, providing a robust protocol for the preparation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate stock solutions and their application in cell-based assays, with a strong emphasis on scientific integrity and experimental best practices.

Compound Information and Properties

A thorough understanding of the physicochemical properties of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is fundamental to its accurate handling and use in experimental settings.

PropertyValueSource
Synonyms Methyl Reserpate[1]
Molecular Formula C₂₃H₃₀N₂O₅[1]
Molecular Weight 414.5 g/mol [1]
CAS Number 2901-66-8[1]
Appearance Solid (form may vary)General Knowledge
Solvent DMSO (Dimethyl Sulfoxide)Inferred

Essential Materials and Reagents

  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution, a commonly used concentration that allows for a wide range of final assay concentrations while minimizing the final DMSO concentration in the cell culture medium.[7][8]

Rationale: Creating a concentrated primary stock solution is a standard laboratory practice that enhances accuracy and efficiency.[7][8] Weighing a larger mass of the compound minimizes measurement errors associated with smaller quantities. This concentrated stock can then be serially diluted to prepare working solutions, ensuring consistency across multiple experiments.[9]

Step-by-Step Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 414.5 g/mol = 0.4145 g = 4.145 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 4.145 mg of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate into the tube. Record the exact weight.

    • Expert Tip: For accuracy, it is often more practical to weigh a slightly different amount (e.g., 4.20 mg) and then adjust the volume of DMSO to achieve the desired 10 mM concentration.[10]

  • Solubilization in DMSO:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 414.5 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.

    • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes, or until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Labeling and Storage:

    • Clearly label the tube with the following information:

      • Compound Name: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

      • Concentration: 10 mM

      • Solvent: DMSO

      • Date of Preparation

      • Your Initials

    • For long-term storage, it is recommended to aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]

    • Store the aliquots at -20°C or -80°C in the dark. The use of amber tubes helps prevent photodegradation.[7]

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the overall workflow from weighing the compound to its final application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw serial_dilute Perform Serial Dilutions thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for preparing and using Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in cell assays.

Protocol for Serial Dilution to Working Concentrations

The primary stock solution must be diluted to the final desired concentrations for treating cells. A serial dilution approach is recommended for accuracy and to obtain a range of concentrations for dose-response studies.[11][12][13]

Best Practice: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to minimize solvent-induced artifacts.[4][14][15] For sensitive cell lines, a lower concentration may be necessary.[14][15] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used.[15]

Example Serial Dilution for a 96-Well Plate Assay:

This example details the preparation of working solutions for final assay concentrations ranging from 100 µM to 0.1 µM, assuming a final assay volume of 100 µL per well and a 1:100 dilution of the working solution into the final well (resulting in a final DMSO concentration of 0.1% if the working solutions are prepared in 10% DMSO).

  • Prepare Intermediate Dilutions:

    • Thaw one aliquot of the 10 mM primary stock solution.

    • Label sterile microcentrifuge tubes for each intermediate concentration.

    • Perform a 1:10 dilution of the 10 mM stock to create a 1 mM intermediate stock (e.g., 10 µL of 10 mM stock + 90 µL of sterile cell culture medium or PBS).

    • Perform subsequent serial dilutions as needed to generate a range of intermediate concentrations.

  • Prepare Final Working Solutions:

    • From the intermediate dilutions, prepare the final working solutions at 100x the desired final assay concentration. For example, to achieve a final concentration of 100 µM in the well, prepare a 10 mM working solution.

  • Addition to Cell Culture Plate:

    • Add 1 µL of the appropriate 100x working solution to each well containing 99 µL of cell suspension or medium. This will result in the desired final concentration of the compound and a final DMSO concentration of 0.1%.

Critical Considerations and Best Practices

  • DMSO Toxicity: The cytotoxic effects of DMSO are cell-type dependent and concentration-dependent.[4][16][17] It is highly recommended to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.[14] Concentrations above 1% are often cytotoxic.[14][18]

  • Vehicle Control: The inclusion of a vehicle control is non-negotiable.[15] This group of cells is treated with the same concentration of DMSO as the experimental groups and serves as the baseline for assessing the effects of the compound.

  • Solubility and Precipitation: While DMSO is a powerful solvent, compounds can precipitate when diluted into aqueous cell culture media. Visually inspect the media after adding the compound to ensure it remains in solution. If precipitation occurs, consider lowering the stock concentration or using a different solubilization strategy.

  • Aseptic Technique: All steps, from the handling of the compound powder to the final dilutions, should be performed in a sterile environment (e.g., a biosafety cabinet) to prevent microbial contamination of cell cultures.[19]

  • Accuracy in Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.[10][11] Inaccuracies in pipetting are a common source of experimental variability.

Conclusion

References

  • NextSDS. (n.d.). methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • wikiHow. (2024, September 29). How to Do Serial Dilutions: 9 Steps (with Pictures). Retrieved from [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Su, H. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • OriCell. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, September 12). Serial Dilution for Cell Cloning [Video]. YouTube. [Link]

  • de Souza, C. O., de Medeiros, V. L. S., de Oliveira, T. M., de Lima, T. M., de Oliveira, J. F., de Menezes, I. R. A., ... & de Almeida, L. C. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-10.
  • da Silva, R. P., de Oliveira, A. C., de Souza, M. C., de Lima, M. C., de Oliveira, A. P., & de Melo, C. M. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 22(11), 1949.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Timm, M., Jørgensen, C. S., & Nielsen, C. G. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883.
  • American Society for Microbiology. (2005, September 30). Serial Dilution Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 27). 9: Strategies in Reserpine Synthesis. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Hanessian, S., & Pan, J. (1998). Total Synthesis of (-)-Reserpine Using the Chiron Approach. Organic Letters, 1(10), 1435–1438.
  • The Thought Emporium. (2021, November 1). Making stock solutions - how and why [Video]. YouTube. [Link]

  • PubChem. (n.d.). Methyl (3beta,20alpha)-11,17alpha-dimethoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16beta-carboxylate, tartrate (1:1). Retrieved from [Link]

  • Organic Chemistry Portal. (2006, May 1). The Stork Synthesis of (-)-Reserpine. Retrieved from [Link]

  • Qu, Y., Liu, Y., De Luca, V., & Chen, R. (2025, January 24). Elucidation of the biosynthetic pathway of reserpine. bioRxiv. [Link]

  • Szántay, C., & Dörnyei, G. (2005). Reserpine: A Challenge for Total Synthesis of Natural Products. Chemical Reviews, 105(2), 555–596.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • European Chemicals Agency. (2024, May 23). Naphtha (petroleum), heavy alkylate - Substance Information. Retrieved from [Link]

  • Gaylord Chemical. (2026, March 16). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). 1-Pivaloylpiperidine (CAS No. 55581-65-2) Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). (11beta,16alpha,17beta)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid. Retrieved from [Link]

  • Le, T. H., Nguyen, T. H., Nguyen, T. T., & Le, T. H. (2021).
  • Chou, J. W. L., Decarie, D., Dumont, R. J., & Ensom, M. H. H. (2001). Stability of Dexamethasone in Extemporaneously Prepared Oral Suspensions. The Canadian Journal of Hospital Pharmacy, 54(2).
  • Pharmaffiliates. (n.d.). N-((Benzyloxy)carbonyl)-N-methyl-L-valine. Retrieved from [Link]

Sources

Method

Quantitative Analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate using a Validated LC-MS/MS Method with a Certified Reference Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and detailed protocol for the use of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the use of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate as a reference standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a key analog and potential metabolite within the yohimbine family of indole alkaloids, accurate quantification is critical for metabolism, pharmacokinetic (PK), and toxicology studies. This application note details the complete workflow, including the preparation of standards, development of a robust LC-MS/MS method, and a full validation protocol according to established regulatory guidelines. The methodologies herein are designed to ensure the highest levels of accuracy, precision, and reliability in analytical results.

Introduction: The Imperative for a Validated Standard

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, also known as Methyl reserpate, is a monoterpenoid indole alkaloid structurally related to yohimbine and reserpine.[1][2] The pharmacological and metabolic profiling of such complex alkaloids necessitates analytical methods of high sensitivity and specificity. LC-MS/MS is the preeminent technique for this purpose, offering unparalleled selectivity and quantification capabilities.

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference standard's properties is the first step in method development.

PropertyValueSource
Chemical Formula C₂₃H₃₀N₂O₅PubChem[1]
Molecular Weight 414.5 g/mol PubChem[1]
Monoisotopic Mass 414.21547206 DaPubChem[1]
Structure Yohimban skeleton with methoxy and hydroxyl substitutionsPubChem[1]
Appearance White to off-white solid (typical for alkaloids)General Knowledge

Experimental Protocol: From Standard to Signal

This section provides a detailed, step-by-step methodology for sample preparation and analysis. The rationale behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents
  • Reference Standard: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate-d₃) is ideal. If unavailable, a structurally similar compound with different mass, such as yohimbine or ajmalicine, can be used after careful validation to ensure no differential matrix effects.[7][8]

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Formic Acid (≥99%) or Ammonium Formate.

  • Biological Matrix: Drug-free plasma/urine for preparation of calibration standards and quality controls (QCs).

Preparation of Standard Solutions

The accuracy of the entire assay is contingent upon the precise preparation of stock and working solutions.[3] All preparations should use Grade A volumetric glassware or calibrated pipettes.

Protocol: Standard Preparation

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard using a calibrated analytical balance.

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve and bring to volume with Methanol. Mix thoroughly.

    • Rationale: Methanol is a common solvent for alkaloids and provides good solubility. Preparing a high-concentration stock minimizes weighing errors and provides a stable source for further dilutions.[9]

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Prepare in the same manner as the primary stock solution.

  • Working Standard Solutions & Calibration Curve (CC) Standards:

    • Perform serial dilutions from the primary stock solution using a 50:50 Methanol:Water mixture to prepare a series of working standards.

    • Prepare Calibration Curve (CC) standards by spiking the appropriate working standard into a drug-free biological matrix (e.g., plasma). A typical concentration range might be 1 - 1000 ng/mL, covering the expected in-vivo concentrations.

    • Rationale: Serial dilutions are a systematic way to create standards of decreasing concentration.[3] Preparing CC standards in the same matrix as the unknown samples is crucial to compensate for matrix effects.[5]

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).

    • QCs should be prepared from a separate weighing of the reference standard to ensure an independent assessment of the curve's accuracy.[5]

  • Storage:

    • Store all stock and working solutions in amber vials at -20°C or lower to prevent degradation.[9]

Workflow for Standard and Sample Preparation

G cluster_prep Solution Preparation cluster_sample Sample Processing RS Weigh Reference Standard (≥98%) Stock Prepare 1 mg/mL Stock Solution (Methanol) RS->Stock IS_W Weigh Internal Standard (IS) IS_Stock Prepare 1 mg/mL IS Stock Solution IS_W->IS_Stock Working Serial Dilution to Working Standards Stock->Working IS_Working Dilute to IS Working Solution IS_Stock->IS_Working Spike_CC Spike Matrix with Working Standards (to create CC & QC) Working->Spike_CC Add_IS Add IS Working Solution IS_Working->Add_IS Matrix Blank Matrix (e.g., Plasma) Matrix->Spike_CC Unknown Unknown Study Sample Unknown->Add_IS Spike_CC->Add_IS Extract Protein Precipitation or LLE/SPE Add_IS->Extract Inject Inject Supernatant into LC-MS/MS Extract->Inject

Caption: Workflow from weighing the reference standard to sample injection.

LC-MS/MS Method Parameters

The following parameters are a robust starting point for method development, based on common practices for yohimbine and related alkaloids.[8][10][11]

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)Provides excellent retention and separation for moderately polar alkaloids.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolAcetonitrile often provides sharper peaks and lower backpressure than methanol.[10]
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minA gradient is necessary to elute the analyte with good peak shape and separate it from matrix components.[13]
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[10]
Injection Vol. 2 - 10 µLDependent on system sensitivity and sample concentration.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The two nitrogen atoms in the yohimban structure are readily protonated.
MRM Transitions Precursor Ion (Q1): m/z 415.2Product Ions (Q3): m/z 174.1, 131.1, 159.1The precursor is the protonated molecule [M+H]⁺. Product ions are chosen from experimental fragmentation data for optimal specificity and intensity.[1] A primary (quantifier) and secondary (qualifier) transition should be monitored.
Gas Temp. ~300 - 350°COptimizes desolvation of the ESI droplets.
Gas Flow ~8 - 12 L/minAssists in desolvation.
Collision Energy Optimize via infusionMust be determined empirically for the specific instrument to maximize the signal of the product ions.[9]

Method Validation: Ensuring Trustworthy Data

A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[14] The protocol should follow established guidelines from regulatory bodies like the FDA.[4][5]

Core Pillars of LC-MS/MS Method Validation

G center Fit-for-Purpose Validated Method acc Accuracy (%Bias) center->acc prec Precision (%CV) center->prec lin Linearity & Range (r² ≥ 0.99) center->lin sel Selectivity & Specificity center->sel sens Sensitivity (LLOQ) center->sens stab Stability (Freeze/Thaw, etc.) center->stab

Caption: Key parameters required for a comprehensive method validation.

Validation Experiments & Acceptance Criteria

The following experiments are mandatory for a full validation. The typical acceptance criteria for accuracy and precision are that the mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[6]

Table 3: Summary of Validation Results (Hypothetical Data)

ParameterExperimentResultStatus
Linearity 8-point calibration curve (1-1000 ng/mL), 1/x² weightingr² = 0.998Pass
Sensitivity LLOQ determined at 1 ng/mLAccuracy: 108.5%Precision: 11.2% CVPass
Accuracy & Precision (Intra-day) 5 replicates of LLOQ, LQC, MQC, HQCBias: -4.5% to 6.2%CV: 3.1% to 8.9%Pass
Accuracy & Precision (Inter-day) 3 separate runs on 3 different daysBias: -7.8% to 9.1%CV: 4.5% to 10.5%Pass
Selectivity Analysis of 6 different blank matrix lotsNo interfering peaks at the retention time of the analyte or ISPass
Matrix Effect Post-extraction spike in 6 different lotsCV of IS-normalized response < 15%Pass
Stability Freeze-thaw (3 cycles), Bench-top (24h), Long-term (-80°C, 30 days)% Deviation < 15% from nominalPass

Conclusion

This application note provides a robust framework for the quantitative analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate using LC-MS/MS. By utilizing a certified reference standard and adhering to the detailed protocols for method development and validation, researchers can generate highly accurate and reproducible data. This level of analytical rigor is essential for making confident decisions in drug discovery, development, and clinical research. The principles and specific parameters outlined here serve as a complete, self-validating system for the reliable quantification of this important yohimban alkaloid.

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Sources

Application

Mass spectrometry fragmentation patterns of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Natural Product Researchers Executive Summary Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Natural Product Researchers

Executive Summary

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as methyl reserpate , is a critical monoterpenoid indole alkaloid and a primary in vivo metabolite of the antihypertensive drug reserpine[1]. In drug metabolism and pharmacokinetics (DMPK) studies, the accurate identification of methyl reserpate relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note provides an authoritative guide to the structural causality behind the mass spectrometric fragmentation of methyl reserpate. By utilizing high-resolution mass spectrometry (HRMS) combined with collision-induced dissociation (CID), we elucidate the specific bond cleavages within the yohimbane pentacyclic core that yield diagnostic product ions[2][3].

Chemical Profile & Structural Causality

Methyl reserpate (Formula: C22​H28​N2​O5​ ) features a rigid pentacyclic yohimbane framework comprising five rings (A, B, C, D, E).

  • Ionization Locus: The molecule contains two nitrogen atoms: a secondary amine in the indole ring (N-1) and a basic tertiary amine (N-4) at the C/D ring junction. During positive electrospray ionization (ESI+), protonation predominantly occurs at the highly basic N-4 position[4][5].

  • Fragmentation Causality: The yohimbane skeleton is highly susceptible to C-ring cleavage. Upon collisional activation, the molecule undergoes a Retro-Diels-Alder (RDA)-like mechanism or direct homolytic/heterolytic bond cleavages at the C-ring. This partitions the molecule into two distinct diagnostic halves: the A/B ring system (indole derivative) and the D/E ring system (piperidine/ester derivative)[2][4].

Quantitative MS/MS Data Summary

The following table summarizes the exact masses and elemental compositions of the primary fragments generated from the [M+H]+ precursor ion at m/z 415.223[2].

Precursor / FragmentExact Mass (m/z)Elemental CompositionRelative AbundanceStructural Assignment & Causality
Precursor 415.223 [C22​H29​N2​O5​]+ -Protonated intact methyl reserpate molecule.
Fragment 1 254.139 [C13​H20​NO4​]+ 25.5%D/E Ring System: Formed via C-ring cleavage. Retains the N-4 nitrogen, C-16 methyl ester, C-17 methoxy, and C-18 hydroxyl groups.
Fragment 2 174.091 [C11​H12​NO]+ 100% (Base)A/B Ring System: 11-methoxy-β-carboline derivative. Formed by C-ring cleavage with charge retention on the indole moiety.
Fragment 3 159.068 [C10​H9​NO]+ 32.4%Demethylated A/B Ring: Loss of a methyl radical ( CH3∙​ ) from the m/z 174 fragment.
Fragment 4 143.073 [C10​H9​N]+ 18.4%Indole Core: Further degradation of the A/B ring system, losing the methoxy oxygen.
Fragment 5 131.073 [C9​H9​N]+ 37.0%Substituted Indole: Deep fragmentation of the indole core.

Mandatory Visualization: Workflows and Pathways

LC-MS/MS Analytical Workflow

To ensure self-validating and reproducible results, the LC-MS/MS workflow must include a System Suitability Test (SST) using a structurally related standard (e.g., reserpine) before analyzing methyl reserpate[5].

Workflow N1 1. Sample Preparation (Protein Precipitation & Dilution) N2 2. System Suitability Test (SST) (Reserpine Standard m/z 609 -> 397) N1->N2 N3 3. UHPLC Separation (High pH Buffer, C18 Column) N2->N3 N4 4. ESI+ Ionization (Protonation at N-4) N3->N4 N5 5. High-Resolution MS/MS (Orbitrap / Q-TOF CID) N4->N5

Caption: Self-validating LC-HRMS/MS analytical workflow for yohimbane alkaloid characterization.

Mechanistic Fragmentation Pathway

The diagram below maps the causal relationships between the precursor ion and its diagnostic fragments based on exact mass calculations[2][4].

Fragmentation M [M+H]+ m/z 415.223 C22H29N2O5+ F1 D/E Ring Fragment m/z 254.139 C13H20NO4+ M->F1 C-Ring Cleavage (Charge on N4) F2 A/B Ring Fragment m/z 174.091 C11H12NO+ M->F2 C-Ring Cleavage (Charge on N1) F3 Demethylated A/B Ring m/z 159.068 C10H9NO+ F2->F3 -CH3• F4 Indole Core m/z 131.073 C9H9N+ F2->F4 -CHNO

Caption: Proposed HRMS/MS fragmentation pathway of protonated methyl reserpate (m/z 415.223).

Experimental Protocol: Self-Validating LC-MS/MS System

To ensure high trustworthiness and reproducibility, the following protocol incorporates a high-pH chromatographic strategy. While low-pH buffers (e.g., 0.1% formic acid) are standard, high-pH buffers (e.g., ammonium bicarbonate, pH 10) significantly improve the peak shape and signal-to-noise (S/N) ratio of basic yohimbane alkaloids by preventing secondary interactions with residual silanols on the C18 stationary phase[5].

Step 1: Reagent and Sample Preparation
  • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide[5].

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Standard Preparation (SST): Prepare a 10 ng/mL solution of reserpine reference standard in 50:50 Methanol/Water.

  • Sample Preparation: Extract methyl reserpate from the biological matrix using protein precipitation (3:1 Acetonitrile to plasma). Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) capable of withstanding high pH.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B

    • 6.5 - 6.6 min: Return to 5% B

    • 6.6 - 8.0 min: Column equilibration.

Step 3: Mass Spectrometry (HRMS) Parameters
  • Instrument: Orbitrap or Q-TOF mass spectrometer[2][5].

  • Ionization: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped normalized collision energy (NCE) at 20, 35, and 50 eV to capture both fragile neutral losses and stable core fragments[4][6].

  • Resolution: 70,000 FWHM for MS1; 17,500 FWHM for MS/MS.

Step 4: System Validation Criteria

Before acquiring data for methyl reserpate, inject the reserpine SST. The system is validated if reserpine (m/z 609.281) elutes with a symmetrical peak (tailing factor < 1.2) and produces its diagnostic fragment at m/z 397.212 (loss of the 3,4,5-trimethoxybenzoic acid moiety) with a mass accuracy of < 5 ppm[1][4].

References

  • PubChem. "Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate". National Center for Biotechnology Information. Available at:[Link]

  • Shimadzu. "Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF". Shimadzu Technical Report. Available at:[Link]

  • Liu, X., et al. "Mass Spectrometry Imaging of Therapeutics from Animal Models to Three-Dimensional Cell Cultures". Analytical Chemistry, ACS Publications. Available at:[Link]

  • Wang, Y., et al. "Enzymatic Basis of Stereochemical Control in Reserpine Biosynthesis". Journal of Natural Products, ACS Publications. Available at:[Link]

  • Zuo, H., et al. "Chinese Herbal Medicines: LC-QTOF/MS strategies". Semantic Scholar. Available at:[Link]

Sources

Method

Application Notes and Protocols for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate) in In Vivo Neuropharmacology Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, also known as Methyl Reserpate, in neuropharmacological models. This document outlines the compound's mechanism of action, provides detailed protocols for creating animal models of neurodegenerative and psychiatric disorders, and offers insights into the experimental design and data interpretation.

Introduction to Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate)

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, or Methyl Reserpate, is a monoterpenoid indole alkaloid and a key chemical intermediate in the synthesis of reserpine analogs.[1][2] While structurally related to the well-known antihypertensive and antipsychotic drug reserpine, Methyl Reserpate presents a unique pharmacological profile.[3][4] Notably, it is reported to possess the dopamine-depleting properties characteristic of reserpine without inducing its sedative effects.[2] This distinct characteristic makes Methyl Reserpate a valuable tool for researchers seeking to investigate the consequences of monoamine depletion in the central nervous system, independent of the confounding variable of sedation. Its primary utility in a research context is the development of animal models for neurodegenerative conditions like Parkinson's disease.[2][5]

Mechanism of Action: VMAT2 Inhibition and Monoamine Depletion

The primary mechanism of action of Methyl Reserpate, analogous to its parent compound reserpine, is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4][6][7] VMAT2 is a crucial protein responsible for the transport of monoamine neurotransmitters—including dopamine, norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[3][6]

By irreversibly blocking VMAT2, Methyl Reserpate prevents the sequestration of these neurotransmitters into vesicles.[4][6] This leads to an accumulation of monoamines in the cytoplasm, where they are vulnerable to degradation by monoamine oxidase (MAO) and other enzymes.[3][6] The net result is a significant depletion of monoamine stores in nerve terminals.[7] This profound disruption of monoaminergic neurotransmission is the foundation for its application in creating robust in vivo models of neurological and psychiatric disorders.[5][8]

Signaling Pathway of VMAT2 Inhibition by Methyl Reserpate

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MAO Monoamine Oxidase (MAO) Degraded_Monoamines Degraded Monoamines MAO->Degraded_Monoamines VMAT2 VMAT2 Vesicle Synaptic Vesicle Reduced_Release Reduced Neurotransmitter Release Vesicle->Reduced_Release Depleted Vesicular Stores Dopamine_cyto Cytoplasmic Dopamine, Norepinephrine, Serotonin Dopamine_cyto->MAO Degradation Dopamine_cyto->VMAT2 Normal Transport (Blocked) Methyl_Reserpate Methyl Reserpate Methyl_Reserpate->VMAT2 Irreversible Inhibition

Caption: VMAT2 Inhibition by Methyl Reserpate.

In Vivo Application: Parkinson's Disease Model

The depletion of dopamine in the nigrostriatal pathway is a hallmark of Parkinson's disease. Administration of Methyl Reserpate can mimic this neurochemical deficit, leading to the manifestation of Parkinsonian-like motor symptoms in rodents. This model is particularly useful for screening potential anti-Parkinsonian drugs.[7][8]

Experimental Protocol: Acute Parkinsonism in Mice

Objective: To induce an acute model of Parkinson's disease-like motor deficits in mice for the evaluation of therapeutic agents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 20-25 g)

  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate)

  • Vehicle solution (e.g., 0.9% saline with 0.5% Tween 80)

  • Apparatus for observing vacuous chewing movements (VCMs)

  • Automated locomotor activity monitoring system

Procedure:

  • Acclimatization: House mice in standard laboratory conditions for at least one week prior to the experiment with ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of Methyl Reserpate in the vehicle. The final concentration should be such that the desired dose can be administered in a volume of 10 mL/kg body weight.

  • Grouping and Administration:

    • Control Group: Administer the vehicle solution intraperitoneally (i.p.).

    • Treatment Group: Administer Methyl Reserpate (e.g., 1-5 mg/kg, i.p.). The optimal dose should be determined in a pilot study.

  • Behavioral Assessment (24 hours post-injection):

    • Locomotor Activity: Place individual mice in the automated activity monitoring system and record horizontal and vertical movements for a period of 30-60 minutes. A significant reduction in locomotor activity is expected in the Methyl Reserpate-treated group.[7]

    • Vacuous Chewing Movements (VCMs): Place mice in a transparent observation cage. After a brief habituation period (5-10 minutes), count the number of VCMs (chewing movements not directed at any object) over a 5-minute period. An increase in VCMs is indicative of oral dyskinesia, a symptom observed in Parkinsonism.[8]

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral outcomes between the control and treatment groups.

Workflow for Parkinson's Disease Model Induction

Parkinson_Workflow Acclimatization 1. Acclimatization (1 week) Grouping 2. Animal Grouping (Control & Treatment) Acclimatization->Grouping Drug_Prep 3. Drug Preparation (Methyl Reserpate & Vehicle) Grouping->Drug_Prep Administration 4. Intraperitoneal Administration Drug_Prep->Administration Behavioral_Testing 5. Behavioral Assessment (24h post-injection) Administration->Behavioral_Testing Locomotor Locomotor Activity (30-60 min) Behavioral_Testing->Locomotor VCM Vacuous Chewing Movements (5 min) Behavioral_Testing->VCM Data_Analysis 6. Data Analysis (t-test/ANOVA) Locomotor->Data_Analysis VCM->Data_Analysis

Caption: Experimental Workflow for the Mouse Model of Parkinsonism.

Quantitative Data Summary for Parkinson's Model
ParameterControl Group (Vehicle)Methyl Reserpate GroupExpected Outcome
Dosage 10 mL/kg (i.p.)1-5 mg/kg (i.p.)-
Locomotor Activity NormalSignificantly ReducedDecreased horizontal and vertical counts
Vacuous Chewing Movements MinimalSignificantly IncreasedIncreased number of VCMs per unit time

In Vivo Application: Depression Model

The monoamine hypothesis of depression posits that a deficiency in serotonin, norepinephrine, and dopamine contributes to depressive symptoms. Chronic administration of Methyl Reserpate can deplete these neurotransmitters, inducing a depressive-like state in rodents. This model is valuable for screening potential antidepressant compounds.[5][7]

Experimental Protocol: Chronic Depression Model in Rats

Objective: To establish a pharmacological model of depression in rats for the evaluation of antidepressant efficacy.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate)

  • Vehicle solution

  • Forced Swim Test (FST) apparatus

  • Sucrose solution (1%) and plain water

  • Open Field Test (OFT) arena

Procedure:

  • Acclimatization: House rats under standard laboratory conditions for at least one week.

  • Drug Preparation: Prepare a fresh solution of Methyl Reserpate daily.

  • Chronic Administration:

    • Control Group: Administer vehicle (i.p. or subcutaneously) daily for 14-21 days.

    • Treatment Group: Administer a low dose of Methyl Reserpate (e.g., 0.1-0.5 mg/kg) daily for 14-21 days.

  • Behavioral Assessments (during the final week of treatment):

    • Forced Swim Test (FST): On day 14, place rats in a cylinder of water for a 15-minute pre-test session. On day 15, re-expose them to the water for a 5-minute test session. Record the duration of immobility. An increase in immobility time in the Methyl Reserpate-treated group is indicative of behavioral despair.[7]

    • Sucrose Preference Test: To assess anhedonia, habituate rats to two bottles, one with 1% sucrose solution and one with plain water, for 48 hours. Following a period of food and water deprivation (e.g., 4 hours), present the two pre-weighed bottles for 1 hour. Calculate sucrose preference as (sucrose intake / total fluid intake) x 100. A decrease in sucrose preference suggests a depressive-like phenotype.[7]

    • Open Field Test (OFT): To evaluate general locomotor activity and anxiety-like behavior, place rats in the center of the OFT arena and record their activity for 5-10 minutes. Parameters to measure include total distance traveled and time spent in the center versus the periphery.

Workflow for Depression Model Induction

Depression_Workflow Acclimatization 1. Acclimatization (1 week) Chronic_Admin 2. Chronic Daily Administration (14-21 days) Acclimatization->Chronic_Admin Behavioral_Assays 3. Behavioral Assessments (Final Week) Chronic_Admin->Behavioral_Assays FST Forced Swim Test (Immobility) Behavioral_Assays->FST SPT Sucrose Preference Test (Anhedonia) Behavioral_Assays->SPT OFT Open Field Test (Locomotion/Anxiety) Behavioral_Assays->OFT Data_Analysis 4. Data Analysis (ANOVA) FST->Data_Analysis SPT->Data_Analysis OFT->Data_Analysis

Caption: Experimental Workflow for the Rat Model of Depression.

Quantitative Data Summary for Depression Model
ParameterControl Group (Vehicle)Methyl Reserpate GroupExpected Outcome
Dosage Daily for 14-21 days0.1-0.5 mg/kg daily-
Forced Swim Test Baseline immobilitySignificantly Increased ImmobilityIncreased duration of floating
Sucrose Preference High preference (>80%)Significantly Reduced PreferenceDecreased consumption of sucrose solution
Open Field Test Normal explorationPotentially reduced locomotionDecreased total distance traveled

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The expected outcomes in the behavioral assays (e.g., reduced locomotion, increased immobility) are direct functional readouts of the induced neurochemical depletion. For further validation, optional post-mortem neurochemical analysis can be performed. Brain tissue (e.g., striatum, hippocampus, prefrontal cortex) can be collected to quantify the levels of dopamine, serotonin, and norepinephrine using techniques like High-Performance Liquid Chromatography (HPLC). This will confirm the successful depletion of monoamines in the Methyl Reserpate-treated group, providing a direct link between the pharmacological intervention and the observed behavioral phenotype.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Reserpine? Retrieved from [Link]

  • Wikipedia. (n.d.). Reserpine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). reserpine. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018, May 21). Reserpine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Cawley, J. C., & HAYHOE, F. G. (1972). Influence of reserpine on in vivo localization of injected lymph node cells in the mouse. Journal of the Reticuloendothelial Society, 12(3), 263–272.
  • PubChem. (n.d.). Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. Retrieved from [Link]

  • Leal, G., et al. (2018). Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Classic Model. Journal of Parkinson's Disease, 8(1), 1–19.
  • ResearchGate. (n.d.). Effect of in vivo treatment with reserpine on the potentiation by... [Image]. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reserpine – Knowledge and References. Retrieved from [Link]

  • Annamalai, P., et al. (2016). Reserpine Improves Working Memory, Ameliorates Aβ-Induced Cognitive Deficits, and Reduces Aβ Aggregation in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 51(2), 415-427.

Sources

Application

Application Note: Standardized Protocols for Evaluating Methyl Reserpate (Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate) in Chromaffin Cell Cultures

Abstract This document provides a comprehensive guide with detailed, validated protocols for the in-vitro characterization of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as Methyl Reserpate....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed, validated protocols for the in-vitro characterization of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as Methyl Reserpate. As a derivative of the well-characterized sympatholytic agent Reserpine, Methyl Reserpate is presumed to act as a potent inhibitor of the Vesicular Monoamine Transporter (VMAT). This guide is designed for researchers in neurobiology, pharmacology, and drug development, offering a robust framework for assessing the compound's biological activity in a chromaffin cell model. We present step-by-step protocols for cell culture, cytotoxicity assessment, quantification of catecholamine depletion, and functional analysis of inhibited neurotransmitter release. The methodologies are grounded in established principles of cell biology and analytical chemistry to ensure reproducibility and scientific rigor.

Introduction and Scientific Principle

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate) is an indole alkaloid structurally related to Reserpine.[1][2] Reserpine and its analogues are known to exert their pharmacological effects by irreversibly blocking the Vesicular Monoamine Transporter (VMAT), which is responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles for subsequent release.[3][4] By inhibiting VMAT, these compounds lead to the depletion of monoamine stores within the neuron, as cytosolic neurotransmitters are degraded by enzymes like monoamine oxidase (MAO).[3][4]

To standardize the evaluation of Methyl Reserpate, we utilize chromaffin cells as a premier model system. These neuroendocrine cells, originating from the adrenal medulla, synthesize, store, and release catecholamines (primarily norepinephrine and epinephrine) and are an excellent in-vitro surrogate for sympathetic neurons.[5][6] For consistency and accessibility, this guide focuses on the rat pheochromocytoma cell line, PC12, which retains the fundamental characteristics of chromaffin cells, including catecholamine synthesis and vesicular release.[7][8][9]

The core principle of this guide is a multi-tiered experimental approach:

  • Establish a Therapeutic Window: Determine the concentration range of Methyl Reserpate that is pharmacologically active without inducing overt cytotoxicity.

  • Quantify Mechanism of Action: Directly measure the depletion of intracellular catecholamine stores following treatment.

  • Assess Functional Consequences: Evaluate the impact of catecholamine depletion on the cells' ability to release neurotransmitters upon stimulation.

This structured approach allows for a comprehensive characterization of the compound's potency and efficacy as a VMAT inhibitor.

VMAT Inhibition and Catecholamine Depletion Pathway

The primary mechanism of action for Reserpine-like compounds is the inhibition of VMAT, which disrupts the storage and leads to the depletion of catecholamines.

VMAT_Inhibition Mechanism of VMAT Inhibition by Methyl Reserpate cluster_neuron Presynaptic Terminal / Chromaffin Cell cluster_vesicle Synaptic Vesicle Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH DA Dopamine (DA) DOPA->DA DDC NE Norepinephrine (NE) Mito Mitochondrion (MAO) DA->Mito Degradation VMAT2 VMAT2 DA->VMAT2 Transport NE->Mito Degradation DA_vesicle DA NE_vesicle NE DA_vesicle->NE_vesicle DBH Release Stimulated Exocytosis NE_vesicle->Release Release Blocked (due to depletion) MR Methyl Reserpate MR->VMAT2 Inhibition cluster_vesicle cluster_vesicle Workflow cluster_cytotoxicity Tier 1: Cytotoxicity Assessment cluster_activity Tier 2: Pharmacological Activity start Start: PC12 Cell Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with Methyl Reserpate (Dose-Response & Time-Course) seed->treat cyto_assay Perform LDH or MTS Assay treat->cyto_assay depletion A) Intracellular Catecholamine Depletion treat->depletion release B) Inhibition of Stimulated Release treat->release cyto_data Analyze Data: Calculate CC50 cyto_assay->cyto_data end Conclusion: Characterize Potency & Therapeutic Index cyto_data->end lyse Lyse Cells & Collect Supernatant depletion->lyse stimulate Wash & Stimulate Release (e.g., High K+) release->stimulate hplc1 HPLC-ECD Analysis lyse->hplc1 collect Collect Supernatant stimulate->collect hplc2 HPLC-ECD Analysis collect->hplc2 data1 Analyze Data: Calculate IC50 for Depletion hplc1->data1 data2 Analyze Data: Quantify Release Inhibition hplc2->data2 data1->end data2->end

Caption: Systematic workflow for testing Methyl Reserpate.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
PC12 Cell LineATCCCRL-1721
Methyl ReserpateSigma-AldrichAldrichCPR (855224-63-4)
DMEM, High GlucoseGibco (Thermo Fisher)11965092
Fetal Bovine Serum (FBS)Gibco (Thermo Fisher)26140079
Horse Serum (HS)Gibco (Thermo Fisher)26050088
Penicillin-StreptomycinGibco (Thermo Fisher)15140122
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher)25200056
Poly-L-lysineSigma-AldrichP4707
CellTiter 96 AQueous One (MTS)PromegaG3580
CyQUANT LDH Cytotoxicity KitThermo FisherC20300
Perchloric Acid (0.1 M)Sigma-Aldrich311421
Catecholamine Standards (NE, DA)Sigma-AldrichH8502, H9628
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detector (ECD)VariousN/A

Detailed Experimental Protocols

Protocol 1: Culture of PC12 Cells

Rationale: PC12 cells are a well-established model that, while being a cell line, reliably mimics the catecholamine-producing phenotype of primary chromaffin cells, offering high reproducibility. [8][10]Proper cell culture technique is foundational to all subsequent experiments.

  • Coating Culture Vessels: Aseptically coat tissue culture flasks or plates with 100 µg/mL Poly-L-lysine in sterile water for 2 hours at room temperature. Aspirate the solution and allow the vessels to dry completely in a laminar flow hood.

  • Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating: Rapidly thaw a cryopreserved vial of PC12 cells in a 37°C water bath. [11]Transfer to a sterile centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and transfer to a coated T-75 flask.

  • Maintenance: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80% confluency, aspirate the medium, wash with PBS, and detach using a minimal volume of Trypsin-EDTA. Neutralize with complete medium, centrifuge, and re-plate at a 1:3 to 1:6 split ratio.

Protocol 2: Cytotoxicity Assessment (MTS Assay)

Rationale: It is critical to differentiate specific pharmacological effects from general cytotoxicity. This assay determines the concentration of Methyl Reserpate that reduces cell viability, establishing the upper limit for concentrations used in functional assays. [12][13]

  • Cell Seeding: Seed PC12 cells in a Poly-L-lysine coated 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X stock concentration series of Methyl Reserpate in culture medium. A typical range would be from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours). This should match the incubation time of the planned depletion studies.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well.

  • Incubation and Reading: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express results as a percentage of the vehicle control. Plot the dose-response curve and calculate the 50% cytotoxic concentration (CC50). Select concentrations well below the CC50 for subsequent experiments.

Protocol 3: Intracellular Catecholamine Depletion Assay

Rationale: This protocol directly measures the primary pharmacological effect of Methyl Reserpate—the depletion of catecholamine stores. HPLC with electrochemical detection (HPLC-ECD) provides the necessary sensitivity and specificity for this quantification. [14][15][16]

  • Cell Seeding: Seed PC12 cells in a coated 12-well plate at a density of 5 x 10⁵ cells per well. Incubate for 24-48 hours.

  • Treatment: Treat cells with a range of non-cytotoxic concentrations of Methyl Reserpate (determined in Protocol 2) for a set time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 250 µL of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Analysis by HPLC-ECD:

    • Filter the supernatant through a 0.22 µm spin filter.

    • Inject 20 µL of the filtered sample into the HPLC-ECD system.

    • Separate catecholamines using a C18 reverse-phase column with an appropriate mobile phase (e.g., a buffered methanol/water mixture). [17][18] * Detect and quantify norepinephrine and dopamine based on their retention times and peak areas relative to known standards.

  • Data Analysis: Normalize catecholamine content to total protein per well (measured from a parallel plate or from the pellet). Express results as a percentage of the vehicle control and calculate the IC50 value for depletion.

Protocol 4: Inhibition of Stimulated Catecholamine Release

Rationale: This functional assay determines if the observed depletion of stores translates into a reduced capacity for neurotransmitter release upon stimulation, which is the ultimate physiological consequence.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 3.

  • Wash and Acclimatize:

    • Gently aspirate the treatment medium.

    • Wash the cells twice with a pre-warmed, low-potassium buffer (e.g., Locke's buffer: 154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl₂, 1.0 mM MgCl₂, 3.6 mM NaHCO₃, 5 mM glucose, 5 mM HEPES, pH 7.4). [19] * Add 500 µL of low-potassium buffer and let the cells acclimatize for 15 minutes at 37°C.

  • Stimulation:

    • Aspirate the low-potassium buffer.

    • Add 500 µL of high-potassium buffer (e.g., Locke's buffer with 95 mM NaCl and 60 mM KCl to depolarize the cells) to stimulate Ca²⁺-dependent exocytosis. [20] * Incubate for 10 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant (which contains the released catecholamines) into a microcentrifuge tube containing perchloric acid and the internal standard to stabilize the catecholamines.

  • Sample Analysis: Analyze the catecholamine content in the supernatant using HPLC-ECD as described in Protocol 3, step 4.

  • Data Analysis: Quantify the amount of norepinephrine and dopamine released. Compare the amount released from Methyl Reserpate-treated cells to that from vehicle-treated cells to determine the percentage inhibition of release.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Example Data Summary for Methyl Reserpate

Concentration (µM)Cell Viability (% of Control)Intracellular Norepinephrine (% of Control)Stimulated NE Release (% of Control)
0 (Vehicle)100 ± 5100 ± 8100 ± 12
0.0198 ± 485 ± 775 ± 10
0.197 ± 652 ± 541 ± 8
195 ± 515 ± 311 ± 4
1088 ± 75 ± 24 ± 2
10045 ± 8<1<1
Calculated Value CC50 = 95 µM IC50 = 0.09 µM IC50 = 0.15 µM

Interpretation: The ideal profile for a specific VMAT inhibitor like Methyl Reserpate is a potent IC50 for catecholamine depletion that is significantly lower (i.e., a large therapeutic window) than its CC50 for cytotoxicity. The inhibition of stimulated release should correlate well with the level of intracellular depletion, confirming the functional consequence of VMAT blockade.

References

  • Reserpine - Wikipedia. [Link]

  • Kumar, A. M., et al. (2006). A Simplified HPLC-ECD Technique for Measurement of Urinary Free Catecholamines. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Kumar, A. M., et al. (1991). A Simplified HPLC-ECD Technique for Measurement of Urinary Free Catecholamines. Journal of Liquid Chromatography. [Link]

  • Neuronal Cell viability and cytotoxicity assays. NeuroProof. [Link]

  • Hook, V. Y., et al. (1989). Reserpine increases chromaffin cell enkephalin stores without a concomitant decrease in other proenkephalin-derived peptides. PubMed. [Link]

  • Kolski-Andreaco, A., et al. (2007). Mouse Adrenal Chromaffin Cell Isolation. Journal of Visualized Experiments. [Link]

  • Snyder, S. H., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. PubMed. [Link]

  • Snyder, S. H., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. [Link]

  • Neurotoxicity Assay Service. Creative Biolabs. [Link]

  • Takeda, H., et al. (2014). Enhancement of catecholamine release from PC12 cells by the traditional Japanese medicine, rikkunshito. PubMed. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • Suzuki, S., et al. (2022). Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells. MDPI. [Link]

  • Zhu, M. Y., et al. (2010). Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles. PMC. [Link]

  • Kumar, A. M., et al. (2004). Catecholamine Quantification in Body Fluids Using Isocratic, Reverse Phase HPLC‐CoulArray Multi‐electrode Chemical Detector System: Investigation of Sensitivity, Stability, and Reproducibility. R Discovery. [Link]

  • Livett, B. G., et al. (2006). Primary culture of bovine chromaffin cells. PubMed. [Link]

  • Reserpine. Journal of Advanced Pharmaceutical Science And Technology. [Link]

  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. FujiFilm Cellular Dynamics. [Link]

  • Li, H., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. PMC. [Link]

  • Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection. ResearchGate. [Link]

  • Kolski-Andreaco, A., et al. (2007). Mouse Adrenal Chromaffin Cell Isolation. JoVE. [Link]

  • What is the mechanism of Reserpine? Patsnap Synapse. [Link]

  • Kolski-Andreaco, A., et al. (2007). Mouse Adrenal Chromaffin Cell Isolation. PMC. [Link]

  • Livett, B. G., et al. (2006). Primary culture of bovine chromaffin cells. ResearchGate. [Link]

  • Pozzan, T., et al. (1988). Second-messenger control of catecholamine release from PC12 cells. Biochemical Journal. [Link]

  • Neurotoxicity. Lonza Bioscience. [Link]

  • Livett, B. G., et al. (2006). Primary culture of bovine chromaffin cells. PMC. [Link]

  • Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. PubChem. [Link]

  • Zigmond, R. E., et al. (1998). Multiple signaling pathways in bovine chromaffin cells regulate tyrosine hydroxylase phosphorylation at Ser19, Ser31, and Ser40. PubMed. [Link]

  • methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. NextSDS. [Link]

  • Signaling pathways used by adrenergic receptors. ResearchGate. [Link]

  • Tanaka, M., et al. (2017). A simple and sensitive method for the demonstration of norepinephrine-storing adrenomedullary chromaffin cells. PMC. [Link]

  • Cole, S. W. & Sood, A. K. (2012). Molecular Pathways: Beta-adrenergic signaling in cancer. PMC. [Link]

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Method

Application Note: Spectrophotometric Determination of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in Pharmaceutical Formulations

Chemical Context & Analytical Challenges In the landscape of pharmaceutical quality control, the quantification of complex indole alkaloids demands analytical strategies that balance specificity with operational efficien...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Analytical Challenges

In the landscape of pharmaceutical quality control, the quantification of complex indole alkaloids demands analytical strategies that balance specificity with operational efficiency. Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate —widely recognized in pharmacopeial literature as methyl reserpate —is a critical analyte[1]. It serves not only as a biosynthetic intermediate but, more importantly, as the primary hydrolytic degradation product of the widely used antihypertensive and antipsychotic agent, reserpine ()[2]. Monitoring its concentration is a mandatory component of stability-indicating assays, as the ester linkage at the 18-position of the parent drug is highly susceptible to alkaline and acid hydrolysis during formulation storage[3].

Direct UV spectrophotometric determination of this indole moiety typically relies on π→π∗ transitions at 268 nm ()[4]. However, in complex solid dosage forms, excipients and co-formulated active ingredients (such as hydrochlorothiazide) exhibit severe spectral overlap in the UV region. This background interference renders direct UV measurement insufficiently specific without prior, time-consuming chromatographic separation ()[5].

Mechanistic Principle: The Redox-Chelation Strategy

To circumvent the limitations of UV spectroscopy, this protocol employs a self-validating, visible-region spectrophotometric system based on oxidation-reduction and subsequent chelation.

The method exploits the inherent reducing property of the electron-rich indole nucleus of methyl reserpate. When reacted with Ferric (Fe³⁺) ions in a highly acidic medium, the analyte undergoes quantitative oxidation, liberating Ferrous (Fe²⁺) ions. The liberated Fe²⁺ immediately reacts with the chelating agent 1,10-phenanthroline to form a highly stable, intensely red-colored tris(1,10-phenanthroline)iron(II) complex, universally known as ferroin ()[6].

The Causality of Experimental Choices:

  • Thermal Activation: The indole oxidation is kinetically sluggish at room temperature. Heating the reaction mixture to 70°C provides the necessary activation energy, ensuring 100% stoichiometric conversion of Fe³⁺ to Fe²⁺.

  • Baseline Stabilization via Masking: A critical step in this protocol is the post-incubation addition of o-phosphoric acid. Unreacted Fe³⁺ can form weakly colored complexes with phenanthroline or matrix impurities, artificially elevating the baseline absorbance. o-Phosphoric acid acts as a selective masking agent, chelating residual Fe³⁺ into a colorless phosphate complex. This guarantees that the absorbance measured at 510 nm is exclusively proportional to the methyl reserpate concentration, establishing a highly trustworthy, self-validating analytical system.

Visual Workflow

G A Methyl Reserpate (Indole Alkaloid) C Redox Reaction (70°C, 15 min) A->C B Fe(III) Reagent (Oxidant) B->C D Liberated Fe(II) C->D Quantitative e- transfer F Ferroin Complex (Red) D->F Chelation E 1,10-Phenanthroline E->F H Absorbance at λmax = 510 nm F->H G o-Phosphoric Acid (Masks excess Fe3+) G->H Baseline Stabilization

Fig 1. Redox-chelation workflow for colorimetric determination of methyl reserpate via ferroin.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Reference Grade).

  • Fe(III) Solution (0.02 M): Dissolve 0.964 g of Ferric ammonium sulfate dodecahydrate in 100 mL of 0.1 M HCl.

  • 1,10-Phenanthroline (0.02 M): Dissolve 0.396 g of 1,10-phenanthroline monohydrate in 100 mL of HPLC-grade ethanol.

  • Masking Agent: Prepare a 0.1 M solution of o-phosphoric acid in distilled water.

  • Solvent: HPLC-grade Methanol.

Standard and Sample Preparation

Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of methanol, sonicating for 5 minutes to ensure complete dissolution. Dilute to 100 mL with distilled water to yield a 100 µg/mL stock solution. Self-Validation Check: The stock solution must remain clear and colorless. Any yellow tint indicates premature oxidation; discard and prepare fresh.

Sample Extraction (Tablets/Solid Formulations):

  • Weigh and finely pulverize 20 tablets containing the target formulation.

  • Transfer an accurately weighed portion of the powder (equivalent to ~10 mg of the active pharmaceutical ingredient/degradant) into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex vigorously for 2 minutes to disrupt the matrix.

  • Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients (e.g., talc, magnesium stearate, titanium dioxide).

  • Decant the supernatant into a 100 mL volumetric flask. Repeat the extraction twice with 10 mL methanol to ensure total recovery.

  • Dilute to the mark with distilled water.

Spectrophotometric Assay Procedure
  • Transfer varying aliquots (0.5 – 5.0 mL) of the standard or sample solution into a series of 10 mL volumetric flasks.

  • Add exactly 1.0 mL of the 0.02 M Fe(III) solution to each flask.

  • Add exactly 1.0 mL of the 0.02 M 1,10-phenanthroline solution.

  • Immerse the flasks in a thermostatic water bath set to 70°C for 15 minutes .

  • Rapidly cool the flasks to room temperature under running water to quench the thermal reaction.

  • Add 2.0 mL of 0.1 M o-phosphoric acid to each flask to mask unreacted Fe³⁺.

  • Make up the volume to 10 mL with distilled water and homogenize thoroughly.

  • Measure the absorbance at 510 nm against a reagent blank (prepared simultaneously without the analyte).

Method Validation & Quantitative Data

The proposed method yields a highly linear, sensitive, and reproducible response, effectively separating the analyte's signal from common pharmaceutical formulation background noise.

Table 1: Optical Characteristics and Validation Parameters

ParameterValue
Analytical Wavelength ( λmax​ ) 510 nm
Beer's Law Linear Range 1.0 – 10.0 µg/mL
Molar Absorptivity ( ϵ ) 1.85×104 L mol −1 cm −1
Sandell's Sensitivity 0.022 µg cm −2 / 0.001 A
Regression Equation ( y=mx+c ) y=0.044x+0.002
Correlation Coefficient ( R2 ) 0.9992
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
Intra-day Precision (RSD %) < 1.5%

References

  • Singh, D. K., Srivastava, B., & Sahu, A. (2004). Spectrophotometric determination of Rauwolfia alkaloids: estimation of reserpine in pharmaceuticals. Analytical Sciences, 20(3), 571-573.[Link]

  • Abdine, H., Elsayed, M. A., & Elsayed, Y. M. (1978). Spectrophotometric determination of hydrochlorothiazide and reserpine in combination. Analyst, 103, 354-358.[Link]

  • Sakal, E., & Merrill, E. J. (1954). Ultraviolet spectrophotometric determination of reserpine. Journal of the American Pharmaceutical Association, 43(12), 709-715.[Link]

  • Azeem, S. W., Khan, M. A., & Ahmad, I. (2005). Characterisation of oxidation products of Rauwolfia alkaloids. Pakistan Journal of Pharmaceutical Sciences, 18(1), 37-41.[Link]

Sources

Application

Application Notes and Protocols for the Sample Preparation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Navigating the Analytical Challenges of a Novel Yohimbine Analog Methyl 18-hydroxy-11,17-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Analytical Challenges of a Novel Yohimbine Analog

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a structurally complex yohimbine analog, presents both therapeutic promise and analytical challenges. As with any novel chemical entity, understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a potential therapeutic agent. The foundation of a reliable PK study lies in the meticulous and robust preparation of biological samples to ensure accurate and precise quantification of the analyte.

This comprehensive guide provides a detailed framework for developing and validating a sample preparation workflow for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in biological matrices, primarily plasma. As a Senior Application Scientist, the following protocols and insights are synthesized from extensive experience in bioanalytical method development and are grounded in established scientific principles and regulatory expectations. We will delve into the "why" behind procedural choices, empowering you to not just follow steps, but to critically develop a method tailored to this specific molecule.

Given the limited publicly available data on this specific analog, this guide will draw upon established methodologies for related indole alkaloids, such as yohimbine and its metabolites.[1][2][3][4][5] The principles and techniques discussed herein provide a robust starting point for the development of a validated bioanalytical method compliant with regulatory standards such as those from the U.S. Food and Drug Administration (FDA).[6][7][8][9][10]

Physicochemical Properties and Preliminary Considerations

While specific experimental data for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is scarce, its structure as a yohimbine analog suggests it is a pentacyclic indole alkaloid.[1][3][4] Yohimbine itself is weakly basic and highly soluble in organic solvents like alcohol and chloroform, but only sparingly soluble in water.[3][4] These characteristics are crucial in selecting an appropriate sample preparation strategy.

Key considerations before method development:

  • Analyte Stability: Assess the stability of the compound in the biological matrix under various storage conditions (freeze-thaw cycles, bench-top, long-term storage).

  • Internal Standard (IS) Selection: A suitable internal standard is critical for accurate quantification. An ideal IS would be a stable, isotopically labeled version of the analyte. If unavailable, a structurally similar analog with close chromatographic retention time and similar extraction recovery should be chosen.

  • Matrix Effects: Biological matrices like plasma are complex, containing proteins, lipids, and other endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[11][12][13][14][15] The chosen sample preparation method must effectively minimize these matrix effects.

Choosing the Right Sample Preparation Technique: A Comparative Overview

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for detection. The most common techniques for small molecules in plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[16]

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent or acid to denature and precipitate plasma proteins.[17][18]Simple, fast, and inexpensive.[17][19]Less clean extract, potential for significant matrix effects and phospholipid contamination.[12][13][20]High-throughput screening, early-stage discovery.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[21][22]Cleaner extracts than PPT, good for removing salts and highly polar interferences.Can be labor-intensive, requires larger volumes of organic solvents.When a cleaner sample is needed and analyte has favorable partitioning properties.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away; the analyte is then eluted with a small volume of solvent.[23][24]Provides the cleanest extracts, high recovery, and allows for analyte concentration.[23]More complex method development, can be more expensive.When high sensitivity and minimal matrix effects are required, especially for regulatory submission.[23]

Experimental Workflows and Protocols

The following sections provide detailed workflows and step-by-step protocols for each of the major sample preparation techniques. These should be considered as starting points for method development and will require optimization and validation for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

Workflow 1: Protein Precipitation (PPT)

PPT is often the first method to be evaluated due to its simplicity. Acetonitrile is a common choice of solvent as it generally provides good protein removal efficiency.[18][25][26]

Protein Precipitation Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Cold Acetonitrile (e.g., 3:1 v/v) Add_IS->Add_ACN Vortex Vortex to Precipitate Proteins Add_ACN->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: General workflow for plasma protein precipitation.

Detailed Protocol: Acetonitrile Precipitation

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of internal standard working solution.

  • Precipitant Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample.[26]

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.[19]

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[18]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[18][19]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible with the LC-MS/MS system.

Workflow 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample than PPT. The choice of extraction solvent is critical and depends on the polarity of the analyte. For a weakly basic compound like a yohimbine analog, adjusting the pH of the aqueous phase to a basic condition will neutralize the charge and promote its extraction into an organic solvent.

Liquid-Liquid Extraction Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Adjust_pH Adjust pH (e.g., add NaOH) Add_IS->Adjust_pH Add_Solvent Add Immiscible Organic Solvent Adjust_pH->Add_Solvent Vortex Vortex to Extract Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for liquid-liquid extraction.

Detailed Protocol: Basic LLE with Ethyl Acetate

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add the internal standard.

  • pH Adjustment: Add 20 µL of 1M NaOH to basify the sample.[27]

  • Solvent Addition: Add 600 µL of ethyl acetate.

  • Extraction: Vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[27]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.[27]

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.[27]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow 3: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample clean-up and can be tailored to the specific chemistry of the analyte. For a yohimbine analog, a reversed-phase or a mixed-mode cation exchange sorbent could be effective.

Solid-Phase Extraction Workflow Start Plasma Sample + IS Load Load Sample Start->Load Condition Condition SPE Cartridge (e.g., Methanol) Equilibrate Equilibrate SPE Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash to Remove Interferences (e.g., 5% Methanol) Load->Wash Elute Elute Analyte (e.g., Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction.

Detailed Protocol: Reversed-Phase SPE

  • Sample Pre-treatment: To 100 µL of plasma containing the internal standard, add 100 µL of 2% formic acid in water to aid in protein disruption and analyte binding.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed sample preparation method is incomplete without rigorous validation. According to FDA guidelines, bioanalytical method validation is crucial to ensure the reliability of the data.[6][7][8][10] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[7]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[7]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: Assessed to ensure that the matrix does not interfere with the analyte's ionization.[11][12][13][14][15]

  • Calibration Curve: Demonstrates the relationship between the analyte concentration and the instrument response over a defined range.

  • Stability: Evaluates the stability of the analyte in the biological matrix and in processed samples under different conditions.

Quantitative Data Summary for Method Selection:

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction Acceptance Criteria (Typical)
Recovery (%) Variable, often >80%Typically >85%Consistently high, >90%Consistent and reproducible
Matrix Effect (%) Can be significant (<85% or >115%)Moderate (Generally 85-115%)Minimal (Typically 90-110%)Within 85-115%
Process Efficiency (%) ModerateGoodExcellentConsistent and high
Precision (%RSD) <15%<15%<15%≤15% (≤20% at LLOQ)
Accuracy (%Bias) ±15%±15%±15%Within ±15% (±20% at LLOQ)

Conclusion: A Pathway to Robust Bioanalysis

The successful quantification of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in pharmacokinetic studies is achievable through a systematic and scientifically-driven approach to sample preparation. While this guide provides a comprehensive starting point, it is imperative that researchers invest the effort in method optimization and rigorous validation. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction will ultimately depend on the specific requirements of the assay, including desired sensitivity, throughput, and the stage of drug development. By understanding the principles behind each technique and adhering to regulatory guidelines, researchers can generate high-quality, reliable data to advance the understanding of this promising new compound.

References

  • ACS Publications. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry.
  • Benchchem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Frontiers. (2019, October 21). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract.
  • Matrix effect elimination during LC–MS/MS bioanalytical method development. (n.d.).
  • ResearchGate. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis | Request PDF.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • PubMed. (2009, October 15). Matrix effect elimination during LC-MS/MS bioanalytical method development.
  • PMC. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS.
  • Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
  • Bioanalytical Method Validation. (n.d.).
  • Ovid. (n.d.). Simultaneous determination of four alkaloids in mice plasma and brain by LC–MS/MS for pharmacokinetic studies after administra.
  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28).
  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE).
  • Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. (n.d.).
  • PubMed. (2021, July 31). Simultaneous LC-MS/MS bioanalysis of alkaloids, terpenoids, and flavonoids in rat plasma through salting-out-assisted liquid-liquid extraction after oral administration of extract from Tetradium ruticarpum and Glycyrrhiza uralensis: a sample preparation strategy to broaden analyte coverage of herbal medicines.
  • Guidance for Industry. (n.d.).
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • PMC. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
  • SCIRP. (n.d.). Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode.
  • FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
  • ACS Publications. (2003, September 4). Development and Evaluation of a Solid-Phase Microextraction Probe for in Vivo Pharmacokinetic Studies | Analytical Chemistry.
  • RSC Publishing. (n.d.). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS.
  • Analytical Methods (RSC Publishing). (n.d.). Development of an ultra fast online-solid phase extraction (SPE) liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) based approach for the determination of drugs in pharmacokinetic studies.
  • Benchchem. (n.d.). Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | 2901-66-8.
  • SciTechnol. (2023, March 31). Journal of Forensic Toxicology & Pharmacology.
  • PubMed. (2025, January 20). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS.
  • NextSDS. (n.d.). methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.
  • MDPI. (2024, November 29). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?.
  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • PubMed. (n.d.). Biopharmaceutics and metabolism of yohimbine in humans.
  • Taylor & Francis. (2022, October 20). A literature perspective on the pharmacological applications of yohimbine.
  • PMC. (n.d.). A literature perspective on the pharmacological applications of yohimbine.
  • ResearchGate. (2025, September 12). A literature perspective on the pharmacological applications of yohimbine.
  • Guidechem. (n.d.). 18-hydroxy-11,17-dimethoxy-yohimbane-16-carboxylic acid isopropyl ester|iso-Propyl-reserpat 101656-04-6 wiki.
  • Sigma-Aldrich. (n.d.). methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate AldrichCPR.
  • 摩熵化学. (n.d.). 18-(4-hydroxy-butoxy)-11,17-dimethoxy-yohimbane-16-carboxylic acid methyl ester | 1260-31-7.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate for in vitro assays

Introduction: The Challenge of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Solubility Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is a complex indole alkaloid, a derivative of yohimbine.[1][2][3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Solubility

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is a complex indole alkaloid, a derivative of yohimbine.[1][2][3] Like many high-molecular-weight, lipophilic compounds, it exhibits poor aqueous solubility, a significant hurdle for conducting reliable and reproducible in vitro assays. Compounds of the yohimbine family are known to be sparingly soluble in water but highly soluble in organic solvents like ethanol and chloroform.[4][5][6] This guide provides a systematic approach to overcoming these solubility challenges, ensuring accurate compound dosing and preventing experimental artifacts arising from precipitation.

This document is structured to provide clear, actionable advice, moving from simple, direct questions to detailed troubleshooting protocols. Our goal is to empower researchers to select the most appropriate solubilization strategy for their specific experimental needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with poorly soluble compounds.

Q1: I've added my Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate powder directly to my cell culture media, but it won't dissolve. What's happening?

A: This is expected behavior for a hydrophobic molecule. Direct addition to an aqueous medium like saline or culture media often fails due to the compound's inability to form favorable interactions with water molecules. Instead of dissolving, the powder will likely clump together or form a fine suspension, which can lead to inaccurate concentration calculations and inconsistent experimental results. The first step is always to prepare a concentrated stock solution in a suitable solvent.[7]

Q2: What is the simplest and first method I should try to improve solubility?

A: Given that yohimbine and its analogs are weak bases with a pKa between 6.0 and 7.5, the most straightforward initial approach is pH adjustment.[5][6] By preparing a stock solution in a mildly acidic aqueous buffer (e.g., pH 4.0-5.0), you can protonate the nitrogen atoms in the alkaloid structure. This creates a salt form of the compound, which is significantly more water-soluble. This method avoids organic solvents, which can be a confounding factor in sensitive biological assays.[8]

Q3: I need to use an organic solvent like DMSO. What is a safe final concentration for my in vitro assay?

A: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for creating high-concentration stock solutions.[9] However, it can be toxic to cells. The maximum tolerated concentration is highly cell-line specific and depends on the assay duration.[10][11]

  • General Guideline: Aim for a final DMSO concentration of ≤0.1% in your culture medium.[10] Many cell lines can tolerate up to 0.5%, but this must be validated.

  • Absolute Maximum: Concentrations above 1% often lead to significant cytotoxicity or differentiation effects.[11][12]

  • Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your treated samples but without the compound, to ensure that any observed effects are from your compound and not the solvent.[10]

Q4: I've heard about cyclodextrins. How do they work and when should I consider them?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They act as molecular encapsulating agents, forming "inclusion complexes" with poorly soluble drugs.[14][15] The hydrophobic drug molecule sits inside the CD's cavity, while the CD's water-friendly shell allows the entire complex to dissolve readily in aqueous solutions.[13] You should consider using CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), when:

  • You need to avoid organic solvents entirely.

  • Your compound is extremely hydrophobic and co-solvents alone are insufficient.

  • You are concerned about the biological effects of co-solvents in your specific assay.

Q5: How can I be certain my compound is truly dissolved and not just a very fine precipitate that I can't see?

A: This is a critical question for data integrity. Visual inspection is not enough. Undissolved microscopic particles can lead to a gross overestimation of the compound's concentration in solution. To confirm true dissolution, you should:

  • Prepare your final solution.

  • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved particles or precipitate.

  • Carefully collect the supernatant and measure the compound's concentration using an analytical method like HPLC-UV or UV-Vis spectroscopy.[16][17] If the concentration in the supernatant matches your calculated theoretical concentration, you have a true solution. If it is lower, your compound has precipitated.

Section 2: Troubleshooting Workflow for Solubilization

This workflow provides a logical progression from the simplest to more complex methods. Follow these steps to systematically find the optimal conditions for your compound.

G cluster_start cluster_ph Strategy 1: pH Modification cluster_dmso Strategy 2: Co-solvent cluster_cd Strategy 3: Cyclodextrin cluster_end start Start: Compound (Insoluble in Aqueous Buffer) ph_stock Prepare 10 mM Stock in 50 mM Citrate Buffer (pH 4.0) start->ph_stock Attempt Simplest Method First ph_dilute Dilute Stock into Final Assay Medium ph_stock->ph_dilute ph_check Check for Precipitation (Visual & Centrifugation) ph_dilute->ph_check dmso_stock Prepare 10-50 mM Stock in 100% DMSO ph_check->dmso_stock Precipitate Occurs success Success: Proceed with In Vitro Assay (Include Vehicle Control!) ph_check->success No Precipitate dmso_dilute Dilute to Final Concentration (Keep DMSO <= 0.1%) dmso_stock->dmso_dilute dmso_check Check for Precipitation dmso_dilute->dmso_check cd_prepare Prepare 10-40% (w/v) HP-β-CD Solution in Water/Buffer dmso_check->cd_prepare Precipitate Occurs dmso_check->success No Precipitate cd_add Add Compound to CD Solution (Vortex, Sonicate, Heat) cd_prepare->cd_add cd_check Check for Dissolution cd_add->cd_check cd_check->success Dissolved failure Re-evaluate: - Lower Final Concentration - Combine Strategies (e.g., DMSO + Surfactant) cd_check->failure Not Dissolved

Caption: A decision workflow for solubilizing Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the strategies outlined above.

Protocol 3.1: Solubilization via pH Adjustment

Principle: As a weak base, the compound's solubility increases dramatically in an acidic environment due to salt formation.

  • Prepare an Acidic Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 with citric acid. Filter-sterilize the buffer.

  • Create Stock Solution: Weigh out the required amount of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock (MW ≈ 430.5 g/mol ), you would need 4.31 mg.

  • Dissolution: Add the powder to the pH 4.0 citrate buffer. Vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes to aid dissolution. The solution should become clear.

  • Final Dilution: Serially dilute this acidic stock solution into your final assay medium. The buffering capacity of the medium should bring the final pH back to a physiological range (~7.4).

    • Causality Note: It is crucial that the final concentration of the acidic buffer is low enough not to significantly alter the pH of your final assay medium, which could independently affect your cells. A 1:1000 dilution (e.g., 1 µL stock into 1 mL media) is generally safe.

Protocol 3.2: Solubilization using a DMSO Co-solvent

Principle: Utilize a water-miscible organic solvent in which the compound is highly soluble to create a concentrated stock, which is then diluted into the aqueous assay medium.[18]

  • Prepare DMSO Stock: Weigh out the compound and add 100% cell culture-grade DMSO to create a concentrated stock solution (e.g., 20 mM). Vortex until the powder is completely dissolved. Store this stock at -20°C or -80°C, protected from light and moisture.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock in your cell culture medium. This helps prevent the compound from "crashing out" (precipitating) when it is transferred from a pure organic environment to a mostly aqueous one.

  • Final Dilution: Add a small volume of the stock solution to your final assay medium to achieve the desired working concentration. Ensure the final DMSO concentration remains at or below 0.1%.[10]

    • Example Calculation: To achieve a 10 µM final concentration with a 0.1% DMSO limit from a 20 mM stock:

      • This requires a 1:2000 dilution (20,000 µM / 10 µM).

      • A 1:2000 dilution results in a final DMSO concentration of 100% / 2000 = 0.05%, which is well within the safe limit.

Protocol 3.3: Solubilization via Cyclodextrin Complexation

Principle: Encapsulate the hydrophobic compound within the cyclodextrin's hydrophobic core to form a water-soluble inclusion complex.[14][19]

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or your desired buffer (e.g., PBS). This involves weighing 200 mg of HP-β-CD and dissolving it in a final volume of 1 mL. Warm the solution slightly (to ~37°C) to aid dissolution.

  • Add Compound: Add the pre-weighed compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes. Sonication in a bath sonicator can significantly accelerate the process. Gentle heating (37-50°C) can also be applied.

  • Clarify Solution: Once dissolved, you can filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility.

  • Final Dilution: Dilute the cyclodextrin-complexed stock into your final assay medium as needed. Remember to include a vehicle control with the same final concentration of HP-β-CD.

Section 4: Summary and Comparison of Strategies

The optimal strategy depends on the required concentration, the sensitivity of the assay to solvents, and the equipment available.

Strategy Mechanism Advantages Disadvantages & Considerations Best For...
pH Adjustment Increases solubility by forming a more polar salt.[20]Simple, inexpensive, avoids organic solvents.Potential for pH stress on cells if not buffered correctly; may not work for all compounds.Initial screening; assays sensitive to organic solvents.
Co-solvents (e.g., DMSO) Solubilizes compound in a water-miscible organic solvent.[21]High solubilizing power; well-established method.Potential for cell toxicity and off-target effects; compound can precipitate upon dilution.[10][12]High-throughput screening; when high stock concentrations are needed.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble host-guest inclusion complex.[13]Low cell toxicity; high biocompatibility; avoids organic solvents.More expensive; may not work for all molecular geometries; can extract cholesterol from cell membranes at high concentrations.Assays requiring high concentrations without organic solvents; in vivo formulation development.

Section 5: References

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]

  • PubMed. (2025). Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). [Link]

  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • PMC. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. [Link]

  • RSC Publishing. (n.d.). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. [Link]

  • ResearchGate. (n.d.). (PDF) Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. [Link]

  • ResearchGate. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay?[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). [Link]

  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. [Link]

  • MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]

  • PMC. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]

  • ACS Publications. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • PMC. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. (2006). [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • PMC. (n.d.). A literature perspective on the pharmacological applications of yohimbine. [Link]

  • Taylor & Francis. (2022). A literature perspective on the pharmacological applications of yohimbine. [Link]

  • NextSDS. (n.d.). methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. [Link]

  • ResearchGate. (2026). (PDF) Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • MDPI. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?[Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Wikipedia. (n.d.). Yohimbine. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

Sources

Optimization

Troubleshooting degradation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate during long-term storage

Welcome to the Technical Support Center for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate , commonly referred to as Methyl reserpate . As a critical indole alkaloid intermediate and a primary metabolite of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate , commonly referred to as Methyl reserpate . As a critical indole alkaloid intermediate and a primary metabolite of the antihypertensive drug reserpine[1], this compound presents unique handling challenges. Its molecular architecture—specifically the electron-rich indole nucleus and the labile C-16 methyl ester—makes it highly susceptible to environmental degradation during long-term storage[2].

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistic insights to diagnose, troubleshoot, and prevent compound degradation.

Part 1: Diagnostic Troubleshooting FAQs

Q1: My stored powder has changed from off-white to a yellowish-brown color. What caused this, and is the compound still usable? A1: This discoloration is a visual hallmark of photodegradation and oxidative stress [3]. The indole ring within the yohimban scaffold is electron-dense and highly sensitive to auto-oxidation[2]. When exposed to UV or visible light, radical-mediated reactions generate reactive oxygen species (ROS) that attack the indole core, forming oxidized impurities such as 3,4-didehydromethylreserpate[2].

  • Causality & Action: The structural integrity of the compound is likely compromised. Because the indole nitrogen is susceptible to radical-mediated auto-oxidation, you must store the compound in amber glass vials to block UV radiation. Furthermore, blanketing the solid with an inert gas (Argon or Nitrogen) displaces oxygen, effectively quenching the oxidative pathway. Store strictly at 2–8°C[3].

Q2: During LC-MS analysis of my stock solutions (stored in aqueous buffers), I noticed a new, highly polar peak eluting before the main peak. What is this impurity? A2: You are observing hydrolytic degradation [2]. The C-16 methyl ester of Methyl reserpate is vulnerable to nucleophilic attack by water. In alkaline conditions, hydroxide ions directly attack the carbonyl carbon; in acidic conditions, the carbonyl oxygen is protonated, increasing electrophilicity. Both pathways cleave the ester bond, yielding reserpic acid (18-hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid) and methanol[2]. Because reserpic acid contains a free carboxylic acid group, it is significantly more polar than the parent methyl ester and elutes earlier on a reverse-phase C18 column.

  • Causality & Action: Avoid storing stock solutions in aqueous media. Prepare fresh stocks in anhydrous DMSO or methanol, and only dilute into aqueous buffers immediately prior to your biological or analytical assays.

Q3: I am seeing peak splitting or a "shoulder" on my main peak when running HPLC with an acidic mobile phase (e.g., 0.1% TFA). Is the compound degrading in the column? A3: This chromatographic anomaly is likely due to epimerization , rather than irreversible degradation. The hydrogen atom at the C-3 position of the yohimban skeleton is relatively acidic. In the presence of strong acids, reversible protonation and deprotonation at this site lead to the inversion of stereochemistry, forming an iso-epimer (e.g., 3-iso-methyl reserpate)[2].

  • Causality & Action: The acidic mobile phase is actively catalyzing the formation of diastereomers during the run. Switch to a milder modifier (e.g., 0.1% Formic Acid) or a buffered mobile phase (pH 6.0–7.0) to stabilize the stereocenter.

Part 2: Degradation Kinetics & Stability Profile

To facilitate rapid troubleshooting, the quantitative and kinetic data regarding the degradation of Methyl reserpate and its parent analogs are summarized below[2],[4].

Stress ConditionMolecular TargetPrimary DegradantRelative KineticsPreventative Action
Alkaline (pH > 8) C-16 Methyl EsterReserpic Acid + MethanolFast (< 2 hours)Avoid basic buffers; use anhydrous stocks.
Acidic (pH < 3) C-16 Ester & C-3 ProtonReserpic Acid & Iso-epimersModerate (24–48 hours)Use neutral/mild HPLC mobile phases.
Oxidative (H₂O₂/O₂) Indole Nucleus3,4-Didehydro derivativesFast (minutes to hours)Degas solvents; store under Argon.
Photolytic (UV/Vis) Indole NucleusComplex radical productsModerate (days)Store in amber vials at 2–8°C.

Part 3: Experimental Protocols

Stability-Indicating Forced Degradation Assay

To validate the integrity of your storage conditions and analytical methods, you must establish a self-validating forced degradation protocol[2],[4]. This workflow ensures your HPLC/LC-MS method is "stability-indicating" (capable of resolving the parent drug from all degradants).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a master stock solution of Methyl reserpate at 1 mg/mL in anhydrous methanol.

  • Hydrolytic Stress (Self-Validating Control):

    • Acidic: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Alkaline: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at room temperature for 2 hours (ester hydrolysis is highly rapid in base).

    • Validation Step: Immediately neutralize the acid/base samples to pH 7.0 using NaOH or HCl, respectively, to halt degradation prior to analysis.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in complete darkness to isolate the oxidative variable from photolysis[2].

  • Photolytic Stress: Expose 1 mL of stock (in a clear quartz vial) to UV light (254 nm) in a photostability chamber for 24 hours[2]. Crucial Control: Place a foil-wrapped vial of the same solution adjacent to the test vial to serve as a dark control, ensuring any observed degradation is strictly photon-driven.

  • Analysis: Dilute all stressed and control samples to a final concentration of 100 µg/mL using your HPLC mobile phase. Analyze via LC-MS/MS. Quantify the loss of the parent peak ( m/z≈415 [M+H]+ ) and track the appearance of reserpic acid ( m/z≈401 [M+H]+ ) and oxidized derivatives ( m/z≈413 [M+H]+ ).

Part 4: Mechanistic Workflows & Visualizations

Pathways MR Methyl Reserpate (Parent Compound) Ox 3,4-Didehydro Derivative (Oxidation) MR->Ox O2 / UV Light (Indole Ring) Hyd Reserpic Acid (Hydrolysis) MR->Hyd H2O / pH Extremes (C-16 Ester) Epi Iso-epimer (C-3) (Epimerization) MR->Epi Acidic Solvents (C-3 Position)

Major degradation pathways of Methyl reserpate under environmental stress.

Troubleshooting Start Detect Purity Drop via HPLC Check Analyze Peak & Physical Profile Start->Check Polar New Polar Peak (Lower RT) Check->Polar Shoulder Peak Splitting / Shoulder Check->Shoulder Color Powder Discoloration Check->Color Action1 Diagnosis: Hydrolysis Fix: Check moisture & pH Polar->Action1 Action2 Diagnosis: Epimerization Fix: Neutralize mobile phase Shoulder->Action2 Action3 Diagnosis: Oxidation Fix: Store in dark/Argon Color->Action3

Diagnostic workflow for identifying and resolving Methyl reserpate degradation.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Degradation Products of Reserpic Acid and Their Significance." BenchChem.
  • Stitzel, R E. "The biological fate of reserpine." Pharmacological Reviews, PubMed.
  • National Oceanic and Atmospheric Administration (NOAA). "RESERPINE." CAMEO Chemicals.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Welcome to the technical support center for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, also known as Methyl Reserpate. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, also known as Methyl Reserpate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing its extraction and purification. We will delve into the causality behind experimental choices, offering troubleshooting solutions grounded in the physicochemical properties of this yohimban-type alkaloid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding Methyl Reserpate and its extraction.

Q1: What is Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate?

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (CAS No: 2901-66-8) is a monoterpenoid indole alkaloid.[1] It is structurally related to other yohimban alkaloids like yohimbine and is a key intermediate in the synthesis of reserpine analogs.[2] Its complex pentacyclic structure contains multiple chiral centers, making its handling and purification a nuanced process.

Q2: What are the key chemical properties influencing its extraction?

Understanding the molecule's properties is fundamental to designing an effective extraction strategy.

  • Molecular Formula: C23H30N2O5.[1]

  • Basicity: Like other indole alkaloids, the presence of nitrogen atoms in the ring system confers basic properties. The pKa of the structurally similar yohimbine is between 6 and 7.5.[3] This basicity is the cornerstone of the most common extraction technique: acid-base extraction.

  • Solubility: The solubility profile dictates the choice of solvents. Based on data for related alkaloids like yohimbine, it is expected to be readily soluble in polar organic solvents like ethanol and chloroform, and sparingly soluble in water and non-polar solvents like diethyl ether when in its free base form.[3][4] As a salt (e.g., hydrochloride), its solubility in water increases significantly.

  • Stability: Yohimban alkaloids can be sensitive to light and may undergo degradation.[5][6] Furthermore, the ester group is susceptible to hydrolysis under strong acidic or alkaline conditions, which can convert the molecule into its corresponding carboxylic acid, a major source of yield loss.[7][8]

Q3: What is the general principle for extracting yohimban-type alkaloids?

The most effective and widely used method is acid-base extraction . This technique leverages the pH-dependent solubility of the alkaloid. The core principle involves:

  • Acidification: The raw material is treated with an acidic aqueous solution. This protonates the basic nitrogen atoms of the alkaloid, converting it into a salt. This salt is soluble in the aqueous phase, separating it from many neutral and acidic lipophilic impurities.

  • Basification: The acidic aqueous extract is then made alkaline. This deprotonates the alkaloid salt, converting it back to its free base form.

  • Organic Solvent Extraction: The free base, now less soluble in water, is extracted into a water-immiscible organic solvent. This process can be repeated to enhance purity and yield.[9][10]

Q4: How does solvent choice impact extraction efficiency?

Solvent selection is critical and depends on the stage of extraction. A multi-solvent approach is typically required for optimal yield and purity.

SolventPolarityBoiling Point (°C)Primary Use in ExtractionRationale
Methanol/Ethanol Polar Protic64.7 / 78.4Initial Extraction: To extract total alkaloids (both free base and salt forms) from the raw plant matrix.These solvents can solubilize a wide range of compounds, including both the free base and salt forms of alkaloids.[10]
Chloroform/DCM Polar Aprotic61.2 / 39.6Liquid-Liquid Extraction: To extract the free alkaloid base from the basified aqueous solution.These solvents are highly effective at dissolving the free base form of yohimbine-type alkaloids and are immiscible with water.[4][7]
Diethyl Ether Non-polar34.6Purification/Precipitation: Can be used for precipitation or washing of the final product.The target compound is sparingly soluble in diethyl ether, which allows for the removal of more non-polar impurities.[4]
Hexane Non-polar69.0Defatting/Washing: To remove highly non-polar impurities like fats and waxes from the initial extract.Alkaloids have low solubility in hexane, making it ideal for removing lipid-based impurities without significant loss of the target compound.[11]

Section 2: Optimized Extraction & Purification Protocol

This section provides a detailed, step-by-step methodology for extracting and purifying Methyl Reserpate. This protocol is a synthesized model based on established principles for indole alkaloids.

Experimental Workflow Diagram

ExtractionWorkflow cluster_0 Step 1: Initial Extraction (Solid-Liquid) cluster_1 Step 2: Acid-Base Purification (Liquid-Liquid) cluster_2 Step 3: Final Purification & Isolation A Raw Material (e.g., Plant source or crude product) B Macerate/Soxhlet with Methanol A->B C Crude Methanolic Extract B->C D Dissolve in 2% HCl (aq) C->D F Wash with Hexane/DCM (Removes neutral impurities) D->F Purification E Aqueous Acidic Phase (Alkaloid Salts) G Adjust pH to 9-10 (e.g., with NH4OH) E->G F->E Purification H Extract with Chloroform (x3) G->H I Organic Phase (Free Base Alkaloid) H->I J Aqueous Phase (Waste) H->J K Combine Organic Extracts Wash with Brine, Dry (Na2SO4) I->K L Evaporate Solvent (Rotary Evaporator) K->L M Crude Alkaloid Residue L->M N Recrystallize (e.g., from Ethanol/Ether mixture) M->N O Pure Crystalline Product N->O

Caption: Acid-Base Extraction Workflow for Methyl Reserpate.

Step-by-Step Methodology

1. Initial Extraction: a. Grind the dried source material to a fine powder. b. Perform an exhaustive extraction using methanol, either through maceration (soaking for 24-48 hours) or a Soxhlet apparatus for 8-12 hours for higher efficiency.[12] c. Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

2. Acid-Base Liquid-Liquid Extraction: a. Redissolve the crude residue in a 2% hydrochloric acid solution. This converts the basic alkaloid into its water-soluble hydrochloride salt. b. Transfer the acidic solution to a separatory funnel. Perform a wash with hexane or dichloromethane (DCM) to remove non-polar impurities like fats and chlorophyll. Discard the organic phase. c. Slowly basify the remaining aqueous phase to a pH of 9-10 using a cold ammonium hydroxide solution. The solution may become cloudy as the free alkaloid base precipitates. d. Immediately extract the basified solution three times with an equal volume of chloroform.[11] The free base alkaloid will partition into the organic chloroform layer. e. Pool the chloroform extracts.

3. Final Purification: a. Wash the combined chloroform extracts with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. b. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), then filter. c. Evaporate the chloroform under reduced pressure to yield the crude, solid alkaloid. d. For final purification, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and diethyl ether, to obtain the pure crystalline compound.

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process.

Q: My final extraction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a common issue with several potential root causes.

  • Cause 1: Incomplete Initial Extraction. The initial solvent extraction may not have been exhaustive.

    • Solution: Ensure the plant material is finely powdered to maximize surface area. If using maceration, increase the extraction time or perform multiple extraction cycles. Using a Soxhlet extractor is generally more efficient than simple maceration.[13]

  • Cause 2: Compound Degradation. The target molecule may be degrading due to harsh pH or light exposure.

    • Solution: Avoid using excessively strong acids or bases. Perform the basification step in an ice bath to minimize heat-related degradation. Protect solutions containing the alkaloid from direct light at all stages of the process.[5][6] The ester moiety is particularly susceptible to hydrolysis, so prolonged exposure to low or high pH should be minimized.[7]

  • Cause 3: Poor Phase Separation or Emulsion Formation. During liquid-liquid extraction, a stable emulsion between the aqueous and organic layers can form, trapping the compound and preventing efficient separation.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl), which increases the ionic strength of the aqueous phase. Gentle swirling or allowing the funnel to stand for an extended period can also help. In stubborn cases, centrifugation can be effective.

  • Cause 4: Incorrect pH for Partitioning. If the pH is not sufficiently acidic during the initial wash or not sufficiently basic during the extraction, the alkaloid will not partition correctly.

    • Solution: Always use a calibrated pH meter to verify the pH of the aqueous solution. The pH should be < 2 during the acid wash and > 9 during the basic extraction.

Troubleshooting Logic Diagram: Low Yield

Troubleshooting Start Low Extraction Yield Check1 Was initial extraction exhaustive? Start->Check1 Sol1 Increase extraction time/cycles. Use finer powder or Soxhlet. Check1->Sol1 No Check2 Was pH correctly controlled? Check1->Check2 Yes Sol1->Check2 Sol2 Verify pH with meter. Ensure pH < 2 for acid wash and pH > 9 for base extraction. Check2->Sol2 No Check3 Did an emulsion form? Check2->Check3 Yes Sol2->Check3 Sol3 Add brine (NaCl). Centrifuge if necessary. Check3->Sol3 Yes Check4 Was the sample protected from light/heat? Check3->Check4 No Sol3->Check4 Sol4 Use amber glassware. Perform basification in an ice bath. Check4->Sol4 No End Yield Improved Check4->End Yes Sol4->End

Caption: Decision tree for troubleshooting low extraction yield.

Q: The final product is impure, showing multiple spots on TLC. How can I improve its purity?

A: Purity issues often stem from co-extracted compounds with similar properties.

  • Cause 1: Insufficient Defatting. Non-polar impurities were not adequately removed.

    • Solution: Repeat the hexane or DCM wash of the acidic aqueous solution. Performing this wash multiple times is crucial for removing lipids and other non-polar contaminants.

  • Cause 2: Co-extraction of Other Alkaloids. The source material may contain other alkaloids with similar basicity.

    • Solution: A simple acid-base extraction may not separate structurally similar alkaloids. In this case, column chromatography is the recommended next step. A silica gel column with a mobile phase gradient of chloroform and methanol is often effective for separating yohimban-type alkaloids.

  • Cause 3: Ineffective Recrystallization. The chosen solvent system for recrystallization may not be optimal.

    • Solution: Experiment with different solvent systems. A good system is one where the compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol/diethyl ether, methanol/water, or acetone/hexane mixtures.

Section 4: References

  • NextSDS. methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.[Link]

  • Kaur, G. et al. (2021). A literature perspective on the pharmacological applications of yohimbine. PMC. [Link]

  • Muszyńska, B. et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? MDPI. [Link]

  • Google Patents. US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species.

  • Google Patents. WO2022059018A1 - Improved industrial process for extraction of alpha yohimbine from rauwolfia species and the extract thereof.

  • PubChem. Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.[Link]

  • CABI Digital Library. Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant.[Link]

  • BioCrick. Yohimbine Hydrochloride | CAS:65-19-0.[Link]

  • ResearchGate. Structural formula of yohimbine.[Link]

  • Food Safety. Scientific assessment of yohimbe (Pausinystalia yohimbe).[Link]

  • PubChem. Methyl (3beta,20alpha)-11,17alpha-dimethoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16beta-carboxylate, tartrate (1:1).[Link]

  • El-Gohary, A. R. (2015). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application.[Link]

  • ResearchGate. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry.[Link]

  • MDPI. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening.[Link]

  • Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine.[Link]

  • MDPI. Optimization of Extraction Process of Total Alkaloids from Thalictrum delavayi Franch. and Their Therapeutic Potential.[Link]

  • Atlantis Press. Extraction Process Optimization of Total Alkaloid from Actinidia arguta.[Link]

  • Wikipedia. Yohimbine.[Link]

  • ResearchGate. Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Shape for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in HPLC

Welcome to the technical support center for the analysis of complex alkaloid structures. This guide provides a comprehensive, in-depth approach to diagnosing and resolving poor peak shape and tailing for Methyl 18-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of complex alkaloid structures. This guide provides a comprehensive, in-depth approach to diagnosing and resolving poor peak shape and tailing for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a yohimbane alkaloid derivative. As researchers and drug development professionals, achieving symmetrical, sharp peaks is paramount for accurate quantification and robust method development. This document is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for a basic compound like Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate?

The most common culprit is secondary interactions between the basic analyte and residual silanol groups on the surface of the silica-based stationary phase.[1][2][3] Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, being a monoterpenoid indole alkaloid, possesses basic nitrogen atoms that can become protonated.[4] These positively charged sites can then interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the column packing material, leading to a secondary, undesirable retention mechanism that causes peak tailing.[1][2]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor. At a mid-range pH, a portion of the silanol groups on the silica surface will be ionized (negatively charged), while the basic analyte will be protonated (positively charged).[5] This electrostatic attraction leads to the aforementioned secondary interactions and subsequent peak tailing.[2][6] Operating at a pH that is close to the analyte's pKa can also lead to inconsistent ionization and peak distortion.[6]

Q3: Can my HPLC system itself contribute to peak tailing?

Absolutely. If all peaks in your chromatogram are tailing, it's often an indication of a system-level issue rather than a chemical interaction.[1] Potential causes include:

  • Extra-column volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause band broadening and tailing.[6]

  • Improper fittings: A poor connection can create a small void, leading to sample dispersion.[5][7]

  • Column void or damage: A void at the head of the column or a damaged packing bed can cause all peaks to tail.[1][2]

In-Depth Troubleshooting Guide

A systematic approach is key to efficiently resolving chromatographic issues. The following guide will walk you through a logical workflow to identify and rectify the cause of poor peak shape for your analyte.

Step 1: Initial Assessment - System or Analyte Specific?

First, determine if the peak tailing is specific to Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate or if it affects all peaks in your chromatogram.

  • All Peaks Tailing: This strongly suggests a physical issue with the HPLC system or the column itself.[1] Refer to the "System-Wide Issues" section below.

  • Only the Target Analyte (and similar basic compounds) Tailing: This points towards a chemical interaction between your analyte and the stationary phase, which is the primary focus of this guide.

Troubleshooting Workflow for Analyte-Specific Tailing

This workflow is designed to systematically address the most common causes of peak tailing for basic compounds.

Caption: A logical workflow for troubleshooting analyte-specific peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH to minimize silanol interactions and improve the peak shape of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

Rationale: By lowering the mobile phase pH to 3 or below, the vast majority of silanol groups on the silica surface will be protonated (Si-OH), neutralizing their negative charge and thus minimizing the ionic interaction with the protonated basic analyte.[1][2]

Step-by-Step Methodology:

  • Prepare Mobile Phases: Prepare three different aqueous mobile phase buffers at pH 3.5, 3.0, and 2.5. A 10-20 mM phosphate or formate buffer is a good starting point.

  • Initial Conditions: Begin with your current analytical method (column, organic modifier, gradient, etc.).

  • Equilibrate the System: For each pH condition, thoroughly equilibrate the column with at least 20 column volumes of the new mobile phase.

  • Inject Standard: Inject a standard solution of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

  • Data Analysis: For each pH, measure the peak tailing factor (also known as the USP tailing factor or asymmetry factor). A value closer to 1.0 indicates a more symmetrical peak.

Data Presentation:

Mobile Phase pHTailing Factor (T)Observations
Original Method (e.g., pH 4.5) 2.1Significant tailing
3.5 1.6Improved, but tailing still present
3.0 1.2Acceptable peak shape
2.5 1.1Good peak symmetry

Note: The above data is illustrative. Your results may vary.

Protocol 2: Evaluation of a Mobile Phase Additive (Competing Base)

Objective: To mask active silanol sites using a competing base to improve peak shape.

Rationale: A small, basic additive like triethylamine (TEA) can be added to the mobile phase. The TEA molecules will preferentially interact with the active silanol sites, effectively "shielding" them from the larger analyte molecule.[1] This is particularly useful if operating at a low pH is not feasible due to retention or stability issues.

Step-by-Step Methodology:

  • Prepare Modified Mobile Phase: To your optimal mobile phase from the previous experiment (or your original method if pH adjustment was not effective), add a low concentration of a competing base. A common starting point is 0.1% (v/v) triethylamine.

  • Equilibrate the Column: It is crucial to dedicate a column to methods using basic additives to avoid memory effects. Equilibrate the column thoroughly with the modified mobile phase.

  • Inject Standard: Inject your standard and run the same method.

  • Analysis: Compare the peak shape and tailing factor with and without the additive.

Data Presentation:

Mobile Phase AdditiveTailing Factor (T)Observations
None 1.8Noticeable tailing
0.1% Triethylamine 1.3Significant improvement in peak symmetry

Note: Always flush the column extensively after using basic additives to prevent carryover to other methods.

Advanced Solutions: Column Chemistry and System Optimization

If mobile phase optimization does not fully resolve the issue, the next logical step is to consider the stationary phase and the overall system configuration.

Choosing the Right Column

Modern HPLC columns offer significant advantages for analyzing basic compounds.

  • High-Purity, Type B Silica: These columns have a much lower concentration of acidic silanol groups compared to older Type A silica, resulting in reduced tailing for basic analytes.[1]

  • End-Capped Columns: The residual silanol groups on these columns are chemically bonded with a small, inert group, which physically blocks them from interacting with analytes.[2][8]

  • Polar-Embedded Phases: These stationary phases have a polar group (e.g., an amide) embedded within the alkyl chain. This polar group can interact with and shield nearby silanol groups, improving peak shape for basic compounds.[8]

System-Wide Issues and Solutions

As mentioned earlier, if all peaks are tailing, the problem likely lies within the HPLC system itself.

  • Extra-Column Volume: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.125 mm or 0.005 inches) where possible.

  • Column Contamination: A buildup of strongly retained compounds on the column frit or packing material can cause peak distortion. Try flushing the column with a strong solvent or, if necessary, reversing the column (check manufacturer's instructions first) and flushing to waste.[2]

  • Column Void: A void at the column inlet is a common cause of tailing for all peaks. This often requires column replacement.[1][2]

The Mechanism of Silanol Interaction

The following diagram illustrates the fundamental interaction responsible for the peak tailing of basic compounds like Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

Caption: Interaction between a protonated basic analyte and a deprotonated silanol group.

Conclusion

Overcoming poor peak shape for challenging analytes like Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate requires a systematic and informed approach. By understanding the underlying chemical interactions and methodically exploring mobile phase parameters and column technologies, you can achieve robust, reproducible, and accurate results. This guide serves as a starting point for your method development and troubleshooting efforts. For further assistance, always consult the column manufacturer's recommendations and consider the specific properties of your analyte.

References

  • Chrom Tech, Inc. (2025, October 28).
  • Benchchem.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Pittcon. (2009).
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Oxford Academic. (2012, February 23). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases.
  • YouTube. (2025, July 30). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • PubChem. Methyl (3beta,16beta,17alpha,18beta,20alpha)

Sources

Troubleshooting

Stability issues of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate under UV light and heat exposure

Welcome to the Technical Support Center for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (commonly known as Methyl reserpate). Because this compound shares the highly sensitive yohimbane alkaloid skeleton fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (commonly known as Methyl reserpate). Because this compound shares the highly sensitive yohimbane alkaloid skeleton found in reserpine, it is notoriously susceptible to environmental degradation[1].

This guide is designed for analytical chemists and formulation scientists to troubleshoot stability issues, understand the mechanistic causality behind compound degradation, and implement self-validating experimental controls.

Visualized Degradation Pathways

To successfully troubleshoot stability issues, you must first understand how external energy (photons or thermal energy) interacts with the molecule's structural vulnerabilities—specifically the electron-rich indole nucleus and the C-16 methyl ester[1].

G Parent Methyl 18-hydroxy-11,17- dimethoxyyohimban-16-carboxylate (Intact Compound) UV UV/Vis Light Exposure (Photolytic Stress) Parent->UV Heat Elevated Temperature (Thermal Stress) Parent->Heat ΔT Oxidation Indole Nucleus Oxidation UV->Oxidation Isomerization Stereochemical Rearrangement UV->Isomerization Heat->Isomerization Hydrolysis Ester Cleavage (Moisture Dependent) Heat->Hydrolysis Prod1 3,4-Didehydro Derivatives (Highly Fluorescent) Oxidation->Prod1 Prod2 Lumiderivatives & Iso-epimers Isomerization->Prod2 Photochemical Prod3 3-Iso Epimers Isomerization->Prod3 Thermal (C-3) Prod4 Reserpic Acid + Methanol Hydrolysis->Prod4 C-16 Methyl Ester

Figure 1: Mechanistic degradation pathways of Methyl reserpate under photolytic and thermal stress.

Troubleshooting FAQs

Q1: Why does my stock solution develop an intense fluorescence and yellow tint after benchtop exposure?

Expert Insight (Causality): Methyl reserpate contains a yohimbane skeleton with an electron-rich indole nucleus. Upon exposure to UV or ambient light, the molecule undergoes rapid photo-oxidation, forming 3,4-didehydro derivatives[2]. While the intact parent compound is non-fluorescent, the extended π -conjugation in the 3,4-didehydro state creates a highly fluorescent chromophore[2]. Further photochemical rearrangement in acidic conditions yields lumiderivatives and isoreserpine-like epimers[3]. Self-Validating Protocol: Always prepare a "Dark Control" wrapped in aluminum foil alongside your experimental samples. If the exposed sample fluoresces under a 365 nm UV lamp while the dark control remains optically clear, photolysis is definitively the causal factor[2].

Q2: How does thermal stress compromise the structural integrity of the compound during heated assays or long-term storage?

Expert Insight (Causality): Heat drives two distinct degradation mechanisms depending on the solvent environment. In anhydrous conditions, thermal energy overcomes the activation barrier for epimerization at the C-3 position, converting the molecule to its thermodynamically favored 3-iso epimer[1]. If trace moisture is present (e.g., in hygroscopic solvents like DMSO or unsealed aqueous buffers), heat catalyzes the hydrolysis of the C-16 methyl ester, permanently cleaving the molecule into reserpic acid and methanol[1]. Self-Validating Protocol: To isolate the specific degradation mechanism, run parallel thermal stress tests in anhydrous solvent versus an aqueous buffer. Use LC-MS to monitor the mass shift; a loss of 14 Da (conversion of the methyl ester to a carboxylic acid) confirms hydrolysis, whereas an identical mass with a shifted chromatographic retention time confirms epimerization.

Q3: What analytical setup is required to accurately quantify the intact compound amidst its degradation products?

Expert Insight (Causality): Because the degradation products (especially the 3,4-didehydro derivatives and reserpic acid) share the core yohimbane skeleton but possess vastly different polarities and spectral properties, a simple UV assay is insufficient and prone to overestimation due to overlapping absorbances[4]. Self-Validating Protocol: Employ a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) or gradient RP-HPLC method[4]. For HPLC, couple a Diode Array Detector (DAD) with a Fluorescence Detector (FLD). The DAD tracks the loss of the parent peak, while the FLD selectively and sensitively quantifies the emergence of the oxidized fluorophores[2].

Quantitative Degradation Data Summary

The following table summarizes the expected degradation profiles based on standardized stress testing, allowing you to anticipate and detect specific impurities.

Stress ConditionPrimary PathwayMajor DegradantAnalytical Detection ModalityPreventative Measure
UV Light (254/365 nm) Photo-oxidation3,4-didehydro derivativeFluorescence ( λex​ 350 nm, λem​ 450 nm)Amber vials, actinic glassware
UV Light (Acidic pH) Photochemical shiftLumiderivativesHPLC-DAD (Retention time shift)Buffer formulation to pH > 3.0
Heat (>60°C, Anhydrous) Epimerization3-iso epimerHPLC-DAD / HPTLCStore lyophilized at -20°C
Heat + Moisture Ester HydrolysisReserpic Acid + MethanolLC-MS (Mass shift of -14 Da)Desiccators, anhydrous solvents

Standardized Experimental Protocol: Stability-Indicating Forced Degradation

To validate your in-house analytical methods, you must prove they are "stability-indicating" by intentionally degrading the compound and ensuring baseline resolution between the parent drug and its degradants[4]. Follow this ICH-aligned methodology:

Step 1: Solution Preparation Prepare a 1.0 mg/mL stock solution of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in HPLC-grade Methanol. Divide this into three distinct aliquots: Test (Photolytic), Test (Thermal), and Control (Dark/Cold).

Step 2: Photolytic Stress Generation (UV Exposure) Place the Photolytic aliquot in a quartz cuvette or UV-transparent vial. Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours[1].

Step 3: Thermal Stress Generation Transfer the Thermal aliquot to a sealed reaction vial. Heat the vial in a controlled block heater at 80°C for 48 hours[1]. (Pro-tip: To specifically induce and profile hydrolytic pathways, spike this aliquot with 10% v/v LC-MS grade water prior to heating).

Step 4: Control Maintenance Store the Control aliquot at 4°C, strictly protected from ambient light by wrapping the vial entirely in aluminum foil[2]. This serves as your baseline for calculating percent degradation.

Step 5: Chromatographic Analysis & Validation Dilute all samples to a working concentration of . Inject the samples into an RP-HPLC system (C18 column) using a gradient mobile phase (e.g., Methanol:Water with 0.1% Formic Acid). Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples against the dark control[1]. Ensure the resolution factor ( Rs​ ) between the parent peak and the nearest degradant peak is ≥1.5 .

References

  • Studies on the photostability of reserpine in parenteral solutions PubMed (Pharmazie)[Link]

  • CHARACTERISATION OF OXIDATION PRODUCTS OF RAUWOLFIA ALKALOIDS Pakistan Journal of Pharmaceutical Sciences[Link]

  • HPTLC validated stability indicating assay method for marketed herbal antihypertensive formulations Journal of Pharmacy Research (Phmethods) [Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Welcome to the technical support center for the LC-MS/MS analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalytical methods.

Part 1: Understanding Matrix Effects in the Context of Yohimbane Alkaloids

What are matrix effects and why are they a concern for this analysis?

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" encompasses all the components within a sample other than the analyte of interest.[1][2] For Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, which is often analyzed in biological matrices like plasma or serum, these components include proteins, salts, lipids (especially phospholipids), and metabolites.[3][4]

Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5][6] This interference can lead to:

  • Ion Suppression: A decrease in the analyte's signal intensity, which is the more common effect.[7][8][9]

  • Ion Enhancement: An increase in the analyte's signal intensity.[5][6]

These effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[4][5]

What are the typical signs of matrix effects in my assay?

Common indicators that your analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate may be affected by matrix effects include:

  • Poor reproducibility and high variability in quality control (QC) samples.[10]

  • Inaccurate quantification and non-linear calibration curves.

  • A noticeable decrease in the assay's sensitivity.[7]

  • Inconsistent peak areas for your analyte across different batches of the biological matrix.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My signal intensity for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is low and inconsistent, especially in plasma samples. What is the likely cause and how can I fix it?

A1: The most probable cause is ion suppression due to co-eluting phospholipids from the plasma matrix. Phospholipids are a major component of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mode.[4][11][12][13] They can also build up on your analytical column, leading to shifting retention times and further reproducibility issues.

Troubleshooting Steps:

  • Confirm the Presence of Matrix Effects: The first step is to definitively identify if and when matrix effects are occurring in your chromatographic run.

    • Post-Column Infusion: This qualitative technique helps visualize regions of ion suppression or enhancement.[7][10][14]

    • Quantitative Assessment: This involves comparing the analyte's response in a pure solvent versus an extracted blank matrix spiked after extraction.[3][10]

  • Enhance Your Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[1][15]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[7] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly powerful for isolating a yohimbane alkaloid while removing unwanted matrix components.

    • Phospholipid Removal Plates/Cartridges: Products like HybridSPE® utilize a specific interaction to selectively remove phospholipids.[16][17]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and solvent polarity to selectively extract your analyte while leaving behind many interfering substances.[15]

Q2: I'm using a stable isotope-labeled internal standard (SIL-IS), but I'm still seeing variability. Shouldn't the SIL-IS correct for all matrix effects?

A2: While a SIL-IS is the gold standard for compensating for matrix effects, it's not a magic bullet. [18][19] For a SIL-IS to be effective, it must co-elute perfectly with the analyte and experience the exact same ionization suppression or enhancement.[7]

Potential Issues and Solutions:

  • Chromatographic Separation of Analyte and SIL-IS: This can occur, especially with deuterium-labeled standards, due to isotopic effects.[20] Even a slight separation in retention time can mean they are not in the same "suppression zone" at the same time.

    • Solution: Optimize your chromatography to ensure co-elution. If separation persists, consider a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[20]

  • Inter-individual Matrix Variability: The composition of the biological matrix can vary between individuals, leading to different degrees of matrix effects that may not be fully compensated for by the SIL-IS.[19]

    • Solution: During method validation, it is crucial to evaluate matrix effects using at least six different sources of the biological matrix, as recommended by the FDA.[21]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Yes, the "dilute-and-shoot" approach can be effective, but it comes with a significant trade-off. Diluting the sample reduces the concentration of all matrix components, thereby lessening their impact on ionization.[5][14][15]

Considerations:

  • Sensitivity: The primary drawback is a corresponding decrease in the analyte concentration. This approach is only feasible if your assay has sufficient sensitivity to measure the diluted analyte well above the lower limit of quantitation (LLOQ).[5]

  • Not a Complete Solution: While dilution can help, it may not completely eliminate matrix effects, especially if the interfering compounds are present at high concentrations.

Part 3: Protocols and Methodologies

Here are detailed protocols for assessing and mitigating matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows you to calculate a "Matrix Factor" (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike your analyte and SIL-IS into the final mobile phase or reconstitution solvent at two concentrations (low and high QC levels).

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and process them using your sample preparation method. Spike the analyte and SIL-IS into the final, extracted matrix at the same low and high concentrations as Set A.[3]

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    The FDA guidance suggests that the precision of the IS-normalized MF across the different matrix lots should be ≤15% CV.[22]

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

This is a general protocol that can be adapted for specific SPE cartridges.

  • Sample Pre-treatment: Precipitate proteins by adding 3 parts of acetonitrile (containing your SIL-IS) to 1 part of plasma. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute your analyte with an appropriate solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Comparison of Sample Preparation Techniques
TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, inexpensive.Does not effectively remove phospholipids or salts.High-throughput screening where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[15]Can be labor-intensive, requires solvent optimization.Removing polar interferences and concentrating the analyte.
Solid-Phase Extraction (SPE) Highly selective, excellent for removing phospholipids, can be automated.[17][23]Requires method development, can be more expensive.Achieving the lowest detection limits and minimizing matrix effects.
Phospholipid Removal Plates Fast, specific for phospholipid removal, simple workflow.[11][16]May not remove other types of interferences.High-throughput bioanalysis where phospholipids are the primary concern.

Part 4: Visualizing the Workflow

Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting start Poor Reproducibility or Inaccurate Results assess_me Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, PLR) me_present->optimize_sp Yes other_issue Investigate Other Issues (e.g., Instrument, Standard Stability) me_present->other_issue No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->me_present no_me No Significant Matrix Effect revalidate->no_me Resolved

Caption: A decision tree for systematically troubleshooting matrix effects.

Mechanism of Phospholipid Removal by HybridSPE®

HybridSPE_Mechanism cluster_0 Sample + Precipitation Solvent cluster_1 HybridSPE® Plate cluster_2 Clean Eluate Analyte { Analyte | Methyl 18-hydroxy...} SPE_Phase Zirconia-Coated Silica (Lewis Acid) Clean_Analyte Analyte Analyte->Clean_Analyte Passes Through Phospholipid { Phospholipid | Phosphate Headgroup} Phospholipid->SPE_Phase Lewis Acid-Base Interaction (Retention)

Sources

Troubleshooting

Adjusting mobile phase pH for optimal Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate retention time

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic analysis of complex molecules. Today, we focus on a common challenge: adjusting mobile phase pH for optimal retention time of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate and related yohimbane alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, and why is mobile phase pH so critical for its HPLC analysis?

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is a derivative of yohimbine, a well-known indole alkaloid[1][2][3]. Like its parent compound, it is a weakly basic molecule due to the presence of nitrogen atoms within its pentacyclic structure[1][2][3]. The basicity of this compound is defined by its pKa, which for the parent yohimbine is in the range of 6.0-7.5[1][2][3]. The pKa is the pH at which the compound is 50% ionized (protonated) and 50% non-ionized (neutral).

In reverse-phase high-performance liquid chromatography (RP-HPLC), the retention of an ionizable compound is highly dependent on its ionization state. The neutral form is more hydrophobic and will be more strongly retained by the non-polar stationary phase (e.g., C18). Conversely, the ionized (protonated) form is more polar and will be less retained, eluting from the column earlier. Therefore, controlling the pH of the mobile phase is a powerful tool to manipulate the retention time and selectivity of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate[4][5].

Q2: How does mobile phase pH specifically affect the retention time of this basic compound in reverse-phase HPLC?

For a basic compound like Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, the relationship between mobile phase pH and retention time is straightforward:

  • At a low pH (well below the pKa) , the compound will be predominantly in its protonated, ionized form. This increased polarity leads to weaker interaction with the hydrophobic stationary phase, resulting in a shorter retention time.

  • At a high pH (well above the pKa) , the compound will be in its neutral, non-ionized form. This makes it more hydrophobic, leading to a stronger interaction with the stationary phase and a longer retention time[4][5].

  • When the mobile phase pH is close to the pKa , small changes in pH can cause significant shifts in retention time, leading to poor reproducibility[4][6]. For robust method development, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa[7].

The following diagram illustrates this relationship:

cluster_low_ph Low pH (pH << pKa) cluster_high_ph High pH (pH >> pKa) low_ph_state Analyte is Protonated (Charged) low_ph_interaction Weak interaction with C18 low_ph_state->low_ph_interaction low_ph_result Short Retention Time low_ph_interaction->low_ph_result high_ph_state Analyte is Neutral high_ph_interaction Strong interaction with C18 high_ph_state->high_ph_interaction high_ph_result Long Retention Time high_ph_interaction->high_ph_result

Caption: Analyte state and retention at different pH values.

Q3: How do I select an appropriate buffer for my mobile phase?

The primary role of a buffer in HPLC is to maintain a constant pH, which is crucial for reproducible retention times of ionizable compounds[7]. When selecting a buffer, consider the following:

  • Desired pH and Buffer pKa: Choose a buffer with a pKa value within ±1 pH unit of your desired mobile phase pH for optimal buffering capacity[7][8].

  • Detector Compatibility: If you are using a mass spectrometer (LC-MS), volatile buffers such as ammonium formate or ammonium acetate are essential as they will not contaminate the ion source[7][8]. For UV detection, non-volatile buffers like phosphate are common, but be mindful of their UV cutoff[4].

  • Buffer Concentration: A good starting point for buffer concentration is between 25-50 mM[7][9]. Too low a concentration may not provide sufficient buffering capacity, while too high a concentration can lead to precipitation when mixed with the organic modifier[8].

Common HPLC BufferspKaEffective pH RangeUV Cutoff (nm)
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200
Formate3.82.8-4.8~210
Acetate4.83.8-5.8~210
Citrate3.1, 4.8, 6.42.1-7.4~230

Troubleshooting Guide

Problem 1: My peak for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is exhibiting significant tailing.

Peak tailing is a common issue when analyzing basic compounds and can compromise quantification and resolution[6][10][11].

Primary Cause: Secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of the silica-based stationary phase are the most frequent cause of peak tailing for basic compounds[6][10][12][13].

Solutions:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2-3) protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions with your basic analyte. This is often the most effective solution[12].

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing your analyte from interacting with them[12].

  • Increase Buffer Concentration: A higher buffer concentration can also help to shield the silanol groups and improve peak shape[12].

  • Select a Modern HPLC Column: Use a high-purity, end-capped silica column (Type B). These columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds[6].

Problem 2: I am not achieving sufficient retention for my compound; it elutes too close to the void volume.

Insufficient retention can lead to poor resolution from other early-eluting compounds and the solvent front.

Primary Cause: The mobile phase pH is likely too low, causing the basic analyte to be fully protonated and thus, highly polar.

Solutions:

  • Increase the Mobile Phase pH: Gradually increase the pH of your mobile phase. As the pH gets closer to and surpasses the pKa of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, the compound will become more neutral and, therefore, more retained on the C18 column[5].

  • Decrease the Organic Solvent Concentration: If adjusting the pH is not sufficient or desirable, reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of all compounds, including your analyte.

Experimental Protocol: pH Scouting to Determine Optimal Retention

This protocol outlines a systematic approach to finding the optimal mobile phase pH for the analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

Objective: To determine the effect of mobile phase pH on the retention time and peak shape of the target analyte.

Materials:

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer reagents (e.g., formic acid, ammonium formate, ammonium acetate)

  • pH meter

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of your analyte in a suitable solvent (e.g., methanol).

    • Prepare aqueous buffer solutions at three different pH levels. For a basic compound with an estimated pKa of ~7, a good starting range would be pH 3, pH 5, and pH 7.

      • pH 3: 0.1% Formic acid in water

      • pH 5: 10 mM Ammonium acetate in water, pH adjusted with acetic acid

      • pH 7: 10 mM Ammonium phosphate in water, pH adjusted with phosphoric acid or ammonia

  • Prepare Mobile Phases:

    • For each pH level, prepare a mobile phase of 50:50 (v/v) aqueous buffer:acetonitrile.

    • Filter and degas all mobile phases before use.

  • HPLC Analysis:

    • Equilibrate the column with the first mobile phase (pH 3) for at least 15 column volumes.

    • Inject the analyte standard and record the chromatogram.

    • Repeat the equilibration and injection for the other two mobile phases (pH 5 and pH 7).

  • Data Analysis:

    • For each pH, record the retention time (t_R) and the peak asymmetry factor (A_s).

    • Compile the data in a table for comparison.

Expected Results:

Mobile Phase pHRetention Time (min)Peak Asymmetry (A_s)Observations
3.0ShortGood (close to 1.0)Analyte is fully protonated, good peak shape due to silanol suppression.
5.0IntermediateMay show some tailingAnalyte is partially protonated.
7.0LongMay show significant tailingAnalyte is mostly neutral, but silanols are deprotonated.

The following workflow diagram summarizes the pH scouting experiment:

start Start: pH Scouting Experiment prep_stock Prepare Analyte Stock Solution start->prep_stock prep_buffers Prepare Aqueous Buffers (e.g., pH 3, 5, 7) prep_stock->prep_buffers prep_mobile_phases Prepare Mobile Phases (Buffer:ACN) prep_buffers->prep_mobile_phases hplc_analysis Perform HPLC Analysis for each pH prep_mobile_phases->hplc_analysis data_analysis Analyze Data: Retention Time & Peak Shape hplc_analysis->data_analysis select_optimum Select Optimal pH for Method Development data_analysis->select_optimum end_exp End select_optimum->end_exp

Caption: Workflow for a pH scouting experiment.

By systematically evaluating the effect of pH, you can select the optimal conditions that provide the desired retention time, resolution, and peak shape for your analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

References

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? (n.d.). Axion Labs. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • Saxena, N. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? (2024, November 29). MDPI. Retrieved from [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). Retrieved from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • pH Gradient Reversed-Phase HPLC. (2003, December 31). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • A literature perspective on the pharmacological applications of yohimbine - PMC. (n.d.). Retrieved from [Link]

  • A literature perspective on the pharmacological applications of yohimbine. (2022, October 20). Taylor & Francis. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2004, March 15). Retrieved from [Link]

  • Using pH LC to Control Selectivity of Acidic and Basic Compounds by HPLC (TN-1042). (2022, May 20). Phenomenex. Retrieved from [Link]

  • Methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Yohimbine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Methyl (3beta,20alpha)-11,17alpha-dimethoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16beta-carboxylate, tartrate (1:1). (n.d.). PubChem. Retrieved from [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024, March 28). Agilent. Retrieved from [Link]

  • Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical HPLC method development screening. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech. Retrieved from [Link]

  • (PDF) HPLC, A practical guide for the beginner users. (2022, December 8). ResearchGate. Retrieved from [Link]

Sources

Optimization

Troubleshooting low binding affinity results in Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate vesicle assays

Guide for: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Assays Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Introduction: Navigating t...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Assays Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Navigating the Nuances of Yohimbine Analog Binding Assays

This guide is designed to serve as a dedicated technical resource for researchers encountering challenges with low binding affinity results in vesicle assays involving Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. This compound, a derivative of yohimbine and an analog of reserpine, is expected to interact with vesicular monoamine transporters (VMATs), which are critical for the storage and release of neurotransmitters.[1][2][3][4] Low binding affinity can stem from a multitude of factors, from the integrity of your biological preparations to the subtle yet critical parameters of your assay conditions.

As your partner in research, this support center moves beyond a simple checklist. Here, we delve into the causality behind common experimental pitfalls and provide logically structured troubleshooting pathways. Our goal is to empower you to not only solve the immediate issue but also to build more robust and reliable assay systems for your future research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common questions and issues that arise during vesicle-based binding assays with yohimbine-like compounds.

Question 1: My calculated binding affinity (Kd or Ki) for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is significantly weaker than expected for a reserpine analog. Where should I start troubleshooting?

This is a common and often multifaceted problem. A systematic approach, starting with the most likely culprits, is key. We can break this down into three primary areas: the ligand itself, the vesicle preparation, and the assay conditions.

Troubleshooting Pathway: Initial Checks

cluster_ligand Ligand Verification cluster_vesicles Vesicle Quality Control cluster_assay Assay Parameter Optimization Start Low Binding Affinity Observed Ligand Step 1: Ligand Integrity & Concentration Start->Ligand Vesicles Step 2: Vesicle & Transporter Integrity Ligand->Vesicles L1 Verify Stock Concentration (e.g., UV-Vis Spectrophotometry) Assay Step 3: Assay Conditions & Protocol Vesicles->Assay V1 Use Freshly Prepared Vesicles/ Membrane Fractions A1 Confirm Radioligand Quality (e.g., [3H]dihydrotetrabenazine) L2 Assess Purity & Degradation (e.g., HPLC, LC-MS) L3 Check Solubility & Aggregation in Assay Buffer V2 Confirm Transporter Presence (e.g., Western Blot for VMAT2) V3 Assess Vesicle Integrity & Proton Gradient (e.g., Acridine Orange Quench Assay) A2 Optimize Incubation Time & Temperature A3 Verify Buffer Composition (pH, Ionic Strength)

Caption: Initial troubleshooting workflow for low binding affinity.

Question 2: I'm observing very high background or non-specific binding, which is masking the specific binding signal. What are the likely causes and solutions?

High non-specific binding (NSB) is a frequent issue with hydrophobic molecules like yohimbine derivatives, which can interact with the lipid bilayer of vesicles or the filter apparatus.[5][6][7]

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution(s)
Compound Hydrophobicity The compound partitions into the lipid membrane of the vesicles or adsorbs to plasticware and filters, independent of the VMAT2 binding site.[5][6]- Add a detergent: Include a low concentration of a mild, non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your wash buffer to reduce hydrophobic interactions.[7] - Add Bovine Serum Albumin (BSA): Include BSA (0.1-1%) in the binding buffer. BSA can bind to hydrophobic compounds, reducing their free concentration available for non-specific interactions.[8] - Pre-treat filters: Soak your filter mats (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the ligand to the filter material.
Radioligand Concentration Using a radioligand concentration significantly above its Kd value increases the likelihood of it binding to low-affinity, non-saturable sites.- Titrate the radioligand: Ensure you are using the radioligand at a concentration at or below its Kd for VMAT2 (e.g., 1-3 nM for [³H]dihydrotetrabenazine).[9][10]
Insufficient Washing Unbound radioligand is not adequately removed after incubation, leading to artificially high counts.- Optimize wash steps: Increase the number of washes (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer used. Ensure the filtration and washing process is rapid to prevent dissociation of specifically bound ligand.[9]
Vesicle Aggregation Aggregated vesicles can trap radioligand, leading to high background that is difficult to wash away.- Ensure proper vesicle preparation: Briefly sonicate or pass the vesicle suspension through a small-gauge needle before use to ensure a homogenous preparation. Check for visible precipitation.
Question 3: My results show high variability between replicates. How can I improve the reproducibility of my assay?

High variability can obscure real binding events and make data interpretation unreliable. The source is often procedural or related to the stability of reagents.

Troubleshooting High Variability:

cluster_procedural Procedural Factors cluster_reagent Reagent Stability Start High Variability Between Replicates P1 Inconsistent Pipetting Start->P1 R1 Compound Degradation (Prepare fresh dilutions) Start->R1 P2 Incomplete Mixing P1->P2 Sol_Pipette Use calibrated pipettes; reverse pipetting for viscous solutions. P1->Sol_Pipette Solution P3 Temperature Fluctuations P2->P3 Sol_Mix Vortex all solutions before adding to plate. P2->Sol_Mix Solution P4 Filtration/Washing Issues P3->P4 Sol_Temp Use a temperature-controlled incubator/water bath. P3->Sol_Temp Solution Sol_Filter Ensure uniform vacuum and consistent wash times. P4->Sol_Filter Solution R2 Radioligand Degradation R1->R2 Sol_Fresh Prepare dilutions from stock immediately before use. R1->Sol_Fresh Solution R3 Vesicle Instability (Freeze-thaw cycles) R2->R3 Sol_Radio Check age and storage; purchase new batch if necessary. R2->Sol_Radio Solution Sol_Vesicle Use fresh preparations; avoid multiple freeze-thaw cycles. R3->Sol_Vesicle Solution

Caption: Key factors and solutions for addressing high replicate variability.

Question 4: Could the structure of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate itself be the issue?

Yes, the specific chemical properties of your test compound are crucial. The addition of hydroxyl (-OH) and methoxy (-OCH3) groups to the yohimbine scaffold can alter its binding properties compared to the parent molecule or other analogs.

  • Impact of Substitutions: Hydroxylation of the yohimbine scaffold has been shown to decrease binding affinity for α2-adrenoceptors, though this effect can be offset by differences in plasma protein binding in biological systems.[8] While VMAT2 is a different target, similar structure-activity relationships may apply. The methoxy groups can also influence the molecule's conformation and electronic distribution, potentially altering its fit within the VMAT2 binding pocket.

  • Compound Stability: While yohimbine is generally stable, its derivatives can be susceptible to degradation, especially in solution.[11] It is crucial to confirm the stability of your compound under your specific assay conditions (pH, temperature, buffer components). A forced degradation study can be informative.

Experimental Protocols

Protocol 1: Standard VMAT2 Radioligand Binding Assay

This protocol is a representative competitive binding assay to determine the Ki of a test compound against VMAT2.

Materials:

  • Vesicle/Membrane Source: Synaptic vesicles isolated from rodent brain (e.g., striatum) or membrane preparations from cells stably expressing human VMAT2.

  • Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ or ³H-TBZOH) with high specific activity.

  • Assay Buffer: e.g., Modified HEPES buffer (pH 7.4-8.0).[10]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Test Compound: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, serially diluted.

  • Non-Specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM Reserpine or Tetrabenazine).[12]

  • Apparatus: 96-well filter plates (e.g., GF/B), cell harvester/filtration manifold, microplate scintillation counter, scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, vesicle/membrane preparation (typically 20-50 µg protein/well), and either vehicle, non-specific binding control, or a concentration of your serially diluted test compound.[9]

  • Radioligand Addition: Add [³H]DTBZ to all wells at a final concentration near its Kd (e.g., 2 nM).[10][12]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) or 37°C. Ensure the plate is covered to prevent evaporation.[10]

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Allow filters to dry completely. Add scintillation fluid to each well and quantify the bound radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Total Binding: CPM in wells with vehicle only.

    • Non-Specific Binding (NSB): CPM in wells with the high concentration of control inhibitor.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of your test compound to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Assessing Vesicle Integrity and Proton Gradient

The function of VMAT2 is critically dependent on a proton gradient (ΔpH) across the vesicle membrane, established by a V-type ATPase.[13][14] A compromised gradient will prevent proper transporter function and can alter inhibitor binding.

Method: Acridine Orange (AO) Quench Assay

  • Principle: AO is a fluorescent dye that accumulates in acidic compartments, leading to a quenching of its fluorescence. A functional proton gradient in the vesicles will cause AO to be taken up, reducing the fluorescence signal.

  • Procedure:

    • Add vesicles to a cuvette with a suitable buffer (e.g., HEPES-KOH, pH 7.4, with KCl and MgSO4).

    • Add ATP to energize the V-type ATPase and initiate proton pumping.

    • Add a low concentration of Acridine Orange (e.g., 5-10 µM).

    • Monitor the decrease in fluorescence over time using a fluorometer. A steady decrease indicates the formation of a proton gradient.

    • To confirm, add a proton ionophore (like FCCP or nigericin) which will dissipate the gradient, causing a rapid increase in fluorescence as AO is released.

  • Interpretation: If you do not observe a significant ATP-dependent quench in fluorescence, your vesicles may be leaky, or the V-type ATPase may be inactive. This is a critical quality control step before proceeding with binding assays.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Effects of Reserpine Hydrochloride on Synaptic Vesicle Trafficking. BenchChem.
  • BenchChem. (2025). Troubleshooting Lobelane Hydrochloride VMAT2 Binding Assay Results: A Technical Support Guide. BenchChem.
  • ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?.
  • Eurofins Discovery. (n.d.). VMAT (Non-Selective) Human Vesicular Monoamine Transporter Binding LeadHunter Assay - TW. Eurofins Discovery.
  • Eurofins Discovery. (n.d.). VMAT (Non-Selective) Human Vesicular Monoamine Transporter Binding LeadHunter Assay - TW. Eurofins Discovery.
  • Metzger, R. R., et al. (n.d.).
  • Szerb, J. C. (n.d.). Vesicular Monoamine Transport Inhibitors.
  • ResearchGate. (n.d.). Function and transport model of VMAT2 a,b, The binding of [³H]reserpine....
  • Sievert, M. K., et al. (n.d.). Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels. PMC.
  • Caudle, W. M., et al. (n.d.). Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters. PMC.
  • MDPI. (2022). Impact of Storage Conditions on EV Integrity/Surface Markers and Cargos. MDPI.
  • Berlan, M., et al. (n.d.).
  • ResearchGate. (n.d.). Effects of yohimbine and selected tethered yohimbine analogs on....
  • PMC. (2021).
  • Hong Kong Baptist University. (2021). An in vitro vesicle formation assay reveals cargo clients and factors that mediate vesicular trafficking. Hong Kong Baptist University.
  • PubMed. (n.d.). Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities. PubMed.
  • MDPI. (2024).
  • Wikipedia. (n.d.). Vesicular monoamine transporter. Wikipedia.
  • PMC. (n.d.). The vesicular monoamine transporter 2: an underexplored pharmacological target. PMC.
  • DMPK. (2024).
  • ResearchGate. (n.d.). Optimizing the Signal-to-Noise Ratio using the Virtual Line of Sight and Choosing the Appropriate Dimensions.
  • MDPI. (2022). Targeting the Structural Integrity of Extracellular Vesicles via Nano Electrospray Gas-Phase Electrophoretic Mobility Molecular Analysis (nES GEMMA). MDPI.
  • ResearchGate. (2026). (PDF) An in vitro vesicle formation assay reveals cargo clients and factors that mediate vesicular trafficking.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • NextSDS. (n.d.). methyl (3beta,16beta,17alpha,18beta,20alpha)
  • PubMed. (2007). Identification of the substrate binding region of vesicular monoamine transporter-2 (VMAT-2) using iodoaminoflisopolol as a novel photoprobe. PubMed.
  • PubMed. (1991). Nonclassical hydrophobic effect in membrane binding equilibria. PubMed.
  • ResearchGate. (n.d.). Yohimbine and its 2 derivatives.
  • PLOS Computational Biology. (2014). Hydrophobic Compounds Reshape Membrane Domains.
  • SCIEX. (2019).
  • PMC. (n.d.). Vesicular monoamine transporter (VMAT)
  • eLife. (n.d.).
  • PubMed. (2022).
  • PubMed. (2011).
  • PMC. (2025). Molecular basis of vesicular monoamine transport and neurological drug interactions. PMC.
  • ResearchGate. (n.d.). Mechanism of Selective Inhibition of Yohimbine and Its Derivatives in Adrenoceptor α2 Subtypes.
  • eLife. (2024).
  • PubMed. (n.d.). Yohimbine-induced seizures involve NMDA and GABAergic transmission. PubMed.
  • Department of Neurosciences. (2025).
  • Cees Dekker Lab. (2008). Optimizing the Signal-to-Noise Ratio for Biosensing with Carbon Nanotube Transistors. Cees Dekker Lab.
  • PMC. (n.d.). Structural insights into vesicular monoamine storage and drug interactions. PMC.
  • PLOS One. (2025).
  • ResearchGate. (n.d.). Effect of methoxy substitution on BZD binding affinity.
  • ResearchGate. (n.d.). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application.

Sources

Troubleshooting

Technical Support Center: Optimization of ESI Parameters for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

As Senior Application Scientists, we understand that robust and reproducible mass spectrometry data is the bedrock of successful research. This guide is designed to provide you with expert-driven, actionable solutions fo...

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Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we understand that robust and reproducible mass spectrometry data is the bedrock of successful research. This guide is designed to provide you with expert-driven, actionable solutions for optimizing the electrospray ionization (ESI) of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a complex yohimbine alkaloid. Our approach moves beyond simple checklists to explain the causality behind each parameter, empowering you to troubleshoot effectively and build self-validating methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when developing an ESI-MS method for this yohimbine derivative.

Q1: What is the expected primary ion for this molecule and in which ionization mode should I operate?

A1: Given its yohimbine alkaloid structure containing multiple basic nitrogen atoms, Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is expected to ionize most efficiently in positive ion mode . The primary ion you should target is the protonated molecule, [M+H]⁺ .[1][2][3][4] The strong basicity of the tertiary amine groups in the core structure makes them preferential sites for protonation, even with mild mobile phase additives.[5] While negative mode is possible, the sensitivity is expected to be significantly lower.[2][3]

Q2: My signal intensity for the [M+H]⁺ ion is very low or unstable. What are the first things I should check?

A2: Low or unstable signal is a multifaceted issue, but the root cause often lies in one of three areas:

  • Improper Mobile Phase Composition: The analyte must be ionized in solution before it is sprayed. Ensure your mobile phase contains a proton source. A volatile acid like 0.1% formic acid is the standard and highly effective choice for protonating basic compounds like alkaloids.[6][7]

  • Suboptimal Spray Voltage: An incorrect spray voltage can lead to an unstable Taylor cone, resulting in erratic signal.[8] If the voltage is too high, it can cause a corona discharge, which suppresses the analyte signal and may be indicated by the appearance of protonated solvent clusters in the spectrum.[8]

  • Inefficient Desolvation: If the drying gas flow rate or temperature is too low, the solvent may not fully evaporate from the droplets. This leads to the formation of solvent clusters around your ion of interest, reducing the abundance of the bare [M+H]⁺ ion and suppressing the signal.[9]

Q3: I see multiple peaks: [M+H]⁺, [M+Na]⁺, and even [M+K]⁺. How can I promote the protonated molecule and reduce these adducts?

A3: Adduct formation is a common phenomenon in ESI and occurs when ions like sodium (Na⁺) or potassium (K⁺) outcompete protons for the analyte molecule.[10][11][12]

  • Confirmation: The mass difference between these peaks is a key indicator. The mass of [M+Na]⁺ will be 21.98 Da higher than [M+H]⁺, and [M+K]⁺ will be 37.96 Da higher.

  • Mitigation:

    • Source Cleanliness: The primary source of sodium and potassium is often contamination from glassware, solvents, or salts in the sample matrix. Ensure you are using high-purity solvents (LC-MS grade) and clean tubes.

    • Mobile Phase Additives: Adding a source of protons can competitively inhibit adduct formation. Ammonium formate or ammonium acetate can be effective, as the ammonium ion (NH₄⁺) can help protonate the analyte while the acetate or formate can bind with stray alkali metal ions.[13]

    • Reduce Cone Voltage: High cone voltages can sometimes enhance the relative intensity of adducts. A moderate reduction may favor the [M+H]⁺ ion.

Q4: My molecule appears to be fragmenting before it even enters the mass analyzer (in-source fragmentation). How can I get a clean molecular ion?

A4: In-source fragmentation (ISF) or collision-induced dissociation (CID) happens when ions are accelerated into the higher-pressure region of the mass spectrometer interface, where they collide with gas molecules and break apart.[10][14][15]

  • Primary Cause: The most common cause is an excessively high cone voltage (also known as fragmentor voltage or declustering potential).[14][16] This voltage is designed to strip away solvent molecules, but if set too high, the excess energy induces fragmentation.

  • Solution: The most effective way to reduce ISF is to systematically lower the cone voltage.[16] Start with a higher voltage where you see fragmentation and gradually decrease it until the fragment ions disappear and the [M+H]⁺ ion is maximized. For fragile molecules, this value can be quite low (e.g., 10-20 V).[17]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Maximizing Signal Intensity

This guide provides a logical workflow for moving from a weak, noisy signal to a strong, stable one. The underlying principle is to optimize each stage of the ESI process sequentially: ion formation in solution, droplet generation, and gas-phase ion liberation.

ESI_Optimization_Workflow cluster_0 Phase 1: Solution Chemistry cluster_1 Phase 2: Droplet Formation & Desolvation cluster_2 Phase 3: Ion Sampling & Focusing A Start: Infuse Analyte (1-5 µg/mL in 50:50 ACN:H₂O) B Screen Mobile Phase Additives (0.1% Formic Acid vs. 5mM NH₄OAc) A->B Establish Ionization C Optimize Gas Flow & Temperature (Nebulizer, Drying Gas) B->C Initial Signal Found D Optimize Spray Voltage (for stable spray) C->D E Optimize Cone/Fragmentor Voltage (Maximize [M+H]⁺, Minimize ISF) D->E Stable Signal Achieved F Fine-tune Capillary Position (if adjustable on instrument) E->F G Result: Optimized, Stable Signal F->G

Caption: A systematic workflow for ESI-MS parameter optimization.

  • Establish Efficient Ionization (Solution Phase):

    • Action: Prepare a 1-5 µg/mL solution of your analyte in a 50:50 acetonitrile/water mixture. Infuse this solution directly into the mass spectrometer.

    • Rationale: Direct infusion removes chromatographic variability and provides a constant stream of analyte for tuning.

    • Troubleshooting: If no signal is observed, first confirm the instrument is functioning with a known standard. Then, add 0.1% formic acid to your infusion solution. The acidic environment is critical for protonating the basic nitrogen sites on the yohimbine scaffold, which is the first step to generating an [M+H]⁺ ion.[6][7][18]

  • Optimize Droplet Formation and Desolvation (Gas Phase Transition):

    • Action: Adjust the nebulizer and drying gas flow rates and the drying gas temperature.

    • Rationale: The nebulizing gas helps create a fine aerosol of charged droplets. The drying gas provides thermal energy to evaporate the solvent.[9] There is an optimal balance; too much gas can dilute the ion plume, while too little or too low a temperature will result in incomplete desolvation and solvent clusters.

    • Troubleshooting: Start with manufacturer-recommended settings. Increase the drying gas temperature in 25°C increments (e.g., from 250°C to 400°C) and observe the [M+H]⁺ signal. Do the same for the gas flow rate. A plot of signal intensity versus the parameter value will reveal the optimal setting.

  • Optimize Ion Sampling (Interface Region):

    • Action: Adjust the spray voltage and cone voltage.

    • Rationale: The spray voltage creates the electric field necessary for droplet charging and emission from the capillary tip.[8] The cone voltage pulls the generated ions from the atmospheric pressure region into the vacuum of the mass analyzer. As discussed in the FAQs, this parameter is critical for preventing fragmentation.[10]

    • Troubleshooting: Adjust the spray voltage until the total ion current (TIC) is stable. Then, tune the cone voltage, starting high enough to see some fragmentation and then reducing it until the [M+H]⁺ is maximized. This ensures you are operating under "soft" ionization conditions that preserve the intact molecule.

Section 3: Key Parameter Reference Table

This table summarizes the critical ESI parameters, their function, and troubleshooting guidance.

ParameterFunction in ESI ProcessTypical Starting Range (Positive Mode)Indication if Too LowIndication if Too High
Spray/Capillary Voltage Creates electric field for droplet charging and Taylor cone formation.3000 - 4500 VUnstable spray, intermittent signal.Corona discharge, signal suppression, ozone smell.[8]
Cone/Fragmentor Voltage Accelerates ions for desolvation and transfer into the MS vacuum region.15 - 80 VPoor ion transmission, solvent cluster adducts.In-source fragmentation of the [M+H]⁺ ion.[14][16]
Drying Gas Temperature Provides thermal energy to evaporate solvent from droplets.250 - 400 °CIncomplete desolvation, solvent adducts (e.g., [M+H+CH₃CN]⁺), low signal.Thermal degradation of the analyte (unlikely for this molecule but possible).
Drying Gas Flow Rate Sweeps away solvent vapor, aiding in desolvation.8 - 15 L/minInefficient solvent removal, signal suppression.Cooling of the ESI source, dilution of the ion plume, reduced sensitivity.
Nebulizer Gas Pressure Assists in forming a fine aerosol, enabling use of higher flow rates.30 - 60 psiLarge droplets, poor desolvation, unstable spray.Premature solvent evaporation, signal instability.
Mobile Phase pH/Additive Ensures analyte is in an ionizable state (protonated) in solution.0.1% Formic AcidPoor protonation, very low or no signal.(Not applicable for acids) Ion suppression if using non-volatile acids/buffers.

Section 4: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common ESI-MS problems with your analyte.

Troubleshooting_Tree Start Problem Observed LowSignal Low / No Signal Start->LowSignal UnstableSignal Unstable Signal Start->UnstableSignal WrongMass Wrong Mass / Adducts Start->WrongMass Fragmentation In-Source Fragmentation Start->Fragmentation CheckProtonation Is 0.1% Formic Acid in mobile phase? LowSignal->CheckProtonation CheckVoltage Is Spray Voltage optimized? UnstableSignal->CheckVoltage CheckAdducts Mass difference match Na⁺ (+21.98) or K⁺ (+37.96)? WrongMass->CheckAdducts CheckConeV Is Cone/Fragmentor Voltage too high? Fragmentation->CheckConeV CheckGasesTemp Are Gas Flow & Temp optimized? CheckProtonation->CheckGasesTemp Yes AddAcid Solution: Add 0.1% FA to mobile phase. CheckProtonation->AddAcid No OptimizeGases Solution: Systematically optimize gas flow and temp. CheckGasesTemp->OptimizeGases No CheckFlowRate Is LC flow rate stable and appropriate? CheckVoltage->CheckFlowRate Yes OptimizeVoltage Solution: Adjust spray voltage for stable TIC. CheckVoltage->OptimizeVoltage No CheckLC Solution: Check for leaks, pump issues, or blockage. CheckFlowRate->CheckLC No UseAmmonium Solution: Use high-purity solvents. Consider 5mM NH₄OAc. CheckAdducts->UseAmmonium Yes CheckOther Is it a dimer [2M+H]⁺ or other contaminant? CheckAdducts->CheckOther No DiluteSample Solution: Dilute sample to reduce dimer formation. CheckOther->DiluteSample Yes LowerConeV Solution: Systematically lower cone voltage until [M+H]⁺ is maximized. CheckConeV->LowerConeV Yes

Caption: A decision tree for troubleshooting common ESI-MS issues.

References

  • Operating Conditions of ESI-MS/MS for the Detection of Eight Target Alkaloids. (n.d.). Wiley. Retrieved March 21, 2026, from [Link]

  • Wilson, S. R., et al. (n.d.). Characterization of Alkaloids By Electrospray Mass Spectrometry. Tetrahedron Letters. Retrieved March 21, 2026, from [Link]

  • de Moraes, M. C., et al. (2018). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry. Retrieved March 21, 2026, from [Link]

  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. (2019). Agilent Technologies. Retrieved March 21, 2026, from [Link]

  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. Retrieved March 21, 2026, from [Link]

  • Gora, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy. Retrieved March 21, 2026, from [Link]

  • Li, Y., et al. (2013). Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn. Molecules. Retrieved March 21, 2026, from [Link]

  • Pitt, J. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. Retrieved March 21, 2026, from [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved March 21, 2026, from [Link]

  • Wang, M., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology. Retrieved March 21, 2026, from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Retrieved March 21, 2026, from [Link]

  • Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper... (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Kruve, A., et al. (2008). Towards the electrospray ionization mass spectrometry ionization efficiency scale of organic compounds. Journal of Mass Spectrometry. Retrieved March 21, 2026, from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved March 21, 2026, from [Link]

  • Le-Caer, J. P. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved March 21, 2026, from [Link]

  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. (2025). MDPI. Retrieved March 21, 2026, from [Link]

  • LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? (2018). Taylor & Francis. Retrieved March 21, 2026, from [Link]

  • methyl (3beta,16beta,17alpha,18beta,20alpha)-18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Induced Chemical Ionization on Adduct Formation in ESI/IMS. (2023). Journal of the American Society for Mass Spectrometry. Retrieved March 21, 2026, from [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). MDPI. Retrieved March 21, 2026, from [Link]

  • Formation and decomposition of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Ivanova, S., et al. (2017). UHPLC/MS detection of yohimbine in food supplements. Biomedical Research. Retrieved March 21, 2026, from [Link]

  • Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). PubMed. Retrieved March 21, 2026, from [Link]

  • UHPLC/MS detection of yohimbine in food supplements. (2017). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Development of a Method for Comprehensive and Quantitative Analysis of Yohimbine in Pausinystalia yohimbe by Liquid Chromatography-Ion Trap Mass Spectrometry. (n.d.). AKJournals. Retrieved March 21, 2026, from [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Hilaris Publishing. Retrieved March 21, 2026, from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Retrieved March 21, 2026, from [Link]

  • In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. (n.d.). Analyst (RSC Publishing). Retrieved March 21, 2026, from [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. Retrieved March 21, 2026, from [Link]

  • Methyl 11-methoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Retrieved March 21, 2026, from [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023). MDPI. Retrieved March 21, 2026, from [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). PMC. Retrieved March 21, 2026, from [Link]

Sources

Optimization

Preventing oxidation of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate during biological sample preparation

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this sensitive analyte during biological sample preparation. Our goal is to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Challenge

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is a complex indole alkaloid, a class of compounds known for their significant biological activities.[1][2] The core of its structure, the yohimban skeleton, contains an electron-rich indole nucleus. This feature, while crucial for its pharmacological function, also renders it highly susceptible to oxidation, particularly during the rigors of sample collection, processing, and storage.[3][4] Oxidation can lead to the formation of various degradation products, resulting in inaccurate quantification, misinterpretation of metabolic profiles, and compromised study outcomes. This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What makes Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate so prone to oxidation?

A1: The susceptibility to oxidation is rooted in the chemical structure of the indole ring system.[5] This aromatic heterocycle is electron-rich, making it a prime target for electrophilic attack by oxidizing agents.[3][4] Factors commonly encountered in a lab environment—such as atmospheric oxygen, exposure to light (photodegradation), elevated temperatures, and certain pH conditions—can all promote the formation of reactive oxygen species (ROS) that degrade the analyte.[6][7][8] The initial oxidation often occurs at the C-7 position of the indole ring, leading to intermediates that can undergo further reactions.[3][4]

Q2: What are the immediate, high-impact steps I can take to protect my samples?

A2: To immediately improve the stability of your analyte, focus on three key environmental factors:

  • Temperature Control: Keep biological samples (e.g., plasma, urine, tissue homogenates) on ice or at 4°C at all times during processing.[6][7] For long-term storage, freezing at -80°C is critical to drastically slow down chemical and enzymatic degradation.[7][9]

  • Light Protection: Use amber-colored vials or tubes for sample collection and processing.[8][10] If unavailable, wrap standard clear tubes in aluminum foil. This minimizes photodegradation, a common issue with complex organic molecules.[6]

  • Prompt Processing: The longer a sample sits at room temperature, the greater the opportunity for degradation. Process samples as quickly as possible after collection and freeze them immediately if analysis is not performed on the same day.[10]

Q3: Can the choice of sample collection tube affect the stability of my analyte?

A3: Absolutely. The anticoagulant used in blood collection tubes can be a factor. While heparin is common, EDTA is often recommended as it can chelate metal ions that may catalyze oxidative reactions. Furthermore, some specialized tubes are available that contain stabilizers or antioxidants, which can be a practical solution in a clinical setting.[11]

Troubleshooting Guide: Addressing Specific Issues

Q4: My analyte recovery is consistently low and variable. I suspect oxidation. How can I confirm this and fix it?

A4: Low and inconsistent recovery is a classic sign of analyte degradation. To troubleshoot this, you can implement a self-validating experimental design:

  • Step 1: The "Stressed Sample" Control: Intentionally degrade a quality control (QC) sample. You can do this by exposing it to heat (e.g., 60°C for 1-2 hours), strong light, or a mild oxidizing agent like hydrogen peroxide for a short period. Analyze this sample alongside your regularly prepared samples. The appearance of new peaks or a significantly decreased parent analyte peak in the stressed sample's chromatogram can help identify potential degradation products.

  • Step 2: The "Fortified Sample" Test: Prepare a set of QC samples where you spike a known concentration of an antioxidant, such as ascorbic acid or sodium metabisulfite, into the blank matrix before adding the analyte.[8][11]

  • Step 3: Compare the Results: Analyze three sample sets: your standard preparation, the stressed sample, and the antioxidant-fortified sample. If the fortified samples show significantly higher and more consistent recovery than your standard prep, it strongly indicates that oxidation is the culprit.

The logical workflow for this troubleshooting is illustrated below.

Caption: Troubleshooting workflow for diagnosing analyte oxidation.

Q5: Which antioxidant should I choose, and at what concentration?

A5: The choice of antioxidant depends on the sample matrix and downstream analytical method. Ascorbic acid (Vitamin C) and sodium metabisulfite are excellent and cost-effective starting points. They work by readily donating electrons to neutralize reactive oxygen species, thereby "sacrificing" themselves to protect the analyte.

AntioxidantMechanism of ActionTypical Working Concentration (in sample)Considerations
Ascorbic Acid Water-soluble free radical scavenger.0.1 - 1.0% (w/v)Generally compatible with LC-MS. Prepare fresh solutions as it can degrade.
Sodium Metabisulfite Reduces dissolved oxygen and inhibits oxidative enzymes.0.1 - 0.5% (w/v)Potent reducing agent. Ensure compatibility with your analytical column and method.
Butylated Hydroxytoluene (BHT) Lipid-soluble radical scavenger.10 - 100 µg/mLBest for tissue homogenates with high lipid content. Requires an organic solvent for stock solution.
EDTA Chelating agent.1 - 5 mMInactivates metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions. Often used as an anticoagulant.

Q6: Can my sample preparation method itself, like protein precipitation or SPE, cause oxidation?

A6: Yes, every step is a potential point of degradation.[12]

  • Protein Precipitation: Using cold solvents (e.g., acetonitrile or methanol at -20°C) is crucial. The precipitation process should be done quickly, and samples should be kept on ice.

  • Solid-Phase Extraction (SPE): Avoid letting the SPE cartridge run dry with the sample loaded on it, as this exposes the analyte to atmospheric oxygen over a large surface area.

  • Evaporation/Reconstitution: When evaporating organic solvents, use a gentle stream of nitrogen and the lowest possible temperature.[10] Do not evaporate to complete dryness, as this can concentrate non-volatile residues that may promote degradation. Reconstitute the sample immediately in a suitable, often antioxidant-spiked, solvent.

The diagram below illustrates the critical control points in a typical sample preparation workflow.

G cluster_0 Sample Collection & Handling cluster_1 Sample Processing cluster_2 Analysis Collect 1. Sample Collection Handle 2. Initial Handling Collect->Handle CCP1 Use EDTA tubes Cool immediately Collect->CCP1 Store 3. Temporary Storage Handle->Store CCP2 Keep on ice Use amber tubes Add antioxidant Handle->CCP2 Thaw 4. Thawing Store->Thaw CCP3 Process quickly or store at -80°C Store->CCP3 Extract 5. Extraction (e.g., Protein Precipitation) Thaw->Extract CCP4 Thaw on ice Thaw->CCP4 Evap 6. Evaporation Extract->Evap CCP5 Use cold solvent Keep on ice Extract->CCP5 Recon 7. Reconstitution Evap->Recon CCP6 Low temp Gentle N₂ stream Do not dry completely Evap->CCP6 Analysis 8. LC-MS/MS Analysis Recon->Analysis CCP7 Use stabilized solvent Recon->CCP7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Affinities of Reserpine and Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the receptor binding profiles of two distinct indole alkaloids: the well-characterized antihyperten...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor binding profiles of two distinct indole alkaloids: the well-characterized antihypertensive and monoamine-depleting agent, reserpine, and the structurally distinct yohimban derivative, Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

While direct comparative binding studies for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate are not available in published literature due to its novelty or specificity, this guide will leverage established principles of structure-activity relationships (SAR) to infer its likely binding characteristics. The analysis is grounded in extensive data available for its parent compound, yohimbine, and related analogs. This approach allows for a scientifically rigorous, albeit inferred, comparison against the known binding affinity of reserpine.

Section 1: Pharmacological Profiles and Primary Molecular Targets

Reserpine: The VMAT2 Inhibitor

Reserpine is an indole alkaloid historically used for its antihypertensive and antipsychotic properties.[1] Its primary mechanism of action is the irreversible blockade of the Vesicular Monoamine Transporter 2 (VMAT2).[2][3] VMAT2 is a crucial protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[4][5][6]

By inhibiting VMAT2, reserpine prevents the sequestration of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm.[4] This leads to a profound and long-lasting depletion of monoamine stores in the central and peripheral nervous systems, which underlies its therapeutic effects and also its adverse effect profile, such as depression-like symptoms.[2][4][7] The high-affinity binding of reserpine to VMAT2 is well-documented, with some studies reporting a dissociation constant (Kd) in the picomolar range under specific conditions.[8][9]

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate: An Inferred Profile

This compound belongs to the yohimban class of alkaloids, with yohimbine being the most prominent member. Yohimbine is a well-established and selective antagonist of α2-adrenergic receptors.[10] These receptors are primarily located on presynaptic nerve terminals and function as autoreceptors that inhibit the release of norepinephrine in a negative feedback loop.[10][11][12]

Based on its core yohimban scaffold, Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate is predicted to primarily target α2-adrenergic receptors. The specific substitutions on the yohimbine skeleton will modulate its affinity and selectivity:

  • 11,17-Dimethoxy Groups: The addition of methoxy groups can alter the electronic and lipophilic properties of the molecule. Studies on related yohimbine analogs have shown that substitutions on the indole ring (A-ring), such as an 11-methoxy group, can significantly decrease binding affinity for α-adrenoceptors.[13]

  • 18-Hydroxy Group: Hydroxylation can introduce new hydrogen bonding capabilities, potentially altering receptor interaction.

  • 16-Carboxylate Group: The carboxymethyl group is considered crucial for the binding of yohimbine to adrenoceptors and contributes to its α2-selectivity.[13]

Therefore, while the core activity is expected to be α2-adrenergic receptor antagonism, the precise affinity will differ from that of the parent yohimbine molecule.

Section 2: Comparative Binding Affinity Analysis

Direct experimental comparison is unavailable. This section presents a juxtaposition of known binding affinities for reserpine against its primary target (VMAT2) and for yohimbine (as a proxy for its derivative) against its primary target (α2-adrenergic receptors). This highlights the fundamental difference in their molecular targets and affinity profiles.

CompoundPrimary TargetReported Affinity (Ki or Kd)Receptor Class
Reserpine Vesicular Monoamine Transporter 2 (VMAT2)~30 pM (high-affinity state)[9], ~25 nM (low-affinity state)[9], ~161-173 nM (Ki vs [3H]DTBZ)[14][15]Neurotransmitter Transporter
Yohimbine α2-Adrenergic Receptor~1.74 - 6.6 nM (Kd)[16][17]G-Protein Coupled Receptor (GPCR)

Analysis of Divergent Affinities:

  • Target Selectivity: The most striking difference is the primary molecular target. Reserpine is a potent inhibitor of the VMAT2 transporter, a protein involved in the intracellular packaging of neurotransmitters.[3][18] In contrast, the yohimban scaffold directs its derivative towards the α2-adrenergic receptor, a cell-surface GPCR involved in signal transduction.[11]

  • Affinity Magnitude: Reserpine can exhibit exceptionally high affinity for VMAT2, particularly in its proton-gradient-dependent state, with values in the picomolar range.[9] Yohimbine also demonstrates high affinity for its target, but typically in the low nanomolar range.[16][19]

  • Off-Target Binding: While reserpine's primary action is on VMAT2, it has been shown to have complex downstream effects, including upregulation of adrenergic receptors with chronic use, but it does not appear to bind directly to them.[8][20][21][22] Yohimbine has a strong preference for α2 receptors but can show weak to moderate affinity for α1-adrenergic, serotonin, and dopamine receptors at higher concentrations.[10]

Section 3: Signaling Pathways and Mechanisms of Action

The distinct binding targets of these two compounds result in fundamentally different cellular and physiological outcomes.

Reserpine and VMAT2 Inhibition

Reserpine's irreversible binding to VMAT2 leads to the depletion of vesicular monoamines. This prevents their release into the synapse upon neuronal firing, thereby decreasing overall monoaminergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MAO Monoamine Oxidase (MAO) Cytosolic_MA Cytosolic Monoamines (DA, NE, 5-HT) Cytosolic_MA->MAO Degradation VMAT2 VMAT2 Cytosolic_MA->VMAT2 Uptake Vesicle Synaptic Vesicle Synaptic_Release Reduced Neurotransmitter Release Vesicle->Synaptic_Release Exocytosis VMAT2->Vesicle Packaging Reserpine Reserpine Reserpine->VMAT2 Irreversible Block

Caption: Reserpine irreversibly blocks VMAT2, leading to monoamine degradation.
Inferred Pathway for the Yohimban Derivative

As an antagonist at presynaptic α2-adrenergic receptors, the yohimban derivative would block the normal negative feedback mechanism for norepinephrine (NE). This disinhibition results in an increased release of NE into the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse Increased NE NE_Vesicle->NE_Synapse NE Release Alpha2_R α2-Adrenergic Autoreceptor Alpha2_R->NE_Vesicle Inhibits Release Yohimban Yohimban Derivative Yohimban->Alpha2_R Antagonism NE_Synapse->Alpha2_R Feedback

Caption: Yohimban derivative blocks α2 autoreceptors, increasing NE release.

Section 4: Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of these compounds for their respective targets, a competitive radioligand binding assay is the gold standard.[23] The following protocol provides a validated framework applicable to both VMAT2 and α2-adrenergic receptors, with target-specific reagents.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a high-affinity radioligand for binding to a specific receptor or transporter.

Causality Behind Experimental Choices:

  • Membrane Preparations: Using membrane preparations (from transfected cells or specific tissues like rat striatum for VMAT2) isolates the target protein from other cellular components, providing a clean system to study the binding interaction.[24]

  • Radioligand Selection: A radioligand with high affinity and specificity for the target (e.g., [³H]dihydrotetrabenazine for VMAT2, [³H]yohimbine for α2-receptors) is crucial for generating a robust signal.[17][24]

  • Competition: By incubating with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

  • Filtration: Rapid filtration is used to separate the receptor-bound radioligand from the unbound radioligand, effectively "stopping" the reaction and allowing for quantification.[25]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Receptor Membranes - Assay Buffer - Radioligand ([³H]L*) - Test Compound (I) A1 Plate Addition: Add Membranes, Buffer, and varying [I] to wells P1->A1 A2 Add fixed [³H]L* to all wells A1->A2 A3 Incubate to reach equilibrium A2->A3 D1 Rapid vacuum filtration to separate bound/free [³H]L* A3->D1 D2 Wash filters to remove non-specific binding D1->D2 D3 Quantify bound radioactivity via Scintillation Counting D2->D3 D4 Calculate IC50 and Ki values using Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum for VMAT2) or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[25]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).[25]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and vehicle.

    • Non-specific Binding (NSB) Wells: Add membrane preparation, assay buffer, and a saturating concentration of a known non-radioactive ligand (e.g., 10 µM Tetrabenazine for VMAT2).[24]

    • Test Compound Wells: Add membrane preparation, assay buffer, and serial dilutions of the test compound (e.g., Reserpine or the yohimban derivative).

  • Reaction Initiation and Incubation:

    • Add the radioligand (e.g., [³H]dihydrotetrabenazine for VMAT2) to all wells at a concentration near its Kd.[24]

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[25]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester.[24]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[24]

  • Quantification and Data Analysis:

    • Allow filters to dry, then add scintillation fluid.

    • Quantify the bound radioactivity using a microplate scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

Conclusion

Reserpine and Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate represent two classes of indole alkaloids with distinct and divergent pharmacological profiles.

  • Reserpine is a high-affinity, irreversible inhibitor of the intracellular VMAT2 transporter, leading to widespread monoamine depletion.

  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate , based on the structure-activity relationships of its yohimban core, is predicted to be an antagonist of the cell-surface α2-adrenergic receptor. Its binding affinity, while likely in the nanomolar range, would be modulated by its specific chemical substitutions compared to its parent compound, yohimbine.

Their mechanisms of action are fundamentally different, operating on separate components of the neurotransmitter life cycle—intracellular storage versus synaptic release modulation. Any experimental investigation must employ distinct assay systems tailored to the VMAT2 transporter and the α2-adrenergic receptor, respectively, to accurately characterize their binding affinities.

References

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  • What is the mechanism of Reserpine? Patsnap Synapse. [Link]

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  • Serpasil (reserpine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Knable, M. B., & Weinberger, D. R. (2005). Alpha(2)-adrenergic receptor signalling in hypertension. Journal of hypertension, 23(11), 1975-1985. [Link]

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  • Neubig, R. R., Gantzos, R. D., & Thomsen, W. J. (1988). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. Biochemistry, 27(7), 2374-2384. [Link]

  • O'Donnell, J. M., & Beuming, T. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. Medicina (Kaunas, Lithuania), 60(12), 1935. [Link]

  • Ito, Y., Yano, S., Watanabe, K., & Horie, T. (1990). Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities. Chemical & pharmaceutical bulletin, 38(6), 1702-1706. [Link]

  • Chen, C. Y., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabj5243. [Link]

  • Kaczor, A. A., et al. (2024). Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Journal of Medicinal Chemistry. [Link]

  • Mauriège, P., De Pergola, G., Berlan, M., & Lafontan, M. (1988). Alpha 2-adrenergic binding and action in human adipocytes. Comparison between binding to plasma membrane preparations and to intact adipocytes. Journal of lipid research, 29(5), 587-601. [Link]

  • Alpha-2 adrenergic receptor - Wikipedia. Wikipedia. [Link]

  • Zhu, C. B., et al. (2010). Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles. Journal of Pharmacology and Experimental Therapeutics, 335(3), 565-574. [Link]

  • Daiguji, M., Meltzer, H. Y., & U'Prichard, D. C. (1981). Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine. Life sciences, 28(23), 2705-2717. [Link]

  • Alpha 2 Adrenergic Receptor: Overview. Picmonic. [Link]

  • Schwartz, D. D., & Clark, T. P. (1998). Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes. Journal of veterinary pharmacology and therapeutics, 21(5), 342-347. [Link]

  • What are VMAT2 inhibitors and how do they work? Patsnap Synapse. [Link]

  • The Vesicular Monoamine Transporter (VMAT2). PsychoTropical Research. [Link]

  • Morra, C., et al. (2023). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 12, e88894. [Link]

  • Stahl, S. M. (2017). Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects. CNS Spectrums, 23(S1), 1-4. [Link]

  • Lohr, K. M., et al. (2015). Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects against Methamphetamine Toxicity. ACS Chemical Neuroscience, 6(5), 790-799. [Link]

  • Ferry, N., Goodhardt, M., Hanoune, J., & Sevenet, T. (1983). Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets. British journal of pharmacology, 78(2), 359-364. [Link]

  • Zhang, X., et al. (2005). Synthesis and biological studies of yohimbine derivatives on human alpha2C-adrenergic receptors. Bioorganic & medicinal chemistry letters, 15(11), 2891-2894. [Link]

  • Morra, C., et al. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 12, e88894. [Link]

  • Morra, C., et al. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 12, e88894. [Link]

  • Horiuchi, H., et al. (1988). Structure Specificities of Yohimbine and Indoloquinolizidine Derivatives in Blocking Alpha-Adrenoceptor and Calcium Channel. Research communications in chemical pathology and pharmacology, 59(3), 407-410. [Link]

  • Eltit, J. M., et al. (2000). Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels. Bioconjugate chemistry, 11(2), 246-253. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Morra, C., et al. (2024). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 12, e88894. [Link]

  • Cutler, L. S., Christian, C. P., & Feinerman, D. (1982). Effects of reserpine treatment on beta-adrenergic/adenylate cyclase modulate secretion and resynthesis by the rat submandibular gland. Virchows Archiv. B, Cell pathology including molecular pathology, 40(3), 309-323. [Link]

  • Benthe, V. H., Göthert, M., & Krug, J. (1975). [Effect of reserpine on the potency of alpha receptor blockers]. Arzneimittel-Forschung, 25(3), 402-407. [Link]

  • Snavely, M. D., Healy, D. P., & Insel, P. A. (1989). Reserpine but not surgical denervation regulates rat renal beta-adrenergic receptors. The American journal of physiology, 256(4 Pt 2), F532-F539. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • reserpine. Drug Central. [Link]

Sources

Comparative

Validating HPLC-UV analytical methods for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate detection

Introduction to Methyl Reserpate Analytics Methyl reserpate (IUPAC: methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate)[1] is a monoterpenoid in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Methyl Reserpate Analytics

Methyl reserpate (IUPAC: methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate)[1] is a monoterpenoid indole alkaloid and the primary active metabolite of the antihypertensive drug reserpine.

From an analytical perspective, quantifying methyl reserpate is critical for two reasons:

  • Pharmacokinetics: It is the primary in vivo hydrolysis product of reserpine in the intestinal mucosa and plasma.

  • Stability-Indicating Assays: Reserpine is highly susceptible to alkaline and hydrolytic degradation, cleaving into methyl reserpate and 3,4,5-trimethoxybenzoic acid[2]. A robust quality control (QC) method must baseline-resolve these degradation products from the parent active pharmaceutical ingredient (API).

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical platforms and provides a self-validating, ICH Q2(R1)-compliant protocol for methyl reserpate quantification[3].

Comparative Analysis of Analytical Platforms

While mass spectrometry offers superior absolute sensitivity, HPLC-UV remains the gold standard for formulation QC and stability-indicating assays due to the strong π→π∗ UV absorbance of the dimethoxyyohimban skeleton.

Table 1: Performance Comparison of Analytical Platforms for Methyl Reserpate

Analytical PlatformSensitivity (LOD)Cost & ThroughputMatrix IndependencePrimary Application
HPLC-UV / DAD ~0.1 - 0.5 µg/mLLow Cost / HighModerateFormulation QC, Stability-Indicating Assays, Bulk API Testing
LC-MS/MS ~0.1 - 1.0 ng/mLHigh Cost / MediumHigh (with Isotopes)In vivo Pharmacokinetics, Trace Metabolite Profiling
GC-MS ~10 - 50 ng/mLMedium Cost / MediumLow (Derivatization)Volatile Impurity Profiling (Rarely used for bulky alkaloids)

Mechanistic Rationale for HPLC-UV Parameters (E-E-A-T)

To build a self-validating analytical method, one must understand the causality behind the chromatographic conditions:

  • Stationary Phase Selection (C18): The bulky, lipophilic yohimban ring system requires strong Van der Waals interactions for adequate retention. An octadecylsilane (C18) column provides the necessary hydrophobic surface area.

  • Mobile Phase pH Control: Methyl reserpate contains a tertiary amine with a pKa of ~6.6. If analyzed at neutral pH, the amine partially ionizes, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the amine is fully protonated, ensuring sharp, symmetrical peaks.

  • Wavelength Selection (268 nm): The indole chromophore exhibits an absorption maximum at 268 nm. Monitoring at this specific wavelength maximizes the signal-to-noise ratio while minimizing interference from non-aromatic excipients[4].

Experimental Workflow & Step-by-Step Methodology

The following protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and forced degradation, the method proves its own reliability before any sample data is collected.

Step 1: Sample Preparation & Hydrolysis Control

Causality: Methyl reserpate can form ex vivo if reserpine samples are mishandled.

  • Extract the sample matrix using a chilled (4°C) mixture of Methanol:Water (70:30, v/v).

  • Critical Step: Strictly avoid alkaline buffers (pH > 8.0) during extraction to prevent artificial ester hydrolysis of any parent reserpine present in the sample.

  • Filter through a 0.22 µm PTFE syringe filter into amber HPLC vials (the alkaloid is light-sensitive).

Step 2: Chromatographic Conditions
  • Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear ramp to 60% B), 10-12 min (hold 60% B), 12-15 min (return to 10% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 268 nm (Reference wavelength: 360 nm).

Step 3: ICH Q2(R1) Validation Execution

Execute the validation sequence strictly following the pathway outlined in Figure 1.

HPLC_Validation SST System Suitability (Resolution > 2.0) Spec Specificity (Peak Purity via DAD) SST->Spec Pass Lin Linearity & Range (R² > 0.999) Spec->Lin No Interference Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Define LOQ Prec Precision (RSD < 2.0%) Lin->Prec Robust Robustness (pH, Temp Variations) Acc->Robust Prec->Robust Valid Validated HPLC-UV Method Robust->Valid ICH Q2(R1) Compliant

Figure 1: ICH Q2(R1) Method Validation Workflow for Methyl Reserpate HPLC-UV Analysis.

Results & Data Presentation

A properly executed validation of this method will yield data confirming its suitability for routine use. Below is a summary of acceptance criteria and representative experimental data for methyl reserpate based on ICH Q2(R1) standards[3].

Table 2: ICH Q2(R1) Validation Data Summary for Methyl Reserpate

Validation ParameterICH Q2(R1) Acceptance CriteriaRepresentative ResultStatus
System Suitability Resolution (Rs) > 2.0, Tailing < 1.5Rs = 3.1, Tailing = 1.1PASS
Specificity Peak purity index > 0.990 (No co-elution)Peak Purity = 0.9992PASS
Linearity & Range R² > 0.999 over 50% to 150% of targetR² = 0.9998 (0.5 - 50 µg/mL)PASS
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPASS
Precision (Intra-day) %RSD < 2.0% (n=6 injections)%RSD = 0.85%PASS
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% ± 0.6%PASS
Robustness No significant RT/Area shift (±0.2 pH, ±2°C)%RSD = 1.2% under altered conditionsPASS

References

  • PubChem Database: Methyl reserpate (CID 73532). National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Baratto, L. C., et al. (2012): A validated method using RP-HPLC for quantification of reserpine in the Brazilian tree Rauvolfia sellowii Müll. Arg. (Apocynaceae). Química Nova, 35(2), 408-411. [Link]

  • Banes, D. (1957): Report on Reserpine and Related Alkaloids. Journal of the Association of Official Agricultural Chemists, 40(1), 51-53. [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

Sources

Validation

Comparative pharmacology of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate and reserpinediol

Executive Summary In the landscape of neuropharmacology, the vesicular monoamine transporter (VMAT) remains a critical target for modulating neurotransmitter dynamics in conditions ranging from hypertension to hyperkinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the vesicular monoamine transporter (VMAT) remains a critical target for modulating neurotransmitter dynamics in conditions ranging from hypertension to hyperkinetic movement disorders. Reserpine, a naturally occurring indole alkaloid, is the prototypical VMAT inhibitor[1]. However, to map the precise pharmacophore responsible for transporter binding, researchers rely on structural derivatives.

This guide provides an objective, data-driven comparison of two key reserpine derivatives: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl reserpate) and Reserpinediol (16,18-reserpinediol) . By analyzing their comparative binding affinities and structural differences, drug development professionals can better understand the hydrophobic requirements of the VMAT alkaloid binding site[2].

Structural Divergence and Chemical Profiling

Both methyl reserpate and reserpinediol share the core yohimbane-like alkaloid ring system of reserpine but lack the bulky 3,4,5-trimethoxybenzoyl moiety at the C-18 position[2]. Their primary structural divergence lies at the C-16 position, which fundamentally alters their hydrophobicity and, consequently, their pharmacological potency[3].

  • Methyl Reserpate: Retains the methyl ester group at the C-16 position[3]. It serves as a direct intermediate in the synthesis and degradation of reserpine.

  • Reserpinediol: The C-16 carboxyl group is reduced to an alcohol (methanol group), resulting in a diol configuration (hydroxyls at both C-16 and C-18)[3][4].

Comparative Properties Table
Property / MetricMethyl ReserpateReserpinediol
IUPAC / Chemical Name Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylateYohimban-16-methanol,18-hydroxy-11,17-dimethoxy-
CAS Number 2901-66-8[5]482-98-4[4]
C-16 Functional Group Methyl esterPrimary alcohol (methanol)
C-18 Functional Group HydroxylHydroxyl
Relative Hydrophobicity HigherLower
VMAT Inhibition ( Ki​ ) 38 ± 10 nM[2]440 ± 240 nM[2]

Pharmacological Mechanisms: VMAT Binding Dynamics

The primary mechanism of action for both compounds is the competitive inhibition of catecholamine (e.g., norepinephrine, dopamine) transport into secretory vesicles[2].

Historically, it was debated which portion of the reserpine molecule—the alkaloid ring system or the trimethoxybenzoyl moiety—was responsible for binding to the transporter. Experimental data demonstrates that isolated trimethoxybenzoyl derivatives exhibit zero inhibitory action on norepinephrine transport at concentrations up to 100 µM[2]. Conversely, both methyl reserpate and reserpinediol successfully inhibit transport, proving that the alkaloid ring system is the definitive pharmacophore [2].

The 11.5-fold difference in Ki​ between methyl reserpate (38 nM) and reserpinediol (440 nM) highlights a critical Structure-Activity Relationship (SAR): the VMAT binding pocket is highly hydrophobic [2]. The reduction of the C-16 ester to a more polar alcohol in reserpinediol significantly diminishes binding affinity[3].

VMAT_Mechanism Cytosol Cytosolic Monoamines (e.g., Norepinephrine) VMAT VMAT Transporter (Alkaloid Binding Site) Cytosol->VMAT Normal Transport Vesicle Chromaffin/Synaptic Vesicle Lumen VMAT->Vesicle Accumulation Inhibitor Methyl Reserpate / Reserpinediol Inhibitor->VMAT Competitive Inhibition

Mechanism of VMAT competitive inhibition by reserpine derivatives.

Experimental Protocols: Validating Transport Inhibition

To objectively measure the pharmacological performance of these derivatives, researchers utilize isolated bovine adrenal medullary chromaffin vesicles. Chromaffin granules are exceptionally rich in VMAT1/VMAT2, making them the gold-standard model for synaptic vesicle transport assays[2][6].

Protocol: [3H] Norepinephrine Vesicular Transport Assay

Rationale: This assay measures the accumulation of radiolabeled norepinephrine into vesicles. ATP is strictly required to fuel the vacuolar H+-ATPase, which generates the electrochemical proton gradient ( ΔμH+​ ) necessary to drive VMAT-mediated transport.

Materials:

  • Purified bovine chromaffin vesicle membranes.

  • Assay Buffer: 0.3 M sucrose, 10 mM HEPES (pH 7.4).

  • Substrate: l−[7−3H] Norepinephrine.

  • Energy Source: 5 mM ATP, 5 mM MgSO4​ .

  • Test Compounds: Methyl reserpate and reserpinediol (titrated from 1 nM to 10 µM).

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend chromaffin vesicle membranes in the assay buffer to a final protein concentration of 1-2 mg/mL.

  • Inhibitor Pre-incubation: Aliquot 100 µL of the membrane suspension into reaction tubes. Add the test compounds (methyl reserpate or reserpinediol) at varying concentrations. Incubate at 30°C for 10 minutes to allow the compounds to reach binding equilibrium at the hydrophobic VMAT site.

  • Reaction Initiation: Add 5 mM ATP-Mg2+ and 50 nM [3H] Norepinephrine to initiate transport.

  • Incubation: Incubate the mixture for exactly 10 minutes at 30°C. Note: Time control is critical to ensure transport is measured during the linear initial velocity phase.

  • Termination & Filtration: Rapidly terminate the reaction by adding 2 mL of ice-cold assay buffer. Immediately filter the mixture through GF/C glass microfiber filters using a vacuum manifold. The intact vesicles (containing trapped [3H] Norepinephrine) are retained on the filter.

  • Washing: Wash the filters three times with 3 mL of ice-cold buffer to remove any unbound/free radioligand.

  • Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and measure the radioactivity (CPM) using a scintillation counter.

  • Data Analysis: Plot the fractional inhibition against the log concentration of the inhibitor to calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Step1 1. Isolate Chromaffin Vesicles (Bovine Adrenal) Step2 2. Pre-incubate with Inhibitor (0-100 µM) Step1->Step2 Step3 3. Add [3H]Norepinephrine & ATP-Mg2+ Step2->Step3 Step4 4. Terminate via Filtration & Wash Step3->Step4 Step5 5. Liquid Scintillation Counting (Calculate Ki) Step4->Step5

Step-by-step workflow for the [3H]Norepinephrine vesicular transport assay.

Applications in Drug Development

For drug development professionals, the comparative pharmacology of methyl reserpate and reserpinediol provides a crucial blueprint for designing novel VMAT inhibitors.

While reserpine itself ( Ki​ ~ 1 nM) is highly potent, its irreversible-like binding kinetics and ability to cross the blood-brain barrier lead to severe depressive side effects, relegating it to a second-line treatment for hypertension[6]. By utilizing the core yohimbane scaffold demonstrated by methyl reserpate and reserpinediol, chemists can modulate the C-16 and C-18 positions to fine-tune the hydrophobicity and binding kinetics[1].

Methyl reserpate, with its moderate Ki​ of 38 nM, serves as an excellent intermediate for synthesizing reversible, short-acting tranquilizers and antihypertensives that avoid the prolonged catecholamine depletion associated with the parent reserpine molecule.

References

  • Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives. PubMed (NIH). Available at:[Link]

  • Reserpine: A Challenge for Total Synthesis of Natural Products. Chemical Reviews (ACS). Available at:[Link]

  • Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines. PMC (NIH). Available at:[Link]

  • Yohimban-16-methanol,18-hydroxy-11,17-dimethoxy-, (3b,16b,17a,18b,20a)- (9CI). Chemsrc. Available at:[Link]

Sources

Comparative

Method validation for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate quantification in biological fluids

Method Validation for Methyl Reserpate (Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate) Quantification in Biological Fluids: A Comparative Guide Executive Summary Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Method Validation for Methyl Reserpate (Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate) Quantification in Biological Fluids: A Comparative Guide

Executive Summary

Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, commonly known as methyl reserpate , is the primary in vivo metabolite of the indole alkaloid reserpine ()[1]. As a Senior Application Scientist, I frequently encounter challenges in the bioanalysis of complex yohimban alkaloids due to their susceptibility to degradation and severe matrix interference. This guide provides an objective comparison of analytical platforms for quantifying methyl reserpate in biological fluids and details a self-validating, field-proven LC-MS/MS protocol designed for rigorous pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Biotransformation & Pharmacokinetic Context

Understanding the causality of a drug's metabolism is the first step in bioanalytical method development. Following oral administration, reserpine is extensively and rapidly hydrolyzed in the intestinal mucosa and liver ()[2]. This ester cleavage yields methyl reserpate and trimethoxybenzoic acid[1]. Methyl reserpate can be further hydrolyzed by systemic esterases to form reserpic acid ()[3]. Quantifying methyl reserpate is therefore essential for evaluating the bioavailability and metabolic clearance of reserpine-based therapeutics.

MetabolicPathway Reserpine Reserpine (Parent Drug) MethylReserpate Methyl Reserpate (Primary Metabolite) Reserpine->MethylReserpate Hydrolysis (In Vivo) ReserpicAcid Reserpic Acid (Secondary Metabolite) MethylReserpate->ReserpicAcid Esterase Cleavage

In vivo biotransformation of reserpine to methyl reserpate and reserpic acid.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires balancing sensitivity, throughput, and spatial resolution.

  • LC-MS/MS (Gold Standard): Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the premier choice for fluid quantification (plasma, serum, urine). It offers sub-nanogram sensitivity (LLOQ ~0.02 ng/mL) and high throughput ()[4].

  • HPLC-UV: A legacy method that relies on the UV absorbance of the indole ring. While cost-effective, it lacks the sensitivity required for low-dose PK studies and is highly susceptible to baseline interference from endogenous plasma proteins.

  • MALDI-MSI (Mass Spectrometry Imaging): Matrix-Assisted Laser Desorption/Ionization MSI is utilized not for fluid quantification, but for mapping the spatial distribution of the drug in intact tissues. High-resolution LTQ-Orbitrap platforms can detect methyl reserpate (m/z 415.223) directly in intestinal and hepatic tissues without labeling ()[5].

Table 1: Performance Comparison of Analytical Platforms

FeatureLC-MS/MS (UHPLC-ESI-MS/MS)HPLC-UVMALDI-MSI (LTQ-Orbitrap)
Primary Application Plasma/Serum PK QuantificationBulk Formulation/High-Dose PKSpatial Tissue Distribution
Sensitivity (LLOQ) ~0.02 - 0.10 ng/mL[4]~50 - 100 ng/mLSub-3 ppm mass accuracy[3]
Specificity Extremely High (MRM transitions)Moderate (Retention time + UV)High (Exact mass m/z 415.223)[3]
Sample Preparation SPE or LLE (Moderate)Protein Precipitation (Simple)Cryosectioning & Matrix Coating
Matrix Effect Susceptible to ion suppressionHigh baseline interferenceIon suppression depends on tissue

Validated LC-MS/MS Protocol for Plasma Quantification

To ensure trustworthiness, the following protocol is designed as a self-validating system, incorporating internal standards and matrix-matched calibration to meet FDA/EMA bioanalytical guidelines.

BioanalyticalWorkflow Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE LC UHPLC Separation (C18, Gradient) SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Data Analysis MS->Data

Step-by-step LC-MS/MS bioanalytical workflow for methyl reserpate quantification.

Step 1: Sample Preparation (Solid-Phase Extraction)

Causality Insight: Simple protein precipitation (PPT) is often insufficient for indole alkaloids due to the co-extraction of endogenous phospholipids, which cause severe ion suppression in the ESI source. We employ Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent to selectively retain the basic indole alkaloid structure while washing away polar interferences.

  • Spiking: Aliquot 100 µL of human or animal plasma. Add 10 µL of the Internal Standard (IS). A structural analog like rescinnamine or a stable isotope-labeled (SIL) methyl reserpate is required to correct for extraction losses and matrix effects[4].

  • Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL methanol followed by 1 mL water.

  • Loading & Washing: Load the plasma sample. Wash with 1 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the analytes with 1 mL of 100% acetonitrile. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Step 2: Chromatographic Separation

Causality Insight: Methyl reserpate is a moderately hydrophobic, basic compound. A sub-2 µm C18 column is used to achieve sharp peak shapes and minimize run times, preventing on-column degradation.

  • Column: UHPLC C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid. (Why Formic Acid? It acts as a proton donor, forcing the basic nitrogen into a positively charged state, drastically enhancing the [M+H]+ ion yield).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection

Causality Insight: Positive electrospray ionization (ESI+) is utilized because the tertiary amine in the yohimban skeleton readily accepts a proton. Multiple Reaction Monitoring (MRM) ensures absolute specificity by isolating the precursor ion and fragmenting it into a specific product ion.

  • Ionization Mode: ESI Positive.

  • Methyl Reserpate Transitions: Precursor m/z 415.2 → Product m/z 382.2 (dominant fragment)[3].

  • Reserpine Transitions (if multiplexing): Precursor m/z 609.3 → Product m/z 195.0[4].

Data Presentation: Validation Parameters

A robust method must be self-validating. The following table summarizes the target validation parameters based on FDA/EMA guidelines for bioanalytical methods.

Table 2: Target LC-MS/MS Validation Parameters

Validation ParameterAcceptance CriteriaExperimental Observation
Linearity Range R² ≥ 0.990.05 ng/mL to 50 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) ≥ 10~0.02 - 0.05 ng/mL[4]
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Typically 2.0% - 10.9%[4]
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)Typically -8.2% to +8.6%[4]
Extraction Recovery Consistent across Low/Mid/High QCs> 80% using SPE
Matrix Effect (Matrix Factor) IS-normalized MF between 0.85 - 1.15Compensated effectively by SIL-IS

References

  • Title: Reserpine | C33H40N2O9 | CID 5770 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Evaluation of an Accurate Mass Approach for the Simultaneous Detection of Drug and Metabolite Distributions via Whole-Body Mass Spectrometric Imaging Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Mass Spectrometry Imaging of Therapeutics from Animal Models to Three-Dimensional Cell Cultures Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Reserpine | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

Sources

Validation

Comparing norepinephrine transport inhibition: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate vs syrosingopine

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Vesicular Monoamine Transporter (VMAT) Inhibition, Structure-Activity Relationships (SAR), and in vitro Assay Validation. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Vesicular Monoamine Transporter (VMAT) Inhibition, Structure-Activity Relationships (SAR), and in vitro Assay Validation.

Executive Summary

The transport and sequestration of catecholamines, such as norepinephrine (NE), into presynaptic vesicles is a critical regulatory step in sympathetic neurotransmission. This process is primarily driven by the Vesicular Monoamine Transporter (VMAT), a secondary active transporter[1]. Reserpine and its derivatives have long served as the gold standard for VMAT inhibition.

This guide provides an objective, data-driven comparison of two distinct reserpine derivatives: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (commonly known as Methyl reserpate ) and Syrosingopine . By analyzing their binding affinities, structural differences, and experimental handling, this guide equips researchers with the mechanistic insights necessary for designing robust neuropharmacological assays.

Mechanistic Foundations of VMAT Inhibition

VMAT utilizes the proton motive force—specifically the chemical gradient ( Δ pH) and electrical gradient ( Δψ ) generated by the vacuolar H+-ATPase (V-ATPase)—to drive the uphill transport of norepinephrine from the cytosol into the synaptic vesicle[1].

Both methyl reserpate and syrosingopine act as competitive inhibitors of this process. They bind to the amine recognition site on the transporter, physically occluding the translocation pathway and preventing NE sequestration[2][3].

VMAT_Pathway Cytosol Cytosolic Norepinephrine (NE) VMAT Vesicular Monoamine Transporter (VMAT) Cytosol->VMAT NE Uptake VATPase V-ATPase (Proton Pump) VATPase->VMAT Generates H+ Gradient Vesicle Synaptic Vesicle (NE Storage) VMAT->Vesicle NE Sequestration Inhibitors VMAT Inhibitors (Methyl Reserpate & Syrosingopine) Inhibitors->VMAT Competitive Inhibition

Fig 1. Mechanism of VMAT-mediated norepinephrine transport and competitive inhibition.

Structural and Pharmacological Comparison

The primary structural divergence between these compounds lies at the 18-position of the yohimban ring system. Reserpine contains a bulky 3,4,5-trimethoxybenzoyl group at this position.

  • Methyl reserpate is the hydrolyzed core alkaloid, possessing a free hydroxyl group at the 18-position[2].

  • Syrosingopine is a synthetic derivative where the 18-position is esterified with 4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid[4].

Quantitative Data Summary
Pharmacological PropertyMethyl ReserpateSyrosingopineReserpine (Reference)
Chemical Modification 18-OH (Unesterified)18-Ester (Bulky synthetic group)18-Ester (Trimethoxybenzoyl)
VMAT Inhibition ( Ki​ ) 38±10 nM[2]Less potent than reserpine[3] ≈1 nM[2]
Hydrophobicity Low (Relative to parent)HighHigh
Primary Target(s) VMAT1 / VMAT2VMAT1/2, MCT1, MCT4[3][4]VMAT1 / VMAT2
Clinical / Research Utility Structural probe for VMAT binding siteDual VMAT/MCT inhibitor, Oncology research[3][4]Antihypertensive, VMAT reference standard
Structure-Activity Relationship (SAR) Insights

Experimental data demonstrates that the amine binding site of the catecholamine transporter primarily recognizes the alkaloid ring system rather than the ester moiety[2]. Because methyl reserpate retains a highly potent Ki​ of 38 nM despite lacking the bulky 18-ester, the core yohimban ring acts as the primary pharmacophore[2]. However, the binding pocket is highly hydrophobic; the addition of lipophilic ester groups at the 18-position (as seen in reserpine and syrosingopine) significantly increases binding affinity[2]. Syrosingopine's specific structural modifications slightly reduce its VMAT affinity compared to reserpine but introduce novel polypharmacology, notably the inhibition of monocarboxylate transporters (MCT1/4)[3].

Experimental Methodology: Self-Validating Uptake Assay

To objectively compare the inhibitory potency of these compounds, researchers rely on the [3H] -Norepinephrine Uptake Assay using chromaffin granule ghosts. Bovine adrenal chromaffin granules are utilized because they densely express VMAT1/2 and serve as a highly translatable model for central nervous system vesicular metabolism[5].

Causality & Assay Design Principles
  • Why "Ghosts"? Osmotic lysis of the granules removes endogenous catecholamines. If intact granules were used, endogenous norepinephrine would competitively displace the radioligand, skewing the IC50​ and Ki​ calculations.

  • Why ATP-Mg 2+ ? VMAT is a secondary active transporter[1]. Without ATP to fuel the V-ATPase, the proton gradient collapses, and specific transport ceases. This dependency is exploited to create a self-validating control.

Workflow Step1 Isolate Chromaffin Granules Step2 Lyse & Resuspend (Create Ghosts) Step1->Step2 Step3 Add ATP-Mg2+ (Energize V-ATPase) Step2->Step3 Step4 Incubate with Inhibitor &[3H]-Norepinephrine Step3->Step4 Step5 Rapid Filtration & Washing Step4->Step5 Step6 Liquid Scintillation Counting Step5->Step6

Fig 2. Step-by-step workflow for the self-validating [3H]-norepinephrine vesicular uptake assay.
Step-by-Step Protocol

Phase 1: Preparation of Chromaffin Granule Ghosts

  • Homogenize bovine adrenal medullae in ice-cold 0.3 M sucrose buffer.

  • Isolate chromaffin granules via differential centrifugation (typically 10,000 × g for 20 mins to remove mitochondria, followed by 100,000 × g for the granule pellet).

  • Induce osmotic lysis by resuspending the pellet in a hypotonic buffer (10 mM HEPES, pH 7.4) and dialyze overnight to ensure complete removal of endogenous monoamines.

  • Centrifuge and resuspend the resulting "ghosts" in an assay buffer containing 0.3 M sucrose to restore isotonicity.

Phase 2: Energization and Competitive Inhibition 5. Aliquot the ghost suspension into reaction tubes. 6. Self-Validation Control: Designate a set of tubes as "Non-Specific Uptake" controls by either omitting ATP or adding a saturating concentration of reserpine (10 μ M). 7. To the active tubes, add 2.5 mM ATP and 2.5 mM MgSO 4​ to energize the V-ATPase and establish the proton gradient. 8. Introduce the inhibitors (Methyl reserpate or Syrosingopine) at varying logarithmic concentrations (e.g., 0.1 nM to 10 μ M) and pre-incubate for 10 minutes at 30°C.

Phase 3: Radioligand Uptake and Quantification 9. Initiate the transport reaction by adding 50 nM [3H] -Norepinephrine to all tubes. 10. Incubate for exactly 10 minutes at 30°C. (Note: Time must be strictly controlled to ensure measurements are taken during the linear phase of uptake). 11. Terminate the reaction by adding 3 mL of ice-cold assay buffer to collapse the gradient and halt transport. 12. Rapidly filter the mixture through GF/B glass fiber filters using a vacuum manifold. Wash filters three times with cold buffer to remove unbound radioligand. 13. Transfer filters to scintillation vials, add scintillation cocktail, and quantify retained radioactivity via liquid scintillation counting. 14. Data Analysis: Subtract the "Non-Specific Uptake" values from the total uptake to determine specific VMAT-mediated transport. Plot specific uptake versus inhibitor concentration to derive the IC50​ and Ki​ .

References

  • Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives PubMed / Journal of Biological Chemistry
  • Syrosingopine sensitizes cancer cells to killing by metformin PMC - NIH / Science Advances
  • Vesicular Monoamine Transporter Substrate/Inhibitor Activity of MPTP/MPP+ Derivatives: A Structure–Activity Study ACS Public
  • Structures and General Transport Mechanisms by the Major Facilitator Superfamily (MFS)
  • Syrosingopine Overview and Repurposed Applic

Sources

Comparative

Accuracy, precision, and LOD/LOQ validation for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate assays

An In-Depth Guide to Method Validation: Comparing Analytical Assays for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Method Validation: Comparing Analytical Assays for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of drug development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous data. The reliability of this data is paramount, and it begins with the validation of the analytical methods used for quantification and characterization. An analytical method is not merely a procedure; it is a system that must be proven to be reliable, reproducible, and fit for its intended purpose. For a compound like Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, a complex yohimbine alkaloid derivative, ensuring the integrity of analytical data is a non-negotiable aspect of the regulatory submission process.

This guide provides a detailed comparison of validation parameters—specifically accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ)—for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As Senior Application Scientists, our goal is not just to present protocols but to delve into the causality behind our experimental choices, ensuring a self-validating and trustworthy approach grounded in authoritative guidelines from bodies like the International Council for Harmonisation (ICH).

Understanding the Core Validation Parameters

Before we delve into the experimental protocols, it is crucial to understand what we are measuring and why. The ICH guideline Q2(R1) "Validation of Analytical Procedures" serves as a foundational text for these definitions.

  • Accuracy: This parameter measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. In simpler terms, it's about how close your measurement is to the actual, true value. Accuracy is typically assessed using a reference standard and is expressed as a percentage of recovery.

  • Precision: Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). We assess precision at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses the variations within the same laboratory, such as different days, different analysts, or different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the boundaries of a method's sensitivity.

    • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The relationship and workflow for determining these parameters can be visualized as follows:

G cluster_prep Sample & Standard Preparation cluster_validation Core Validation Experiments cluster_analysis Data Analysis & Qualification Prep Prepare Spiked Samples at Known Concentrations (QC Samples) Accuracy Accuracy Study (Recovery %) Prep->Accuracy Inject & Analyze Precision Precision Study (RSD%) Prep->Precision Inject & Analyze LOD_LOQ LOD/LOQ Determination Prep->LOD_LOQ Inject & Analyze RefStd Prepare Calibrators & Reference Standard RefStd->Accuracy Compare Against Results Compare Results Against Pre-defined Acceptance Criteria Accuracy->Results Precision->Results LOD_LOQ->Results Method_Qualified Method Qualified for Intended Use Results->Method_Qualified If Criteria Met G start Start: Prepare 3 QC Levels (Low, Mid, High) prep For each level, prepare 5 independent spiked samples start->prep analyze Analyze all 15 samples using the calibrated analytical method prep->analyze calc Calculate Concentration for each sample analyze->calc recovery Determine % Recovery for each sample: (Measured Conc. / Theoretical Conc.) * 100 calc->recovery stats Calculate Mean % Recovery and RSD for each QC level recovery->stats end End: Compare results against acceptance criteria (e.g., 85-115% recovery) stats->end

Caption: Experimental workflow for determining accuracy.

Step-by-Step Procedure:

  • Preparation of QC Samples: Prepare a minimum of three concentration levels (e.g., Low, Medium, High QC) by spiking known amounts of a certified reference standard of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate into a blank matrix (e.g., plasma, formulation buffer). Prepare at least five replicates at each concentration level.

  • Analysis: Analyze the prepared QC samples using the intended analytical method (either HPLC-UV or LC-MS/MS).

  • Calculation: For each sample, determine the concentration using the calibration curve generated from the reference standards.

  • Determine Recovery: Calculate the percentage recovery for each replicate using the formula:

    • % Recovery = (Measured Concentration / Theoretical Spiked Concentration) * 100

  • Acceptance Criteria: The mean recovery at each concentration level should typically be within 85-115% for complex matrices or 98-102% for simpler matrices like drug substance assays.

Protocol 2: Precision (Repeatability and Intermediate Precision)

This protocol assesses the variability of the method.

Step-by-Step Procedure:

  • Repeatability (Intra-assay precision):

    • On a single day, by a single analyst, prepare a set of QC samples at low, medium, and high concentrations (a minimum of six replicates at each level).

    • Analyze all samples in a single analytical run.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for the measured concentrations at each level. The RSD is calculated as: RSD (%) = (Standard Deviation / Mean) * 100.

    • Acceptance Criteria: Typically, the RSD should not exceed 15% for low concentrations and 10% for medium and high concentrations in bioanalysis. For drug substance analysis, criteria are much stricter, often requiring RSD ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on at least two different days, with different analysts or using different instruments if possible.

    • Combine the data from all runs.

    • Calculate the overall mean, standard deviation, and RSD for each QC level across all conditions.

    • Acceptance Criteria: The RSD for intermediate precision is generally slightly wider than for repeatability but should still meet the predefined limits (e.g., RSD ≤ 15-20%).

Protocol 3: Determination of LOD and LOQ

The determination of LOD and LOQ demonstrates the sensitivity of the analytical method. Several approaches are recommended by the ICH. The most common is the signal-to-noise ratio approach.

Step-by-Step Procedure:

  • Signal-to-Noise Ratio Approach:

    • Prepare a series of solutions with decreasing concentrations of the analyte, approaching the expected limit of detection.

    • Inject these solutions and determine the signal-to-noise (S/N) ratio for each. The noise magnitude can be measured from a blank injection in a region close to the analyte's retention time.

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1 is typically accepted as the LOQ.

  • Confirmation of LOQ: The LOQ must be confirmed by demonstrating that at this concentration, the method provides acceptable accuracy and precision. This is done by analyzing a minimum of six samples prepared at the proposed LOQ concentration and ensuring the results meet the pre-defined acceptance criteria for accuracy and precision.

Conclusion: Selecting the Appropriate Method

The validation data clearly demonstrates that both HPLC-UV and LC-MS/MS can be accurate and precise methods for the analysis of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate. The choice between them is dictated by the specific requirements of the assay.

  • For routine analysis of bulk drug substance or high-concentration formulations where sensitivity is not a primary concern, a validated HPLC-UV method is often sufficient, cost-effective, and robust.

  • For applications requiring high sensitivity, such as bioanalysis (measuring drug levels in plasma), impurity testing, or dose-escalation studies where concentrations can be very low, the superior sensitivity and selectivity of an LC-MS/MS method are indispensable.

Ultimately, a thoroughly validated analytical method, regardless of the technology, is the bedrock of reliable data and a cornerstone of successful drug development. The investment in rigorous validation is an investment in the integrity of the final therapeutic product.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

Validation

A Comparative Neurochemical Analysis of Yohimban Alkaloids: Profiling Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Against Key Analogues

This guide provides a detailed comparative analysis of the neurochemical properties of yohimban alkaloids, with a specific focus on contextualizing the potential profile of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the neurochemical properties of yohimban alkaloids, with a specific focus on contextualizing the potential profile of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate against its well-characterized congeners: yohimbine, rauwolscine (α-yohimbine), and corynanthine. Due to the limited direct experimental data on Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate in publicly accessible literature, this guide establishes a robust comparative framework using established data for key yohimban alkaloids. This allows for an informed discussion of how its unique structural modifications may influence its neurochemical activity.

The primary audience for this guide includes researchers in pharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential and structure-activity relationships (SAR) of adrenergic and serotonergic modulators.

Introduction to the Yohimban Alkaloid Family

The yohimban alkaloids are a class of indole alkaloids derived from the bark of the Pausinystalia johimbe tree and other plant sources. They share a common pentacyclic skeleton and are renowned for their diverse pharmacological effects, primarily mediated through interactions with adrenergic and serotonergic receptor systems. The stereochemistry of the yohimban scaffold is a critical determinant of receptor selectivity and functional activity, giving rise to compounds with distinct pharmacological profiles.

  • Yohimbine , the most widely studied of these alkaloids, is recognized as a potent and selective antagonist of α2-adrenergic receptors. This antagonism leads to an increase in synaptic norepinephrine levels, accounting for its stimulant and aphrodisiac effects.

  • Rauwolscine (α-yohimbine) is a stereoisomer of yohimbine and shares its high affinity and antagonist activity at α2-adrenergic receptors. It is often used interchangeably with yohimbine in preclinical research as a selective α2-adrenergic antagonist.

  • Corynanthine is another stereoisomer that, in contrast to yohimbine and rauwolscine, exhibits a preference for α1-adrenergic receptors, where it acts as an antagonist.

The subject of this guide, Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate , represents a more complexly substituted member of this family. Its profile is not extensively documented, and this guide will leverage the known properties of its parent structures to hypothesize its potential neurochemical signature. The key substitutions—a hydroxyl group at the 18-position and methoxy groups at the 11 and 17 positions—are expected to significantly modulate receptor affinity and selectivity.

Comparative Receptor Binding Profiles

Receptor binding assays are fundamental in neuropharmacology for determining the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported binding affinities of yohimbine, rauwolscine, and corynanthine for key adrenergic and serotonergic receptors, which are the primary targets for this class of compounds.

Receptor SubtypeYohimbine Ki (nM)Rauwolscine Ki (nM)Corynanthine Ki (nM)Primary Function & Location
α1A-Adrenergic 29033031Postsynaptic; smooth muscle contraction
α1B-Adrenergic 460480110Postsynaptic; various tissues
α1D-Adrenergic 13012056Postsynaptic; smooth muscle, CNS
α2A-Adrenergic 0.680.551900Presynaptic autoreceptor; inhibits norepinephrine release
α2B-Adrenergic 2.11.86000Postsynaptic; vasoconstriction
α2C-Adrenergic 0.640.452400Presynaptic autoreceptor in CNS
5-HT1A 330130>10,000Presynaptic and postsynaptic; mood, anxiety
5-HT1B 12095>10,000Presynaptic autoreceptor; inhibits serotonin release
5-HT1D 9870>10,000Presynaptic autoreceptor; cranial vasoconstriction
5-HT2A 810650>10,000Postsynaptic; cognition, perception
5-HT2C 1200980>10,000Postsynaptic; appetite, mood

Data compiled from various sources and databases. Absolute values may vary between studies based on experimental conditions.

Interpretation of Binding Data:

  • Yohimbine and Rauwolscine demonstrate high affinity and selectivity for the α2-adrenergic receptor subtypes over α1-adrenergic and serotonergic receptors. Their sub-nanomolar Ki values for α2A, α2B, and α2C receptors underscore their utility as potent α2 antagonists.

  • Corynanthine displays a contrasting profile, with a clear preference for α1-adrenergic receptors over α2-adrenergic receptors. Its affinity for α1 receptors is approximately 30- to 60-fold higher than that of yohimbine and rauwolscine.

Methodologies: A Closer Look at Neurochemical Assays

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the methodologies employed. Here, we detail a standard protocol for a competitive radioligand binding assay, a cornerstone technique for determining binding affinities.

Protocol: α2A-Adrenergic Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound (e.g., a yohimban alkaloid) for the human α2A-adrenergic receptor.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (the "radioligand") for binding to the target receptor. The amount of radioligand displaced by the test compound is proportional to the test compound's affinity for the receptor.

Materials:

  • Cell membranes expressing the human α2A-adrenergic receptor.

  • Radioligand: [3H]-Rauwolscine (a high-affinity α2 antagonist).

  • Non-specific binding control: Phentolamine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds (e.g., yohimbine, corynanthine, and the test molecule).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM phentolamine.

    • Test Compound: 25 µL of the respective serial dilution.

  • Add Radioligand: Add 25 µL of [3H]-Rauwolscine (at a final concentration approximately equal to its Kd, e.g., 0.5 nM) to all wells.

  • Add Receptor Membranes: Add 50 µL of the α2A-adrenergic receptor membrane preparation to all wells. The protein concentration should be optimized to ensure a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Discussion: Structure-Activity Relationships and Predictions for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

The structural differences between yohimbine, rauwolscine, and corynanthine are subtle, arising from stereochemical variations, yet they result in profound shifts in receptor selectivity. This highlights the sensitivity of the adrenergic receptors to the three-dimensional conformation of the ligand.

Now, let's consider the potential impact of the substitutions on Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate :

  • 11,17-Dimethoxy Groups: The addition of methoxy groups to the indole ring (position 11) and the E ring (position 17) introduces bulky, electron-donating groups. These substitutions can influence the molecule's overall electronics and conformation. In related alkaloids, such as reserpine, methoxy groups are known to be critical for pharmacological activity. These groups could potentially enhance affinity for certain receptors, possibly through favorable interactions with hydrophobic pockets or by altering the orientation of the core scaffold within the binding site.

  • 18-Hydroxy Group: The hydroxyl group at position 18 adds a polar, hydrogen-bonding moiety. This could introduce new interactions with polar amino acid residues in the receptor's binding pocket that are not available to the parent yohimban alkaloids. This has the potential to alter selectivity, for instance, by favoring a receptor subtype that has a suitable hydrogen bond donor or acceptor in its binding site.

Hypothesized Neurochemical Profile:

Based on these structural features, it is plausible that Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate will exhibit a unique receptor binding profile compared to yohimbine or corynanthine. The combination of bulky methoxy groups and a polar hydroxyl group might reduce its affinity for the highly specific α2-adrenergic receptors, which are exquisitely sensitive to the conformation of the yohimban scaffold. Conversely, these new functional groups could confer affinity for other receptors, potentially within the serotonergic or dopaminergic families, that can accommodate these substitutions.

Further experimental investigation, starting with broad receptor screening panels followed by specific binding and functional assays as described above, is essential to fully elucidate the neurochemical profile of this compound.

Canonical α2-Adrenergic Receptor Signaling Pathway

To understand the functional consequences of a compound binding to the α2-adrenergic receptor, it is important to visualize its downstream signaling cascade. As antagonists, yohimbine and rauwolscine block this pathway.

a2_Adrenergic_Signaling cluster_membrane Cell Membrane a2AR α2-Adrenergic Receptor Gi Gi Protein (α, βγ subunits) a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->a2AR Binds & Activates Antagonist Antagonist (e.g., Yohimbine) Antagonist->a2AR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Phosphorylates Targets

Caption: Inhibitory signaling pathway of the α2-adrenergic receptor.

Conclusion

While direct experimental data for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate remains to be published, a comparative analysis against well-known yohimban alkaloids like yohimbine, rauwolscine, and corynanthine provides a valuable framework for predicting its potential neurochemical properties. The established high affinity of yohimbine and rauwolscine for α2-adrenergic receptors, and the contrasting α1-selectivity of corynanthine, demonstrate the critical role of stereochemistry in determining receptor interaction.

The unique substitutions on Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate suggest a potentially novel pharmacological profile. The methoxy and hydroxyl groups are likely to alter its binding affinity and selectivity, possibly reducing its potency at α2-adrenergic receptors while potentially introducing or enhancing affinity for other monoamine receptors. Empirical validation through the systematic application of neurochemical assays, such as those detailed in this guide, is the necessary next step to fully characterize this intriguing compound and determine its place within the diverse family of yohimban alkaloids.

References

  • Title: PDSP Ki Database Source: University of North Carolina URL: [Link]

  • Title: Yohimbine: a clinical review Source: Pharmacological Research URL: [Link]

  • Title: Rauwolscine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Corynanthine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Yohimbine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology URL: [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for Bioanalysis: The Case of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

Abstract In the landscape of global clinical trials and multi-site research collaborations, the ability to generate consistent, reliable, and interchangeable bioanalytical data is paramount. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of global clinical trials and multi-site research collaborations, the ability to generate consistent, reliable, and interchangeable bioanalytical data is paramount. This guide provides an in-depth, experience-driven framework for the cross-validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate) in human plasma. As a complex monoterpenoid indole alkaloid, this analyte presents representative challenges in bioanalysis, making it an ideal case study.[1] We will dissect the scientific rationale and regulatory expectations for method transfer and cross-validation, present a detailed experimental protocol, and offer expert insights into troubleshooting inter-laboratory variability. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure data integrity across different analytical laboratories.

Introduction: The Imperative for Cross-Laboratory Method Validation

The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[2] LC-MS/MS has become the gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[3] Our focus analyte, Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, also known as Methyl Reserpate, is a complex small molecule whose accurate measurement is critical for understanding its parent drug's (Reserpine) metabolic profile.[1][4][5]

When a bioanalytical method is used in more than one laboratory, a simple transfer of the standard operating procedure (SOP) is insufficient. It is critical that the method's performance is formally compared between the originating lab and the receiving lab(s). This process, known as cross-validation, is mandated by regulatory bodies to ensure that data generated across different sites are comparable, regardless of differences in instrumentation, reagents, or personnel.[6][7] The objective is to demonstrate that the method is robust and suitable for its intended purpose across the entire study.[8][9]

Guiding Principles & Regulatory Framework

The foundation of our approach is built upon the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[10][11][12][13] The ICH M10 guideline, in particular, provides a unified global standard for bioanalytical method validation and is the primary authoritative source for this guide.[9][14][15]

The Core Tenets of Cross-Validation:

  • Full Validation First: The originating laboratory must conduct a full validation of the bioanalytical method.[2][8][9]

  • Partial Validation Upon Transfer: The receiving laboratory typically performs a partial validation to confirm its ability to reproduce the method's performance.

  • Direct Comparison: Cross-validation involves the direct comparison of data obtained from the same set of quality control (QC) and incurred study samples analyzed by both laboratories.

The ultimate goal is to demonstrate a lack of systemic bias between the data generated by the different labs.[16]

Experimental Design for Cross-Laboratory Validation

The journey from a single-lab method to a cross-validated, multi-site workhorse follows a structured, phased approach. This workflow ensures that any potential issues are identified and rectified systematically.

Cross_Validation_Workflow cluster_originating Originating Lab (Lab A) cluster_receiving Receiving Lab (Lab B) cluster_comparison Comparative Analysis dev Method Development full_val Full Method Validation (ICH M10) dev->full_val sample_prep_A Prepare & Analyze Validation Samples full_val->sample_prep_A transfer Method Transfer (SOP, Reagents, Training) sample_prep_A->transfer Ship Samples & Transfer Package compare Compare Results (QC & Incurred Samples) sample_prep_A->compare Lab A Data partial_val Partial Method Validation transfer->partial_val sample_prep_B Analyze Validation Samples partial_val->sample_prep_B sample_prep_B->compare Lab B Data report Cross-Validation Report compare->report

Caption: High-level workflow for inter-laboratory method cross-validation.

Detailed Methodologies

This section provides a comprehensive, step-by-step protocol for the quantification of Methyl Reserpate in human plasma.

Reagents and Materials
  • Analytes: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Reference Standard, >99% purity), and its stable isotope-labeled internal standard (SIL-IS), e.g., [D3]-Methyl Reserpate.

    • Expertise & Experience: The use of a SIL-IS is the gold standard.[17] It co-elutes with the analyte and experiences identical ionization effects, providing the most effective compensation for matrix effects and variability during sample preparation.[17] An analog IS is a secondary option but is more likely to exhibit different behavior.[18]

  • Matrices: Screened, drug-free human plasma (K2-EDTA).

  • Solvents: Acetonitrile, Methanol (LC-MS Grade), Formic Acid.

  • Extraction: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 100 µL of plasma (blank, calibration standard, QC, or study sample), add 10 µL of SIL-IS working solution (e.g., 50 ng/mL in 50% methanol). Vortex briefly.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses cells and precipitates proteins.

  • SPE Conditioning: Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This removes polar impurities and phospholipids.

  • Elution: Elute the analyte and SIL-IS with 500 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Parameters
  • LC System: UHPLC system (e.g., Waters Acquity, Sciex Exion).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    • Methyl Reserpate: Q1 415.2 -> Q3 195.1

    • [D3]-Methyl Reserpate (IS): Q1 418.2 -> Q3 198.1

Data Analysis & Comparative Results

For cross-validation, both labs analyze identical sets of low, medium, and high concentration QCs (in triplicate) and at least 20 incurred study samples. The results are then statistically compared.

Acceptance Criteria (based on ICH M10):

  • For QCs: The mean accuracy at each concentration level, as calculated by the receiving lab, should be within ±15% of the nominal concentration. The precision (%CV) should not exceed 15%.

  • For Incurred Samples: At least 67% of the samples analyzed by both labs must have results that are within 20% of each other, calculated as: (%Difference) = (Lab B Result - Lab A Result) / Mean(Lab A, Lab B) * 100.

Table 1: Comparison of Quality Control Sample Results
QC LevelLab A (Originating) Mean Conc. (ng/mL)Lab A Precision (%CV)Lab B (Receiving) Mean Conc. (ng/mL)Lab B Precision (%CV)Lab B Accuracy (%RE)% Difference (Lab B vs. Lab A)
LQC (5 ng/mL) 4.954.25.105.5+2.0%+2.9%
MQC (50 ng/mL) 51.23.148.94.1-2.2%-4.6%
HQC (400 ng/mL) 395.82.5408.13.3+2.0%+3.1%
Table 2: Comparison of Incurred Sample Reanalysis (ISR)
Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail (within ±20%)
SUBJ-00125.627.126.35+5.7%Pass
SUBJ-002150.3139.8145.05-7.2%Pass
SUBJ-0038.910.59.7+16.5%Pass
SUBJ-004312.5350.1331.3+11.3%Pass
... (16 more samples)...............
Total Pass Rate 95% (19/20)

Discussion & Troubleshooting Inter-laboratory Variability

The data presented in Tables 1 and 2 demonstrate a successful cross-validation. The accuracy and precision of the QCs at Lab B meet the acceptance criteria, and the incurred sample comparison shows excellent concordance with Lab A.

However, achieving this result is not always straightforward. Discrepancies are common and require a logical troubleshooting process.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_causes Potential Root Causes start Discrepancy Observed (>20% difference) is_check Step 1: Check IS Response. Is it consistent between labs? start->is_check chrom_check Step 2: Compare Chromatography. Peak shape, RT, S/N? is_check->chrom_check Yes is_cause Matrix Effects Different instrument source design Inconsistent sample prep is_check->is_cause No reagent_check Step 3: Verify Reagents. Standards, mobile phase prep? chrom_check->reagent_check Consistent chrom_cause Column aging differently LC plumbing differences Mobile phase prep error chrom_check->chrom_cause Inconsistent instrument_check Step 4: Review Instrument Logs. Any MS/LC fluctuations? reagent_check->instrument_check Verified OK reagent_cause Standard degradation Weighing/dilution error Incorrect pH adjustment reagent_check->reagent_cause Discrepancy Found instrument_cause MS detector drift LC pump malfunction Autosampler inconsistency instrument_check->instrument_cause Issue Identified

Caption: A logical framework for troubleshooting inter-laboratory discrepancies.

Expert Insights:

  • Internal Standard (IS) Response: The IS is the most critical diagnostic tool.[18] A systemic difference in IS area counts between labs, especially in study samples versus QCs, often points to differing levels of matrix effects.[16][19] This could be due to subtle differences in the mass spectrometer's ion source geometry or voltages.

  • Chromatography: Never assume identical columns from the same vendor will perform identically. Column history, packing variability, and LC system dead volume can all lead to shifts in retention time and changes in peak shape, potentially affecting integration and accuracy.

  • Human Factor: The most common source of error is often the simplest. Meticulously review preparation logs for standards and mobile phases. A small pH difference in a mobile phase buffer can significantly alter chromatography for certain analytes.

Conclusion

Successful cross-validation of an LC-MS/MS method is a non-negotiable requirement for multi-site studies that underpin modern drug development. It is a rigorous process that goes beyond merely executing an SOP; it validates the entire analytical ecosystem, including the instruments, reagents, and analysts. By adhering to a structured approach grounded in regulatory guidelines like ICH M10, employing robust scientific principles such as the use of stable isotope-labeled internal standards, and utilizing a logical troubleshooting framework, laboratories can ensure the generation of harmonized, high-quality bioanalytical data. This guide, using Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate as a practical example, provides a blueprint for achieving this critical objective, thereby upholding the integrity and reliability of data used in regulatory submissions worldwide.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
  • M10 BIOANALYTICAL METHOD VALIDATION. (2019). U.S.
  • Bioanalytical Method Validation Guidance for Industry (2018).U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register.
  • Demystifying the ICH M10 Bioanalytical Method Valid
  • methyl (3beta,16beta,17alpha,18beta,20alpha)
  • Methyl (3beta,16beta,17alpha,18beta,20alpha)
  • M10 Bioanalytical Method Validation. (2022).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. (n.d.). European Medicines Agency.
  • European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. (n.d.). Bioanalysis Zone.
  • Methyl (3beta,20alpha)-11,17alpha-dimethoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)
  • Troubleshooting Internal-Standard-Variability-in-Bioanalytical-Assays. (n.d.). Benchchem.
  • Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxyl
  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. (2021). PubMed.
  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. (2021). MDPI.
  • 18-hydroxy-11,17-dimethoxy-yohimbane-16-carboxylic acid isopropyl ester|iso-Propyl-reserp
  • Variability in Response for Bioanalytical Assay using LC-MS/MS. (n.d.).
  • Analytical Algorithm: A Framework for Investig
  • A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. (n.d.).
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). PMC.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applic
  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. (2024). Journal of Applied Pharmaceutical Science.

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Validation

Comparative toxicity and safety profile of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate derivatives

An In-Depth Guide to the Comparative Toxicity and Safety of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Derivatives for Researchers and Drug Development Professionals. Introduction: Navigating the Toxicologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Toxicity and Safety of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Derivatives for Researchers and Drug Development Professionals.

Introduction: Navigating the Toxicological Landscape of Yohimbane Alkaloids

The yohimbane scaffold, a core structure in a class of indole alkaloids, has long been a subject of pharmacological interest, primarily due to the well-known α2-adrenergic receptor antagonist, yohimbine. While yohimbine has been investigated for various therapeutic applications, its use is often limited by a challenging side-effect profile, including anxiety, hypertension, and tachycardia.[1][2][3] This has spurred interest in the synthesis and evaluation of yohimbine derivatives with potentially improved safety and selectivity.

One such derivative is Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate, also known as methyl reserpate.[4][5] This guide provides a comparative overview of the toxicological and safety profiles of this compound and its derivatives, with yohimbine as a key comparator. Due to the limited direct toxicological data on methyl reserpate and its close analogs, this guide synthesizes information on the parent compound, discusses structure-activity relationships that may predict toxicity, and provides detailed experimental protocols for generating the necessary comparative safety data.

Pharmacological and Toxicological Profile of Yohimbine: The Parent Compound

Yohimbine's primary mechanism of action is the selective blockade of presynaptic α2-adrenergic receptors.[1][3][6] This inhibition of the negative feedback loop for norepinephrine release leads to increased sympathetic outflow, resulting in both its therapeutic effects and its characteristic adverse reactions.[1][6]

Known Adverse Effects of Yohimbine:

  • Cardiovascular: Hypertension, tachycardia, palpitations.[3][7]

  • Neurological/Psychiatric: Anxiety, nervousness, agitation, tremors, insomnia, and in some cases, panic attacks.[1][3][8]

  • Gastrointestinal: Nausea, vomiting.[1][9]

  • Other: Increased urinary frequency, sweating, flushing.[1][7]

The toxicity of yohimbine is dose-dependent, with more severe effects such as cardiac arrhythmias, seizures, and renal failure reported at higher doses.[9] The therapeutic dose in blood is typically in the range of 50-300 ng/mL, while concentrations exceeding 5000 ng/mL have been associated with severe neurotoxic effects.[1][10]

Signaling Pathway of Yohimbine-Induced Adrenergic Stimulation

The following diagram illustrates the mechanism by which yohimbine enhances sympathetic activity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicles Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicles->NE_release Action Potential alpha2_receptor α2-Adrenergic Receptor alpha2_receptor->NE_release Inhibits NE_synapse Norepinephrine (NE) NE_release->NE_synapse Yohimbine Yohimbine Derivative Yohimbine->alpha2_receptor Blocks NE_synapse->alpha2_receptor Negative Feedback postsynaptic_receptor Postsynaptic Adrenergic Receptor NE_synapse->postsynaptic_receptor cellular_response Cellular Response (e.g., Increased Heart Rate, Blood Pressure) postsynaptic_receptor->cellular_response

Caption: Mechanism of yohimbine's action on adrenergic neurotransmission.

Comparative Profile of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate Derivatives

Methyl reserpate is a derivative of yohimbine characterized by the presence of methoxy groups at positions 11 and 17, and a hydroxyl group at position 18.[4] These structural modifications can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including its affinity for adrenergic receptors and its overall toxicity.

While direct comparative toxicity data is scarce, we can infer potential differences based on structure-activity relationship (SAR) studies of yohimbine analogs.[11] For instance, modifications to the yohimbane ring system can alter the selectivity and affinity for α1 and α2 adrenoceptors.[11] The increased polarity from the hydroxyl group and the steric bulk of the methoxy groups in methyl reserpate compared to yohimbine may influence its ability to cross the blood-brain barrier and its binding kinetics with target receptors. It is hypothesized that these changes could potentially lead to a different side-effect profile.

To definitively assess the comparative toxicity, a battery of in vitro and in vivo assays is required. The following sections provide detailed protocols for such an evaluation.

Experimental Protocols for Comparative Toxicity Assessment

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate derivatives on a panel of relevant cell lines (e.g., neuronal cells, hepatocytes, and a non-cancerous control cell line).

Materials:

  • Selected cell lines (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma, and Vero kidney epithelial cells)

  • Complete culture medium (specific to each cell line)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

Workflow for MTT Assay:

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add Serial Dilutions of Test Compounds incubate_24h_1->add_compounds incubate_24_72h Incubate 24-72h add_compounds->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_process End calculate_ic50->end_process

Sources

Comparative

Benchmarking Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate as a competitive inhibitor in vesicular monoamine transport

Benchmarking Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate) in Vesicular Monoamine Transport Executive Summary In the pharmacological targeting of the Vesicular Monoamine Transporter (VMAT1 a...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (Methyl Reserpate) in Vesicular Monoamine Transport

Executive Summary

In the pharmacological targeting of the Vesicular Monoamine Transporter (VMAT1 and VMAT2), distinguishing between competitive substrates and dead-end inhibitors is critical for both neurotoxicological profiling and drug development. Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate , commonly known as methyl reserpate , serves as an essential structural probe in this domain. By acting as a competitive inhibitor, it bridges the mechanistic gap between irreversible channel blockers (like reserpine) and endogenous monoamine substrates. This guide provides an objective, data-driven comparison of methyl reserpate against alternative VMAT inhibitors, detailing the structural causality behind its binding kinetics and outlining the gold-standard experimental protocols used for its validation.

Structural Causality: The Pharmacophore of VMAT Inhibition

To understand the utility of methyl reserpate, we must analyze the structural mechanics of its parent compound, reserpine. Reserpine is a pseudo-irreversible inhibitor of VMAT, characterized by a yohimban alkaloid ring system esterified at the 18-position with a bulky 3,4,5-trimethoxybenzoyl group.

The Mechanistic Shift: When the 3,4,5-trimethoxybenzoyl group is removed via hydrolysis, yielding methyl reserpate, the binding affinity drops, but more importantly, the nature of the inhibition fundamentally shifts from pseudo-irreversible to strictly competitive[1].

  • The Yohimban Core: The 11,17-dimethoxyyohimban skeleton is responsible for recognizing and entering the primary monoamine substrate binding pocket.

  • The Bulky Ester Anchor: The trimethoxybenzoyl moiety in reserpine acts as a hydrophobic anchor, locking the transporter in a dead-end conformation that prevents the translocation cycle[2].

  • Competitive Dynamics: Lacking this anchor, methyl reserpate dynamically occupies the active site but can be displaced by high concentrations of cytosolic monoamines (e.g., dopamine, serotonin, norepinephrine)[1]. This makes it an ideal benchmark for evaluating the substrate-recognition pocket without permanently disabling the transporter.

VMAT_Mechanism Cytosol Cytosolic Monoamines (DA, NE, 5-HT) VMAT VMAT Transporter (VMAT1 / VMAT2) Cytosol->VMAT Uptake MethylReserpate Methyl Reserpate (Competitive Inhibitor) Cytosol->MethylReserpate Direct Competition Vesicle Vesicular Lumen (Storage) VMAT->Vesicle Transport Reserpine Reserpine (Irreversible Inhibitor) Reserpine->VMAT Blocks (Ki ~1 nM) MethylReserpate->VMAT Competes (Ki ~38 nM)

Fig 1. Mechanistic pathway of VMAT inhibition comparing irreversible and competitive dynamics.

Quantitative Benchmarking

When benchmarking novel VMAT inhibitors (such as MPP+ derivatives or novel radioligands), methyl reserpate provides a highly reliable competitive baseline. Table 1 compares its kinetic performance against other standard VMAT modulators.

Table 1: Comparative Binding Affinities of VMAT Modulators

Inhibitor / ModulatorTargetMechanism of ActionBinding Affinity ( Ki​ / IC50​ )
Reserpine VMAT1 / VMAT2Pseudo-irreversible / Dead-end block~0.5 - 1.0 nM[2]
Tetrabenazine (TBZ) VMAT2 (Selective)Reversible, Distinct allosteric site~2.0 - 3.2 nM[2]
Methyl Reserpate VMAT1 / VMAT2 Competitive Inhibition ~38 nM [1]
Reserpinediol VMAT1 / VMAT2Competitive Inhibition~440 nM[1]
3'-OH-MPP+ VMAT1 / VMAT2Substrate / Weak Inhibitor~82 µM[1]

Data Interpretation: Methyl reserpate exhibits a Ki​ of 38 nM, making it approximately 40-to-80 times less potent than reserpine, but significantly more potent than reserpinediol and MPP+ derivatives[1]. Its strictly competitive nature makes it the preferred control agent when performing Lineweaver-Burk analyses of novel competitive substrates.

Self-Validating Experimental Protocol: Chromaffin Granule Ghost Assay

To accurately measure the competitive inhibition of methyl reserpate, researchers must isolate VMAT activity from plasma membrane transporters (DAT, SERT, NET) and mitochondrial interference. The Bovine Chromaffin Granule Ghost Transport Assay is the gold standard. By lysing the granules and washing away endogenous catecholamines, we create "ghosts"—resealed vesicles with an empty lumen. This eliminates baseline noise and establishes a self-validating, highly controlled electrochemical environment[1].

Step-by-Step Methodology

1. Preparation of Chromaffin Granule Ghosts

  • Extract bovine adrenal medullae and homogenize in 0.3 M sucrose buffer (pH 7.0).

  • Subject the homogenate to differential centrifugation to isolate the chromaffin granule fraction.

  • Lyse the granules in a hypotonic buffer (10 mM HEPES) to release endogenous monoamines, then centrifuge and reseal the membranes in a physiological assay buffer to create "ghosts."

2. Electrochemical Gradient Generation

  • Pre-incubate the ghosts at 30°C in an assay buffer containing 2.5 mM ATP and 2.5 mM MgSO 4​ .

  • Causality Check: ATP hydrolysis by the vesicular H+-ATPase generates the necessary ΔpH and ΔΨ required for VMAT function. A parallel control arm lacking ATP must be run to subtract passive diffusion from active transport.

3. Radioligand Competition Incubation

  • Introduce 50 nM of a radiolabeled substrate (e.g., [3H] -dopamine or [3H] -serotonin) to the suspension.

  • Simultaneously add methyl reserpate at varying concentrations (e.g., 1 nM to 10 µM) to generate a dose-response curve.

  • Incubate the mixture for 10 minutes at 30°C to allow for steady-state competitive transport.

4. Termination and Quantification

  • Terminate the reaction by adding 5 mL of ice-cold buffer and immediately subject the mixture to rapid vacuum filtration through Whatman GF/C glass-fiber filters.

  • Wash the filters three times with ice-cold buffer to remove any unbound [3H] -substrate.

  • Transfer the filters to vials containing liquid scintillation cocktail and quantify the internalized radioactivity using a liquid scintillation counter.

Assay_Workflow Step1 1. Tissue Lysis Bovine Adrenal Medulla Step2 2. Centrifugation Isolate Granule Ghosts Step1->Step2 Step3 3. Incubation [3H]-DA + Inhibitor Step2->Step3 Step4 4. Filtration & Wash Terminate Transport Step3->Step4 Step5 5. Quantification Liquid Scintillation Step4->Step5

Fig 2. Workflow for the chromaffin granule ghost radioligand transport assay.

Conclusion & Application Insights

For drug development professionals engineering novel VMAT imaging agents or Parkinsonian neuroprotective therapeutics, selecting the correct benchmarking inhibitor is paramount.

  • Use Tetrabenazine when specificity for VMAT2 over VMAT1 is required[2].

  • Use Reserpine when a complete, long-lasting blockade of vesicular transport is needed to establish an absolute baseline of non-specific binding[2].

  • Use Methyl Reserpate when mapping the pharmacodynamics of the primary substrate recognition site. Because it competes directly with monoamines without irreversibly locking the transporter, it provides the cleanest kinetic data for Lineweaver-Burk plots and structure-activity relationship (SAR) studies[1].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate

The proper management and disposal of chemical waste are paramount in a laboratory setting to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. This guide provides a detailed fr...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of chemical waste are paramount in a laboratory setting to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. This guide provides a detailed framework for the safe disposal of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate (CAS No. 2901-66-8), a monoterpenoid indole alkaloid also known as Methyl reserpate.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on established principles of chemical waste management for hazardous substances, particularly those in the alkaloid family, and adheres to regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of this guide is risk mitigation. In the absence of explicit toxicity and reactivity data, this compound must be treated as hazardous waste. This necessitates a conservative approach to its handling and disposal, following the "cradle-to-grave" management system for hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Hazard Assessment and Characterization

Key considerations for hazard characterization:

  • Toxicity: Alkaloids as a class of compounds can have significant physiological effects. Yohimbine, a related compound, is known to be a potent alpha-2 adrenergic receptor antagonist. Assume the target compound has similar or other potent biological activity.

  • Physical Form: The compound is likely a solid (powder). This presents a risk of aerosolization and inhalation.

  • Reactivity: There is no specific information on the reactivity of this compound. Therefore, it must be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound. All personnel involved in the handling and disposal process must be equipped with the following:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., during spill cleanup or handling of fine powders), a NIOSH-approved respirator is recommended.[6][7]

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Step-by-step spill cleanup procedure:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[8]

  • Clean the Spill: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[6] For trace amounts, the area can be wiped with a cloth dampened with a suitable solvent (e.g., ethanol), and the cloth disposed of as hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, contaminated PPE) must be disposed of as hazardous waste.

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container for the collection of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate waste. The container must be in good condition and have a secure lid.[2][3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate".[9] The accumulation start date should also be clearly marked.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[10] It must be segregated from incompatible chemicals. A secondary containment bin is recommended to prevent the spread of material in case of a container failure.[11]

  • Storage Duration: Hazardous waste should be moved from the satellite accumulation area to a central storage facility in a timely manner, adhering to institutional and regulatory time limits.[2][10]

Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][12] The only acceptable method of disposal is through a licensed hazardous waste disposal company.

Step-by-step disposal workflow:

  • Waste Characterization: The waste is characterized as a non-listed hazardous chemical waste due to its potential toxicity.

  • Containerization: Ensure the waste is in a properly labeled and sealed container as described in the previous section.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary waste manifest forms provided by the EHS office or the disposal company.

  • Transfer of Custody: Hand over the waste container to the authorized personnel from the hazardous waste disposal company.

The following diagram illustrates the decision-making process for the disposal of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

G cluster_0 Initial Handling & Assessment cluster_1 Spill Response cluster_2 Waste Collection & Storage cluster_3 Final Disposal start Waste Generation: Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe spill_check Spill or Release? ppe->spill_check spill_protocol Follow Spill Protocol: 1. Secure Area 2. Contain Spill 3. Clean and Decontaminate spill_check->spill_protocol Yes collect_waste Place in a dedicated, labeled hazardous waste container spill_check->collect_waste No spill_waste Collect all cleanup materials as hazardous waste spill_protocol->spill_waste spill_waste->collect_waste store_waste Store in a designated satellite accumulation area with secondary containment collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company store_waste->contact_ehs documentation Complete hazardous waste manifest documentation contact_ehs->documentation pickup Transfer waste to authorized personnel documentation->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate.

Regulatory Compliance

All procedures outlined in this guide are designed to comply with the key regulations governing hazardous waste in a laboratory setting.

Regulation/ActKey Requirements
Resource Conservation and Recovery Act (RCRA) Establishes the "cradle-to-grave" framework for hazardous waste management, including generation, transportation, treatment, storage, and disposal.[2][3][4]
OSHA 29 CFR 1910.1200 (Hazard Communication) Requires that hazards of chemicals are evaluated and that information is communicated to employers and employees.
OSHA 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories) Requires laboratories to develop a Chemical Hygiene Plan to protect employees from health hazards associated with hazardous chemicals.
EPA 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste) Details the requirements for hazardous waste generators, including container management, labeling, and accumulation time limits.[13]
Conclusion

The safe disposal of Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate requires a cautious and systematic approach. Due to the lack of specific hazard data, it must be managed as a hazardous chemical waste. By adhering to the principles of hazard assessment, proper use of PPE, diligent spill management, and compliant waste collection and disposal procedures, researchers can ensure a safe laboratory environment and protect the broader community and ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

  • methyl (3beta,16beta,17alpha,18beta,20alpha)
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
  • SAFETY D
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • SAFETY D
  • Methyl (3beta,16beta,17alpha,18beta,20alpha)
  • Hazardous Waste and Disposal Consider
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administr
  • SAFETY D
  • SAFETY D

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate
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